molecular formula C9H16O2 B1216221 Whiskey lactone CAS No. 39212-23-2

Whiskey lactone

Katalognummer: B1216221
CAS-Nummer: 39212-23-2
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: WNVCMFHPRIBNCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Whiskey lactone is the common name of (±)-5-butyl-4-methyldihydro-2(3H)-furanone. It is a volatile aromatic compound found in whiskey and wine aged in oak barrels. The detection of this compound in blood samples can be done by quantitative gas chromatography–mass spectrometry (dynamic HS–GC–MS) with the limit of detection of about 1,000μ gL-1.>3-Methyl-4-octanolide, also known as (E)-whiskylactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 3-Methyl-4-octanolide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-4-octanolide is primarily located in the membrane (predicted from logP). 3-Methyl-4-octanolide exists in all eukaryotes, ranging from yeast to humans. 3-Methyl-4-octanolide is a flower and lactone tasting compound that can be found in alcoholic beverages. This makes 3-methyl-4-octanolide a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39212-23-2, 80041-01-6
Record name Whiskey lactone
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Record name beta-Methyl-gamma-octalactone
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Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
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Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
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Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
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Record name Quercuslactone a
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URL http://www.hmdb.ca/metabolites/HMDB0035307
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Discovery and history of whiskey lactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Whiskey Lactone

Introduction

This compound, chemically known as β-methyl-γ-octalactone or quercus lactone, is a pivotal aroma compound responsible for the characteristic sweet, coconut, and woody notes in oak-aged alcoholic beverages such as whiskey, wine, and brandy.[1][2] This γ-lactone, with the molecular formula C₉H₁₆O₂, is extracted from oak barrels during the maturation process and plays a crucial role in the development of the final sensory profile of the spirit.[1][3] Its discovery and subsequent characterization marked a significant milestone in flavor chemistry, providing a molecular basis for the profound impact of oak aging on alcoholic beverages. This guide provides a comprehensive overview of the history, chemical properties, sensory characteristics, and analytical methodologies related to this compound for researchers and scientists in the field.

Historical Timeline and Key Discoveries

The scientific journey to understand this compound began in the 1970s with the advent of more sophisticated analytical techniques.

  • 1970: The compound was first identified in oak-aged spirits, notably bourbon whiskey, by Finnish researchers Suomalainen and Nykänen.[1][4][5] Concurrently, Japanese researchers Masuda and Nishimura successfully isolated it from oak wood extracts, establishing the link between the wood and the flavor compound in aged beverages.[1][4][5]

  • 1971: Masuda and Nishimura further expanded on the initial discovery by isolating two distinct diastereoisomers from oak wood, revealing the stereochemical complexity of the molecule.[4][5]

  • 1980s: Advancements in chiral chromatography enabled the separation of the individual stereoisomers, allowing for a more detailed investigation of their specific sensory properties.[1]

  • 1989: Researchers Gunther and Mosandl achieved the complete separation of all four possible stereoisomers of this compound, paving the way for a nuanced understanding of their respective contributions to aroma.[4][5]

  • 1990s: The role of this compound as a key flavor contributor was definitively confirmed through the use of gas chromatography-olfactometry (GC-O) studies.[1]

Chemical Structure and Stereoisomerism

This compound (5-butyl-4-methyloxolan-2-one) possesses two chiral centers, resulting in four possible stereoisomers.[6] These isomers are grouped into two pairs of diastereomers: cis and trans, which refer to the relative positions of the methyl group at the C4 position and the butyl group at the C5 position on the lactone ring.[2]

  • cis-Whiskey Lactone: (3S,4S) and (3R,4R) enantiomers.

  • trans-Whiskey Lactone: (3S,4R) and (3R,4S) enantiomers.

The stereochemistry is critical as it dictates the molecule's interaction with olfactory receptors, leading to distinct aroma profiles for each isomer.[4] Of the four, the (3S,4S)-cis and the (3S,4R)-trans isomers are the naturally occurring forms found in oak wood.[4][7]

The logical relationship between the stereoisomers and their general aroma characteristics is depicted below.

G cluster_0 This compound (β-methyl-γ-octalactone) cluster_1 Diastereomers WL Two Chiral Centers CIS cis-Isomers WL->CIS TRANS trans-Isomers WL->TRANS CIS_3S4S (3S,4S) CIS->CIS_3S4S CIS_3R4R (3R,4R) CIS->CIS_3R4R TRANS_3S4R (3S,4R) TRANS->TRANS_3S4R TRANS_3R4S (3R,4S) TRANS->TRANS_3R4S CIS_Aroma Coconut, Woody, Earthy, Sweet CIS_3S4S->CIS_Aroma CIS_3R4R->CIS_Aroma TRANS_Aroma Celery, Grassy, Spicy TRANS_3S4R->TRANS_Aroma TRANS_3R4S->TRANS_Aroma

Caption: Relationship between this compound stereoisomers and their aromas.

Quantitative Data: Sensory Thresholds and Concentrations

The sensory impact of this compound is determined by both its concentration and its odor detection threshold. The cis isomer is significantly more potent, with a much lower detection threshold than the trans isomer.

Table 1: Sensory Detection Thresholds of this compound Isomers
IsomerMediumDetection ThresholdReference(s)
cis-Whiskey LactoneAir1 µg/L[1][8]
cis-Whiskey LactoneWater0.064 µg/L[9]
cis-Whiskey Lactone12% v/v Alcohol Solution20 µg/L[5][9][10]
trans-Whiskey Lactone12% v/v Alcohol Solution130 µg/L[5][9][10]
cis-Whiskey LactoneRed Wine0.074 mg/L (74 µg/L)[11]
trans-Whiskey LactoneRed Wine0.32 mg/L (320 µg/L)[11]
(4S,5S) cis (Natural)White Wine23 µg/L[7]
(4R,5R) cis (Non-natural)White Wine82 µg/L[7]
Table 2: Typical Concentrations in Oak and Spirits
Source / ConditionCompoundConcentrationReference(s)
WineTotal this compound20–600 µg/L[1]
American Oak (Q. alba)Total this compoundHigher concentration vs. European Oak[11][12]
European Oak (Q. petraea)Total this compoundLower concentration vs. American Oak[11][13]
American Oak Aged Spiritcis:trans Ratio~8:1[14]
Oak Wood (General)This compound0-70 µg/g (classified into categories)[15]
Heavy Barrel ToastingTotal this compoundReduces concentration by up to 40%[1]

Experimental Protocols

The isolation, identification, and quantification of this compound have been achieved through various analytical methods. The general workflow involves extraction from the sample matrix followed by chromatographic separation and detection.

Diagram: General Experimental Workflow

G start Sample (Whiskey, Wine, Oak Wood) extraction Extraction (LLE, SPME, etc.) start->extraction concentration Concentration (e.g., Rotary Evaporation) extraction->concentration separation Chromatographic Separation (GC or Chiral GC) concentration->separation detection Detection & Identification (MS, FID, Olfactometry) separation->detection quantification Data Analysis & Quantification detection->quantification end Results quantification->end

Caption: Generalized workflow for the analysis of this compound.

Protocol 1: Extraction from Spirits via Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for analyzing aged spirits.[16]

  • Sample Preparation: Reduce the alcohol content of a 250 mL whiskey sample to approximately 10% ABV by dilution with deionized water. This minimizes the co-extraction of ethanol.

  • Extraction: Place the diluted sample in a continuous liquid-liquid extractor.

  • Solvent Addition: Use a solvent mixture of 90% Freon 11 (trichlorofluoromethane) and 10% dichloromethane for extraction.

  • Extraction Process: Perform the continuous extraction for 22 hours to ensure exhaustive removal of semi-volatile compounds like this compound.

  • Concentration: Carefully concentrate the resulting solvent extract to a small volume (e.g., 1 mL) using a Kuderna-Danish evaporator or a gentle stream of nitrogen to avoid loss of volatile components.

  • Analysis: The concentrated extract is now ready for injection into a GC-MS system.

Protocol 2: Extraction and Analysis via Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This modern, solvent-free technique is widely used for volatile compound analysis.[3]

  • Sample Preparation: Place a small aliquot of the liquid sample (e.g., 5 mL of wine or spirit) or a known weight of powdered oak wood into a headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • SPME Fiber Exposure: Seal the vial and place it in a temperature-controlled autosampler. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes at 40°C) with agitation. Volatile compounds, including this compound, will adsorb onto the fiber coating.

  • Thermal Desorption and GC Injection: Transfer the SPME fiber to the heated injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed from the fiber and transferred onto the analytical column.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds.

  • MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Stereoselective Synthesis via Biocatalysis (Conceptual Overview)

This protocol is a conceptual summary of chemo-enzymatic methods developed for producing specific enantiomers.[4][17]

  • Separation of Diastereomers: Separate a commercial racemic mixture of cis- and trans-whiskey lactone using column chromatography.

  • Chemical Reduction: Chemically reduce the separated cis- and trans-lactones to their corresponding diols (syn- and anti-3-methyloctane-1,4-diol, respectively).

  • Microbial Oxidation: Culture a selected microorganism with high alcohol dehydrogenase (ADH) activity, such as Rhodococcus erythropolis.

  • Biotransformation: Add the racemic diol substrate to the microbial culture. The enzymes in the whole cells will stereoselectively oxidize one enantiomer of the diol back into the corresponding enantiomerically pure lactone.

  • Extraction and Purification: Extract the resulting lactone from the culture medium using a solvent like ethyl acetate. Dehydrate the organic phase, filter, and analyze by chiral GC to confirm the enantiomeric purity.[4][17]

Conclusion

Since its discovery in 1970, this compound has been established as a cornerstone of flavor chemistry in aged spirits. The identification of its stereoisomers and the elucidation of their distinct sensory properties have provided a deeper understanding of the complex aromas derived from oak maturation. The development of sophisticated analytical protocols, from classical liquid-liquid extraction to modern HS-SPME-GC-MS, has enabled precise quantification and quality control. For researchers and professionals in the beverage and flavor industries, a thorough understanding of the history, chemistry, and analysis of this compound remains essential for product development and innovation.

References

Chemical structure and properties of β-methyl-γ-octalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Methyl-γ-octalactone (also known as whiskey lactone or quercus lactone) is a naturally occurring γ-lactone that plays a significant role in the aroma and flavor profiles of many aged alcoholic beverages, particularly whiskey.[1][2] It is primarily extracted from oak barrels during the aging process.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of β-methyl-γ-octalactone, with a focus on its stereoisomers.

Chemical Structure and Stereoisomerism

β-Methyl-γ-octalactone is a nine-carbon lactone with the chemical formula C₉H₁₆O₂ and a molecular weight of approximately 156.22 g/mol .[3][4] The molecule contains two stereocenters, leading to the existence of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These are grouped into two pairs of diastereomers: cis and trans. The relative orientation of the methyl group at the β-position and the butyl group at the γ-position determines whether the isomer is cis or trans.

The cis isomers, particularly the (3S,4S) enantiomer, are known for their characteristic sweet, coconut-like, and woody aroma, which is highly valued in the spirits industry.[2][5] In contrast, the trans isomers are reported to have a less intense aroma and are sometimes associated with insect-repellent properties.[2]

Table 1: Chemical Identifiers for β-Methyl-γ-octalactone Isomers

IsomerOther NamesCAS Registry Number
Racemic Mixture5-Butyl-4-methyldihydro-2(3H)-furanone39212-23-2[4]
cis-(3S,4S)(-)-cis-Whiskey lactone, (3S,4S)-5-Butyl-4-methyloxolan-2-one80041-00-5[4]
cis-(3R,4R)(+)-cis-Whiskey lactone, (3R,4R)-5-Butyl-4-methyloxolan-2-one55013-32-6[4]
trans-(3S,4R)(+)-trans-Whiskey lactone, (3S,4R)-5-Butyl-4-methyloxolan-2-one80041-01-6[3]
trans-(3R,4S)(-)-trans-Whiskey lactone, (3R,4S)-5-Butyl-4-methyloxolan-2-one105119-22-0[3]

Physicochemical Properties

β-Methyl-γ-octalactone is a colorless liquid at room temperature. The boiling point and density can vary slightly depending on the isomeric composition. Due to the challenges in separating the isomers, comprehensive experimental data for each pure enantiomer is limited. The table below summarizes available data, including some calculated values.

Table 2: Physicochemical Properties of β-Methyl-γ-octalactone

PropertyValue (Racemic/Mixture)Value (cis-isomer)Value (trans-isomer)
Boiling Point 93-94 °C at 5 mmHg[6]124-126 °C at 17 mmHg[2]-
Density 0.952 g/mL at 25 °C[6]--
Refractive Index (n²⁰/D) 1.4454[6]--
LogP (octanol/water) -2.128 (Calculated)[7]2.128 (Calculated)[7]
Water Solubility --2.22 (log₁₀ mol/L) (Calculated)[7]-2.22 (log₁₀ mol/L) (Calculated)[7]

Spectroscopic Data

The structural elucidation and quantification of β-methyl-γ-octalactone isomers are heavily reliant on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between the cis and trans diastereomers based on the coupling constants between the protons at the β and γ positions.

Table 3: ¹H NMR Spectral Data for cis-β-Methyl-γ-octalactone (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.40 - 4.48m-H-γ
2.70dd7.8, 16.8H-α
2.51 - 2.64m-H-β
2.20dd3.8, 16.8H-α'
1.20 - 1.75m-Butyl chain CH₂
1.02d6.9β-CH₃
0.92t7.0Butyl chain CH₃
Data sourced from reference[2]

Detailed ¹³C NMR data is less commonly reported in readily accessible sources but is essential for complete structural confirmation.

Table 4: Predicted ¹³C NMR Chemical Shifts for β-Methyl-γ-octalactone

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O170 - 185
C-γ70 - 85
C-β25 - 50
C-α25 - 50
Butyl Chain10 - 35
β-CH₃10 - 20
Predicted ranges based on typical lactone and alkyl chain chemical shifts.[8]
Infrared (IR) Spectroscopy

The IR spectrum of β-methyl-γ-octalactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring.

Table 5: Characteristic IR Absorption Bands for γ-Lactones

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretch (saturated γ-lactone)
1000 - 1300StrongC-O stretch
2850 - 3000StrongC-H stretch (alkyl)
Data based on general values for γ-lactones.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β-methyl-γ-octalactone typically results in fragmentation patterns that can aid in its identification. The molecular ion peak (m/z 156) may be observed, though it can be weak.

Table 6: Expected Mass Spectrometry Fragmentation for β-Methyl-γ-octalactone

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
99[M - C₄H₉]⁺ (Loss of butyl radical)
85[M - C₅H₁₁]⁺ (Loss of pentyl radical) or cleavage of the lactone ring
Fragmentation patterns are predicted based on the general fragmentation of γ-lactones.[3]

Experimental Protocols

Synthesis of β-Methyl-γ-octalactone

The synthesis of β-methyl-γ-octalactone, particularly with stereocontrol, is a topic of interest in organic chemistry. A general approach for the synthesis of a cis/trans mixture is outlined below.

Protocol: Synthesis of a cis/trans Mixture of β-Methyl-γ-octalactone

Reaction: Radical addition of pentanal to crotonic acid followed by reductive cyclization.[6]

Materials:

  • Pentanal

  • Crotonic acid

  • Radical initiator (e.g., dibenzoyl peroxide)

  • Sodium borohydride (NaBH₄)

  • Sulfuric acid (H₂SO₄)

  • Appropriate solvents (e.g., toluene, methanol)

Procedure:

  • Radical Addition:

    • In a round-bottom flask, dissolve crotonic acid in a suitable solvent like toluene.

    • Add pentanal and a catalytic amount of a radical initiator.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-formyl-γ-octanoic acid.

  • Reductive Cyclization:

    • Dissolve the crude product from the previous step in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • After the addition is complete, slowly add dilute sulfuric acid to acidify the mixture and promote lactonization.

    • Stir the reaction mixture at room temperature for several hours.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of cis- and trans-β-methyl-γ-octalactone by column chromatography or distillation.

Note: Enantioselective syntheses often employ chiral auxiliaries or catalysts and involve more complex multi-step procedures.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of β-methyl-γ-octalactone isomers in complex matrices like alcoholic beverages.

Protocol: GC-MS Analysis of β-Methyl-γ-octalactone

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent polar column)

Sample Preparation (for whiskey analysis):

  • Dilute the whiskey sample with deionized water.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 240 °C at a rate of 3 °C/min

    • Hold at 240 °C for 10 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

Data Analysis:

  • Identify the peaks corresponding to cis- and trans-β-methyl-γ-octalactone based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

While β-methyl-γ-octalactone is primarily known for its sensory properties, the broader class of γ-lactones has been investigated for various biological activities, including antimicrobial and antifungal effects. The proposed mechanisms of action often involve the disruption of microbial cell membranes or interference with key cellular processes.

Antimicrobial and Antifungal Activity of γ-Lactones (General Overview)

Studies on various γ-lactones suggest that they can exhibit inhibitory effects against a range of bacteria and fungi. The lipophilic nature of these molecules allows them to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

Another proposed mechanism is the inhibition of essential enzymes, such as those involved in cellular respiration.[9]

Illustrative Signaling Pathway for Antifungal Action of a γ-Lactone

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell gamma_lactone γ-Lactone (e.g., β-Methyl-γ-octalactone) cell_membrane Cell Membrane gamma_lactone->cell_membrane Disruption of membrane integrity respiratory_chain Mitochondrial Respiratory Chain gamma_lactone->respiratory_chain Inhibition of oxygen consumption cell_lysis Cell Lysis cell_membrane->cell_lysis Increased permeability atp_depletion ATP Depletion respiratory_chain->atp_depletion Reduced ATP synthesis

Generalized antifungal mechanism of γ-lactones.

Conclusion

β-Methyl-γ-octalactone is a chemically fascinating molecule with significant implications in the food and beverage industry. Its stereochemistry plays a pivotal role in its sensory perception. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. While its biological activities are not as extensively studied as its aromatic properties, the broader class of γ-lactones shows promise for antimicrobial applications. Further research into the specific biological mechanisms of each β-methyl-γ-octalactone stereoisomer could open up new avenues for its application in drug development and other fields.

References

The Enigmatic Aroma of Oak: A Technical Guide to Whiskey Lactone in Quercus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of whiskey lactone (β-methyl-γ-octalactone) in various Quercus species, the oak woods integral to the aging process of many alcoholic beverages. This document provides a comprehensive overview of the quantitative distribution of this compound isomers, detailed experimental protocols for their analysis, and a look into their biosynthetic origins.

Introduction: The Chemistry of Oak Aroma

This compound, a potent aroma compound, is a key contributor to the characteristic coconut, vanilla, and woody notes imparted by oak barrels to spirits and wines.[1] It exists as two main diastereomers: cis-whiskey lactone and trans-whiskey lactone. The concentration and the ratio of these isomers are significantly influenced by the Quercus species, its geographical origin, and the coopering process, particularly the toasting of the wood.[2][3] Understanding the distribution and formation of these lactones is crucial for controlling the flavor profile of aged beverages and for potential applications in flavor chemistry and related fields.

Quantitative Distribution of this compound

The concentration of cis- and trans-whiskey lactone varies considerably among different Quercus species. This variation is a key factor in the selection of oak for barrel production. American oak (Quercus alba) is generally characterized by higher concentrations of the cis-isomer, which has a lower sensory threshold and a more pronounced coconut aroma.[1][2] European oak species, such as Quercus petraea (sessile oak) and Quercus robur (pedunculate oak), tend to have a higher proportion of the trans-isomer.[4]

Table 1: Concentration of this compound in Different Quercus Species (Untoasted Heartwood)
Quercus Speciescis-Whiskey Lactone (µg/g of dry wood)trans-Whiskey Lactone (µg/g of dry wood)Total this compound (µg/g of dry wood)cis/trans RatioReference
Quercus petraea6.903.8810.781.8[4]
Quercus robur0.340.280.621.2[4]
Table 2: Effect of Toasting on this compound Precursors in Quercus petraea and Quercus alba
Quercus SpeciesToasting LevelP-WL-1 (µg/g of wood)P-WL-2 (µg/g of wood)Reference
Quercus petraeaLight14.8412.89[5]
Quercus petraeaMedium16.5515.67[5]
Quercus albaLight39.3820.87[5]

P-WL-1 and P-WL-2 are potential β-methyl-γ-octalactone precursors.

Experimental Protocols

The accurate quantification of whiskey lactones and their precursors in oak wood requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the analysis of the volatile lactones, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the identification and quantification of their non-volatile precursors.

Analysis of Whiskey Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the extraction and quantification of cis- and trans-whiskey lactone from oak wood.

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • Grinding: Oak wood samples are ground into a fine powder to increase the surface area for extraction.

  • Extraction: A known amount of wood powder (e.g., 1 g) is extracted with a suitable organic solvent, such as dichloromethane or a diethyl ether:n-pentane mixture.[6][7] An internal standard (e.g., δ-decanolactone) is added for accurate quantification.[7]

  • Agitation and Separation: The mixture is agitated for a defined period (e.g., 2 minutes) and then allowed to settle for phase separation.[7]

  • Concentration: The organic layer containing the extracted compounds is carefully collected and may be concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 0.5 mL) before injection into the GC-MS.[6]

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: DB-WAX or HP-INNOWAX capillary column (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injection: 1 µL of the extract is injected in splitless mode.[7]

  • Injector Temperature: 220 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C.

    • Ramp: 10 °C/min to 200 °C, hold for 15 minutes.[7]

  • MS Detector:

    • Mode: Electron Ionization (EI).

    • Source Temperature: 220 °C.[7]

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-350.

    • Ions for Quantification (m/z): 99.00 for whiskey lactones.[7]

Analysis of this compound Precursors by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the identification and analysis of non-volatile precursors of this compound, such as their glycosidic and galloylated forms.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Extraction: Oak wood powder is extracted with a polar solvent mixture, such as methanol/water, to isolate the non-volatile precursors.

  • SPE Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds. The precursors are then eluted with a suitable solvent.

3.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • MS Detector:

    • Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of known precursors or full scan for identification of new precursors.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis oak_wood Oak Wood Sample (Quercus sp.) grinding Grinding to Fine Powder oak_wood->grinding extraction Solvent Extraction (e.g., Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under N2 filtration->concentration final_extract Final Extract for Analysis concentration->final_extract gc_injection GC Injection final_extract->gc_injection separation Chromatographic Separation (DB-WAX column) gc_injection->separation ms_detection Mass Spectrometric Detection (EI, Scan/SIM mode) separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound in oak wood.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of β-methyl-γ-octalactone in Quercus species is believed to originate from lipid metabolism.[8][9] While the complete pathway has not been fully elucidated, a plausible route involves the modification of fatty acid precursors.

biosynthetic_pathway cluster_lipid_metabolism Lipid Metabolism cluster_lactone_formation Lactone Formation & Modification fatty_acid Fatty Acid Precursor (e.g., Linoleic Acid) oxidation β-oxidation / Hydroxylation fatty_acid->oxidation hydroxy_acid 3-methyl-4-hydroxyoctanoic acid oxidation->hydroxy_acid lactonization Intramolecular Cyclization (Lactonization) hydroxy_acid->lactonization glycosylation Glycosylation hydroxy_acid->glycosylation Alternative Pathway whiskey_lactone β-methyl-γ-octalactone (cis- and trans-isomers) lactonization->whiskey_lactone whiskey_lactone->glycosylation precursors Glycosidic & Galloylated Precursors glycosylation->precursors

Caption: A proposed biosynthetic pathway for this compound in *Quercus species.*

Conclusion

The natural occurrence of this compound in Quercus species is a complex interplay of genetics, environmental factors, and post-harvest processing. The distinct isomeric ratios and concentrations in different oak species provide a chemical basis for the unique sensory profiles they impart to aged products. The analytical methodologies outlined in this guide provide a framework for the accurate assessment of these crucial flavor compounds. Further research into the complete biosynthetic pathway and the influence of a wider range of ecological and processing variables will continue to refine our understanding and control of this enigmatic and highly valued aroma.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Whiskey Lactone Precursors in Oak

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of whiskey lactone precursors within oak (Quercus species), compounds pivotal to the characteristic aroma and flavor profile of aged spirits. While the complete enzymatic cascade in oak remains an active area of research, this document synthesizes the current understanding of the key biosynthetic steps, presents available quantitative data, and details relevant experimental methodologies.

Introduction: The Genesis of a Key Aroma Compound

This compound (β-methyl-γ-octalactone) is a potent aroma compound that imparts desirable coconut, woody, and sweet notes to barrel-aged alcoholic beverages. It exists as two main stereoisomers, cis and trans, with the cis isomer generally having a lower sensory threshold and contributing more significantly to the aroma profile. The lactone itself is not biosynthesized directly in the living oak tree. Instead, it is formed during the toasting of oak barrels and the subsequent aging of spirits from non-volatile precursors. These precursors are primarily glycoconjugates of 3-methyl-4-hydroxyoctanoic acid. Understanding the biosynthesis of these precursors in oak is crucial for controlling and optimizing the flavor potential of oak wood for cooperage.

The Hypothetical Biosynthetic Pathway of 3-methyl-4-hydroxyoctanoic Acid Glycosides in Oak

Based on general principles of plant biochemistry and the known structure of the precursors, a hypothetical biosynthetic pathway can be proposed. This pathway involves three key stages: the formation of the branched-chain fatty acid backbone, its subsequent hydroxylation, and finally, glycosylation.

Stage 1: Branched-Chain Fatty Acid Synthesis

The carbon skeleton of the this compound precursor is a C8 fatty acid with a methyl branch at the C3 position. In plants, the biosynthesis of branched-chain fatty acids is often linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. It is hypothesized that a precursor derived from BCAA metabolism, such as isobutyryl-CoA (from valine) or 2-methylbutyryl-CoA (from isoleucine), serves as a primer for the fatty acid synthase (FAS) complex, leading to the formation of a branched-chain fatty acid.

G cluster_0 Mitochondrion/Plastid cluster_1 Cytosol/ER Valine Valine Isobutyryl-CoA Isobutyryl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Fatty Acid (e.g., 3-methyloctanoyl-ACP) Branched-Chain Fatty Acid (e.g., 3-methyloctanoyl-ACP)

Stage 2: Hydroxylation

The next critical step is the introduction of a hydroxyl group at the C4 position of the fatty acid chain. This is likely catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes known to be involved in the oxidation of various organic molecules, including fatty acids, in plants. These enzymes typically use NADPH and molecular oxygen to introduce a hydroxyl group.

G Branched-Chain Fatty Acid Branched-Chain Fatty Acid Cytochrome P450 Hydroxylase Cytochrome P450 Hydroxylase Branched-Chain Fatty Acid->Cytochrome P450 Hydroxylase 3-methyl-4-hydroxyoctanoic acid 3-methyl-4-hydroxyoctanoic acid Cytochrome P450 Hydroxylase->3-methyl-4-hydroxyoctanoic acid Hydroxylation (NADPH, O2)

Stage 3: Glycosylation

The final step in the biosynthesis of the stable precursor form is the attachment of a sugar moiety, typically glucose, to the hydroxyl group of 3-methyl-4-hydroxyoctanoic acid. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose molecule from an activated sugar donor, UDP-glucose, to the aglycone. This glycosylation step increases the water solubility and stability of the precursor, allowing it to be stored in the plant cell. Further modifications, such as the addition of a galloyl group to the glucose, can also occur.

G 3-methyl-4-hydroxyoctanoic acid 3-methyl-4-hydroxyoctanoic acid UDP-Glycosyltransferase (UGT) UDP-Glycosyltransferase (UGT) 3-methyl-4-hydroxyoctanoic acid->UDP-Glycosyltransferase (UGT) 3-methyl-4-hydroxyoctanoic acid glucoside 3-methyl-4-hydroxyoctanoic acid glucoside UDP-Glycosyltransferase (UGT)->3-methyl-4-hydroxyoctanoic acid glucoside Glycosylation UDP-Glucose UDP-Glucose UDP-Glucose->UDP-Glycosyltransferase (UGT)

Quantitative Data on this compound Precursors in Oak

The concentration of this compound precursors varies significantly depending on the oak species, geographical origin, and the heat treatment (toasting) applied during barrel production. American oak (Quercus alba) generally contains higher concentrations of these precursors than European oak species like Quercus petraea and Quercus robur.

Oak SpeciesPrecursor FormConcentration Range (µg/g of dry wood)Reference
Quercus petraea (French Oak)(3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid110 - 354[1]
Quercus petraea (French Oak)(3S,4S)-cis-3-methyl-4-O-β-D-glucopyranosyloctanoic acidNot explicitly quantified, but detected[2]
Quercus petraea (French Oak)(3S,4R)-trans-3-methyl-4-O-β-D-glucopyranosyloctanoic acidNot explicitly quantified, but detected[2]
Quercus alba (American Oak)Not explicitly quantified, but generally higher than European oak-[2]

Experimental Protocols

Extraction of this compound Precursors from Oak Wood

This protocol is adapted from methodologies described in the literature for the analysis of this compound precursors.[2]

Objective: To extract the glycoconjugates of 3-methyl-4-hydroxyoctanoic acid from oak wood for subsequent analysis.

Materials:

  • Oak wood shavings or powder

  • Methanol

  • Water (Milli-Q or equivalent)

  • Nitrogen gas

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Grind oak wood to a fine powder or use fine shavings.

  • Extraction: Macerate a known weight of the oak wood powder (e.g., 1 g) in a suitable volume of methanol (e.g., 20 mL) at room temperature for a specified period (e.g., 24 hours) with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid wood particles. Concentrate the filtrate under reduced pressure using a rotary evaporator or under a stream of nitrogen gas until a semi-dry residue is obtained.

  • Reconstitution: Reconstitute the residue in a known volume of a methanol/water mixture (e.g., 1:1, v/v) for analysis.

Analysis of this compound Precursors by LC-MS/MS

Objective: To identify and quantify the different glycoconjugates of 3-methyl-4-hydroxyoctanoic acid in the oak wood extract.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reversed-phase column suitable for the separation of polar and semi-polar compounds (e.g., C18 column).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a combination of precursor ion scan and product ion scan for identification of unknown precursors.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte would need to be determined using authentic standards. For example, for the glucoside of 3-methyl-4-hydroxyoctanoic acid, one might monitor the transition from the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the deprotonated aglycone.

Logical Workflow for LC-MS/MS Analysis:

G Oak Wood Extract Oak Wood Extract LC Separation LC Separation Oak Wood Extract->LC Separation Injection ESI Ionization ESI Ionization LC Separation->ESI Ionization Elution Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Ionization->Mass Analyzer (Q1) Ion Generation Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Precursor Ion Selection Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Fragmentation Detector Detector Mass Analyzer (Q3)->Detector Product Ion Selection Data Analysis Data Analysis Detector->Data Analysis Signal Acquisition

Future Directions

The complete elucidation of the biosynthetic pathway of this compound precursors in oak requires further research. Key areas for future investigation include:

  • Enzyme Identification and Characterization: Isolation and functional characterization of the specific enzymes (fatty acid synthase components, cytochrome P450 hydroxylases, and UDP-glycosyltransferases) involved in the pathway from Quercus species.

  • Genetic and Genomic Approaches: Leveraging the available oak genome and EST databases to identify candidate genes encoding the biosynthetic enzymes. Gene expression studies and the use of techniques like RNAi could help to validate the function of these genes.

  • Stable Isotope Labeling Studies: Using labeled precursors (e.g., stable isotope-labeled amino acids or fatty acid intermediates) to trace the biosynthetic pathway in oak cell cultures or seedlings. This would provide definitive evidence for the proposed pathway.

By unraveling the complexities of this biosynthetic pathway, we can pave the way for more precise control over the flavor profiles of aged spirits, potentially through the selection of oak wood with specific genetic and biochemical characteristics.

References

The Stereoisomers of 3-methyl-4-octanolide: A Comprehensive Technical Guide to their Synthesis, Sensory Perception, and Olfactory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-octanolide, a chiral lactone commonly known as "whisky lactone" or "quercus lactone," is a pivotal aroma compound found in oak-aged beverages and a variety of food products. Its sensory impact is profoundly influenced by its stereochemistry, with its four stereoisomers exhibiting distinct olfactory characteristics. This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-4-octanolide, detailing their synthesis and separation, sensory perception, and the underlying olfactory signaling pathways. Quantitative sensory data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key concepts are visualized through diagrams to facilitate a deeper understanding of the structure-activity relationships of these important flavor molecules.

Introduction

3-Methyl-4-octanolide, with the chemical formula C₉H₁₆O₂, possesses two chiral centers at the C3 and C4 positions of the lactone ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These isomers are classified into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The relative orientation of the methyl group at C3 and the butyl group at C4 significantly influences the molecule's interaction with olfactory receptors, leading to distinct sensory perceptions.

The (3S,4S)-cis-isomer is the most well-known, celebrated for its characteristic coconut, woody, and sweet aroma, and is a key contributor to the desirable flavor profile of whiskey and other oak-aged spirits.[1] In contrast, the trans isomers are often associated with less desirable grassy or celery-like notes and have even been identified as insect repellents.[2] This stark difference in sensory perception underscores the importance of stereochemistry in flavor science and highlights the need for stereoselective synthesis and analysis.

This guide will delve into the methods for obtaining the individual stereoisomers, provide a detailed comparison of their sensory properties, and explore the molecular mechanisms of their perception.

Stereoisomers of 3-methyl-4-octanolide

The four stereoisomers of 3-methyl-4-octanolide are depicted below. The cis isomers have the methyl and butyl groups on the same side of the lactone ring, while the trans isomers have them on opposite sides.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis1 (3R,4R)-3-methyl-4-octanolide cis2 (3S,4S)-3-methyl-4-octanolide (Whisky Lactone) cis1->cis2 enantiomers trans1 (3R,4S)-3-methyl-4-octanolide trans2 (3S,4R)-3-methyl-4-octanolide trans1->trans2 enantiomers 3-methyl-4-octanolide 3-methyl-4-octanolide cis-Isomers cis-Isomers 3-methyl-4-octanolide->cis-Isomers diastereomers trans-Isomers trans-Isomers 3-methyl-4-octanolide->trans-Isomers diastereomers

Figure 1: Stereoisomers of 3-methyl-4-octanolide.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 3-methyl-4-octanolide stereoisomers is a critical step for studying their individual sensory properties. Several methods have been developed, ranging from classical chemical resolutions to modern biocatalytic approaches.

Chemical Synthesis and Resolution

A foundational method for obtaining all four stereoisomers was reported by Günther and Mosandl in 1986.[3] The general workflow involves the synthesis of a racemic mixture of cis and trans isomers, followed by chromatographic separation of the diastereomers. The individual racemic pairs are then resolved into their constituent enantiomers.

G cluster_synthesis Synthesis of Racemic Mixture cluster_separation Diastereomer Separation cluster_resolution Enantiomeric Resolution start Pentanal + Ethyl Crotonate step1 Ethyl 3-methyl-4-oxooctanoate start->step1 step2 Reduction (NaBH4) step1->step2 step3 Racemic cis/trans 3-methyl-4-octanolide step2->step3 sep1 Chromatography step3->sep1 rac_cis Racemic cis-isomer sep1->rac_cis rac_trans Racemic trans-isomer sep1->rac_trans res_cis Hydrolysis & Diastereomeric Ester Formation rac_cis->res_cis res_trans Hydrolysis & Diastereomeric Ester Formation rac_trans->res_trans sep_cis Chromatographic Separation res_cis->sep_cis final_cis Hydrolysis & Relactonization sep_cis->final_cis Enantiopure cis-Isomers Enantiopure cis-Isomers final_cis->Enantiopure cis-Isomers sep_trans Chromatographic Separation res_trans->sep_trans final_trans Hydrolysis & Relactonization sep_trans->final_trans Enantiopure trans-Isomers Enantiopure trans-Isomers final_trans->Enantiopure trans-Isomers

Figure 2: General workflow for the chemical synthesis and resolution of 3-methyl-4-octanolide stereoisomers.
Biocatalytic Synthesis

More recent approaches have utilized biocatalysis to achieve high stereoselectivity. A three-step method described by Hernik et al. (2021) involves the separation of a commercial diastereomeric mixture, followed by chemical reduction and subsequent microbial oxidation to yield enantiomerically pure isomers.[4][5][6]

Experimental Protocol: Biocatalytic Synthesis

  • Diastereomer Separation: A commercial mixture of cis/trans-whisky lactone is separated by column chromatography to yield the individual cis and trans diastereomers.

  • Chemical Reduction: The separated cis- and trans-lactones are chemically reduced to their corresponding syn- and anti-3-methyl-octane-1,4-diols.

  • Microbial Oxidation: The racemic diols are subjected to microbial oxidation using whole cells of bacterial strains such as Rhodococcus erythropolis. This stereoselective oxidation yields the enantiomerically pure or enriched lactones.

G start Commercial cis/trans Whisky Lactone Mixture step1 Column Chromatography start->step1 cis_lactone cis-Whisky Lactone step1->cis_lactone trans_lactone trans-Whisky Lactone step1->trans_lactone step2_cis Chemical Reduction cis_lactone->step2_cis step2_trans Chemical Reduction trans_lactone->step2_trans syn_diol syn-3-methyl-octane-1,4-diol step2_cis->syn_diol anti_diol anti-3-methyl-octane-1,4-diol step2_trans->anti_diol step3_syn Microbial Oxidation (e.g., R. erythropolis) syn_diol->step3_syn step3_anti Microbial Oxidation (e.g., R. erythropolis) anti_diol->step3_anti final_cis Enantiopure cis-Isomers step3_syn->final_cis final_trans Enantiopure trans-Isomers step3_anti->final_trans

Figure 3: Workflow for the biocatalytic synthesis of 3-methyl-4-octanolide stereoisomers.

Sensory Perception

The sensory characteristics of the 3-methyl-4-octanolide stereoisomers vary significantly. The cis isomers are generally perceived as having pleasant, coconut-like aromas, while the trans isomers are often described as having grassy or celery-like notes.

Quantitative Sensory Data

The odor detection thresholds of the cis and trans isomers have been determined in various media. These values provide a quantitative measure of their odor potency.

Isomer/MixtureMediumOdor Detection ThresholdReference
cis-3-Methyl-4-octanolideAir1 µg/L
trans-3-Methyl-4-octanolideAir20 µg/L[7]
cis-Whisky LactoneDilute Alcohol Solution (12% v/v)20 µg/L[1]
trans-Whisky LactoneDilute Alcohol Solution (12% v/v)130 µg/L[1]
cis-IsomerRed Wine74 µg/L (0.074 mg/L)
trans-IsomerRed Wine320 µg/L (0.32 mg/L)[8]
Qualitative Sensory Descriptors
StereoisomerConfigurationSensory Descriptors
cis(3S,4S)Coconut, fresh wood, sweet, characteristic of whiskey
cis(3R,4R)Sweet, fresh, bright, coconut
trans(3S,4R)Coconut, celery, fresh wood
trans(3R,4S)Intense coconut with a celery-like after-odor
Experimental Protocol: Sensory Analysis (Descriptive Analysis)

Descriptive sensory analysis is a common method used to characterize the aroma profile of flavor compounds.

  • Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to detect and describe different aromas. Panelists undergo training to familiarize themselves with the relevant aroma descriptors and intensity scales.

  • Sample Preparation: The purified stereoisomers are diluted to appropriate concentrations in a neutral solvent (e.g., water with a small amount of ethanol to aid solubility). Samples are presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists sniff the samples and rate the intensity of various aroma attributes (e.g., coconut, woody, grassy, sweet) on a linear scale.

  • Data Analysis: The intensity ratings are collected and statistically analyzed to generate an aroma profile for each stereoisomer.

Olfactory Signaling Pathway

The perception of odorants like the stereoisomers of 3-methyl-4-octanolide is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Canonical Olfactory Signal Transduction

The primary signaling pathway for most odorants involves a G-protein-coupled receptor (GPCR) cascade.

G cluster_membrane Olfactory Sensory Neuron Membrane cluster_events Signaling Cascade Odorant Odorant (e.g., 3-methyl-4-octanolide) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens event5 5. Ion Influx (Ca²⁺, Na⁺) CNG->event5 Allows Ca_Cl Ca²⁺-activated Cl⁻ Channel event6 6. Cl⁻ Efflux Ca_Cl->event6 Allows event1 1. Odorant Binding event2 2. G-protein Activation event3 3. cAMP Production event4 4. CNG Channel Opening event5->Ca_Cl Ca²⁺ activates event7 7. Depolarization event6->event7 event8 8. Action Potential event7->event8 Triggers Signal to Brain Signal to Brain event8->Signal to Brain

Figure 4: The canonical olfactory signal transduction pathway.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, activating the associated G-protein, Gαolf.[9] This, in turn, activates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, and the depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain, where the signal is processed, leading to the perception of a specific smell.[9]

While this is the general pathway, the specific olfactory receptors that bind to the different stereoisomers of 3-methyl-4-octanolide have not yet been identified. The differential activation of a unique combination of these receptors by each stereoisomer is what leads to their distinct perceived aromas.

Conclusion

The stereoisomers of 3-methyl-4-octanolide provide a compelling case study in the importance of stereochemistry in flavor and fragrance science. The subtle differences in the spatial arrangement of the methyl and butyl groups on the lactone ring result in profound differences in sensory perception, with the (3S,4S)-cis-isomer being a highly valued aroma compound and its trans counterparts having significantly different and less desirable sensory characteristics.

The ability to synthesize and separate the individual stereoisomers, through both chemical and biocatalytic methods, has been instrumental in elucidating their distinct sensory profiles. While the precise olfactory receptors responsible for their perception remain to be identified, the canonical olfactory signaling pathway provides a framework for understanding how these molecular interactions are translated into neural signals.

Further research into the specific receptor-ligand interactions for each stereoisomer will provide deeper insights into the molecular basis of olfaction and could pave the way for the targeted design of novel flavor and fragrance compounds. This knowledge is not only of fundamental scientific interest but also has significant implications for the food and beverage, fragrance, and pharmaceutical industries.

References

Olfactory threshold determination of cis- and trans-whiskey lactone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Olfactory Threshold Determination of Cis- and Trans-Whiskey Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to determine the olfactory thresholds of cis- and trans-whiskey lactone, key aroma compounds found in oak-aged spirits and wines. It summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows.

Quantitative Olfactory Threshold Data

The olfactory detection thresholds for cis- and trans-whiskey lactone have been determined in various studies, highlighting the significantly lower threshold of the cis isomer, making it the more potent odorant of the two. The following table summarizes the key quantitative data found in the literature.

IsomerDetection Threshold (µg/L)MatrixMethodSource
cis-Whiskey Lactone 2012% (v/v) dilute alcohol solutionSensory Analysis[1]
trans-Whiskey Lactone 13012% (v/v) dilute alcohol solutionSensory Analysis[1]
cis-Whiskey Lactone 54Red WineSensory Analysis[2]
trans-Whiskey Lactone 370Red WineSensory Analysis[2]
cis-Whiskey Lactone Not specifiedWhite WineSensory Analysis[2]
trans-Whiskey Lactone 140White WineSensory Analysis[2]
cis-Whiskey Lactone 1 (in air)AirNot specified

Experimental Protocols

The determination of olfactory thresholds for whiskey lactones involves two primary methodologies: sensory analysis by a trained panel and instrumental analysis using Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Analysis for Odor Threshold Determination

The most common method for determining odor detection thresholds is through sensory panel analysis, following standardized procedures such as ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[3][4].

Objective: To determine the lowest concentration of cis- and trans-whiskey lactone that can be reliably detected by a human sensory panel.

Materials and Equipment:

  • Pure cis- and trans-whiskey lactone standards

  • Odor-free solvent (e.g., 12% v/v ethanol in deionized water)

  • Precision glassware for serial dilutions

  • Nosing glasses (blue or opaque to prevent visual bias) with watch glass covers[5]

  • Controlled sensory analysis room with proper ventilation and lighting[5]

Procedure:

  • Panelist Selection and Training:

    • Recruit a panel of assessors (typically 15-25 members)[6][7].

    • Pre-screen panelists for their ability to recognize and describe various aromas using standard odor recognition tests[5][8].

    • Train the selected panelists on the specific aroma profile of whiskey lactones and other relevant aromas, potentially using a flavor wheel for reference[8].

  • Sample Preparation:

    • Prepare a stock solution of each whiskey lactone isomer in the chosen solvent.

    • Create a series of ascending concentrations through serial dilutions. The concentration intervals should be separated by a factor of two or three[9]. The starting concentration should be below the expected detection threshold.

  • Sensory Evaluation (Forced-Choice Method):

    • The evaluation is typically conducted using a three-alternative forced-choice (3-AFC) test, also known as a triangle test[9].

    • For each concentration level, present three samples to each panelist: two are blanks (solvent only), and one contains the this compound at that concentration.

    • The samples are presented in a randomized order.

    • Panelists are instructed to identify the "odd" sample.

    • The test begins with the lowest concentration and proceeds to higher concentrations in the series.

  • Data Analysis:

    • For each panelist, the individual threshold is determined as the lowest concentration at which they correctly identify the odd sample in a certain number of consecutive presentations (e.g., two or three).

    • The group's best-estimate threshold is then calculated as the geometric mean of the individual thresholds.

Below is a Graphviz diagram illustrating the workflow for sensory panel analysis.

Sensory_Panel_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Ascending Concentration Series) Presentation 3-AFC Presentation (2 Blanks, 1 Sample) Sample_Preparation->Presentation Identification Panelist Identifies 'Odd' Sample Presentation->Identification Individual_Threshold Determine Individual Threshold Identification->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Caption: Sensory panel workflow for odor threshold determination.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify which specific volatile compounds in a complex mixture are responsible for an aroma.

Objective: To separate and identify the odor-active this compound isomers in a sample and characterize their aroma.

Materials and Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Humidifier for the sniffing port air supply

  • Appropriate GC column for separating the isomers (e.g., a chiral phase column)

  • Sample containing whiskey lactones (e.g., a spirit or wine extract)

Procedure:

  • Sample Injection and Separation:

    • A volatile extract of the sample is injected into the GC.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Effluent Splitting:

    • At the end of the column, the effluent is split. A portion goes to the chemical detector (FID or MS) for compound identification and quantification, while the other portion is directed to the olfactometry port.

  • Olfactory Detection:

    • A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port.

    • The assessor records the time, duration, intensity, and a descriptor of any detected odor.

  • Data Correlation:

    • The olfactogram (a plot of odor intensity versus time) is aligned with the chromatogram from the chemical detector.

    • This allows for the identification of the specific chemical compound responsible for each perceived odor.

Below is a Graphviz diagram illustrating the Gas Chromatography-Olfactometry workflow.

GC_O_Workflow cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Injection Sample Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting Chemical_Detector Chemical Detector (FID/MS) Splitting->Chemical_Detector Olfactory_Port Olfactometry Port Splitting->Olfactory_Port Chromatogram Chromatogram Generation Chemical_Detector->Chromatogram Sniffing Assessor Sniffing Olfactory_Port->Sniffing Olfactogram Olfactogram Generation Sniffing->Olfactogram Correlation Data Correlation & Compound Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Olfactory Signaling Pathway

The perception of odorants like whiskey lactones is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

The canonical olfactory signaling pathway is as follows:

  • Odorant Binding: An odorant molecule binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

  • G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a specialized G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Below is a Graphviz diagram illustrating the olfactory signaling pathway.

Olfactory_Signaling_Pathway Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf Protein OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Cations Cation Influx (Ca²⁺, Na⁺) CNG_Channel->Cations Depolarization Depolarization Cations->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: The canonical olfactory signaling pathway.

References

The Pivotal Role of Whiskey Lactone in the Aroma Profile of Aged Spirits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Whiskey lactone, a key volatile compound derived from oak barrels, is a critical determinant of the aroma profile of aged spirits. This technical guide provides an in-depth exploration of the chemical properties, formation pathways, and sensory impact of this compound. Comprehensive quantitative data on its concentration in various aged spirits and its sensory thresholds are presented in structured tables. Detailed experimental protocols for its extraction, identification, and quantification, including gas chromatography-mass spectrometry (GC-MS) and stable isotope dilution analysis (SIDA), are outlined. Furthermore, this guide illustrates the biochemical and logical pathways associated with this compound through Graphviz diagrams, offering a thorough resource for professionals in research and development.

Introduction

The maturation of distilled spirits in oak barrels is a complex process that imparts a rich tapestry of flavors and aromas. Among the myriad of compounds extracted from the wood, this compound (β-methyl-γ-octalactone) stands out for its profound impact on the final sensory profile.[1] This chiral molecule, existing as cis- and trans-isomers, contributes characteristic notes of coconut, woodiness, and sweetness.[2][3] The cis-isomer, in particular, is noted for its lower sensory threshold and more significant contribution to the aroma of spirits like whiskey, brandy, and rum.[4][5] Understanding the nuances of this compound's formation, its concentration in different spirits, and its interaction with other volatile compounds is paramount for controlling and innovating within the beverage industry and offers insights for flavor science and sensory research.

Chemical Properties and Isomerism

This compound, with the chemical formula C₉H₁₆O₂, is a γ-lactone.[6] It has a molecular weight of 156.22 g/mol .[6] The molecule exists as two diastereomers, cis- and trans-whiskey lactone, which have distinct spatial arrangements of the methyl and butyl groups on the lactone ring.[7] The cis-isomer is generally considered to have a more potent and desirable aroma, characterized by coconut and sweet notes, while the trans-isomer is often described as having a more woody or sometimes celery-like character.[2][7]

Quantitative Data on this compound in Aged Spirits

The concentration of this compound isomers varies significantly depending on the type of spirit, the species of oak used for the barrel (e.g., American oak, Quercus alba, vs. French oak, Quercus robur), the toasting level of the barrel, and the duration of aging.[8][9] American oak is known to contain significantly higher concentrations of the precursor to the more sensorially impactful cis-whiskey lactone.[1]

Table 1: Concentration of this compound Isomers in Various Aged Spirits

Spirit TypeIsomerConcentration Range (mg/L)Reference(s)
Bourbon Whiskeycis-Whiskey Lactone2 - 4[10]
trans-Whiskey LactonePresent, generally lower than cis[4]
Scotch Whisky (refill casks)cis-Whiskey Lactone0.3 - 0.4[10]
trans-Whiskey LactonePresent, often higher than cis in some cases[4]
Brandy (Cognac)cis- & trans-Present, contributes to aroma[4][11]
Aged Rumcis- & trans-Present, key odorants[12]

Table 2: Sensory Detection Thresholds of this compound Isomers

IsomerMatrixThreshold ConcentrationReference(s)
cis-Whiskey Lactone40% ABV Spirit~0.067 mg/L[10]
trans-Whiskey Lactone30% Alcohol Solution0.067 ppm (mg/L)[4]
cis-Whiskey Lactone30% Alcohol Solution0.79 ppm (mg/L)[4]
cis-Whiskey LactoneDilute Alcohol (12% v/v)20 µg/L[13]
trans-Whiskey LactoneDilute Alcohol (12% v/v)130 µg/L[13]
cis-Whiskey LactoneAir1 µg/L[14]
trans-Whiskey LactoneAir20 µg/L[15]

Formation Pathway of this compound

This compound is not initially present in raw oak wood in its final form. Instead, it is derived from precursors, primarily glycoconjugates of 3-methyl-4-hydroxyoctanoic acid.[16] During the toasting or charring of the oak barrels, and subsequently during the aging of the spirit, these precursors undergo hydrolysis and cyclization to form the volatile cis- and trans-whiskey lactones.[17] The toasting process significantly influences the rate and extent of this conversion, with lighter toasting generally yielding higher concentrations of whiskey lactones.[9]

G Formation Pathway of this compound cluster_oak Oak Wood cluster_process Barrel Toasting & Spirit Aging cluster_product Aged Spirit Precursors Glycoconjugates of 3-methyl-4-hydroxyoctanoic acid Hydrolysis Hydrolysis (Acid and/or Enzymatic) Precursors->Hydrolysis Heat/Acid Cyclization Lactonization Hydrolysis->Cyclization Spontaneous cis_WL cis-Whiskey Lactone Cyclization->cis_WL trans_WL trans-Whiskey Lactone Cyclization->trans_WL

Formation of this compound from Oak Precursors.

Experimental Protocols for Analysis

The accurate quantification of this compound is crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Dilution: Dilute 5 mL of the spirit sample with 10 mL of deionized water to reduce the ethanol concentration.

  • Extraction: Transfer the diluted sample to a separatory funnel and add 20 mL of a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of diethyl ether and pentane).

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (typically the bottom layer with dichloromethane) contains the extracted volatile compounds.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine Extracts: Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Carefully concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column (e.g., DB-WAX).

  • Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Stable Isotope Dilution Analysis (SIDA)

For the most accurate quantification, SIDA is the gold standard. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) prior to extraction.

  • Internal Standard Preparation: Synthesize a deuterated analog of this compound (e.g., d3-β-methyl-γ-octalactone) via a suitable organic synthesis route, for instance, by using a deuterated Grignard reagent in the synthesis pathway.

  • Spiking: Add a precise amount of the deuterated internal standard solution to the spirit sample before extraction.

  • Extraction and GC-MS Analysis: Follow the same LLE and GC-MS procedures as described above.

  • Quantification: Create a calibration curve using known concentrations of the unlabeled this compound and a fixed concentration of the deuterated internal standard. The concentration of this compound in the sample is determined by the ratio of the peak areas of the native and labeled compounds.

G Experimental Workflow for this compound Analysis Sample Aged Spirit Sample Spiking Spike with Deuterated Internal Standard (for SIDA) Sample->Spiking Extraction Liquid-Liquid Extraction (LLE) Spiking->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis and Quantification GCMS->Data

Workflow for this compound Quantification.

Olfactory Perception and Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5] These ORs are G-protein coupled receptors (GPCRs).[18] While the specific ORs that bind to this compound have not been definitively identified, the general signaling cascade is well-established.

G Olfactory Signaling Pathway for this compound WL This compound OR Olfactory Receptor (GPCR) WL->OR Binds to G_protein Gαolf Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP CNG CNG Channel Opening cAMP->CNG Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization Ca2+/Na+ influx

General Olfactory Transduction Cascade.

The binding of this compound to an OR triggers a conformational change in the receptor, activating the G-protein Gαolf.[19] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[19] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[18] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the characteristic aroma of this compound.

Conclusion

This compound is an indispensable contributor to the complex and desirable aroma profiles of aged spirits. Its formation from oak wood precursors, the influence of coopering practices on its concentration, and its potent sensory properties make it a focal point of research in the beverage industry and flavor science. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and manipulate this key aroma compound, paving the way for innovation in product development and a deeper understanding of sensory perception.

References

The Dissolution of Oak's Essence: A Technical Guide to Whiskey Lactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the extraction of whiskey lactone from oak wood into alcoholic beverages, detailing the underlying chemistry, influencing factors, and analytical methodologies for its quantification.

Introduction

The maturation of alcoholic beverages, particularly whiskey and wine, in oak barrels is a critical process that imparts a significant portion of their characteristic flavor and aroma profiles. Among the myriad of compounds extracted from the oak wood, this compound (β-methyl-γ-octalactone) stands out as a key contributor, bestowing desirable notes of coconut, vanilla, and woodiness. This technical guide provides a comprehensive overview of the extraction of this compound, intended for researchers, scientists, and professionals in the field of beverage development and quality control. The guide delves into the chemical precursors, extraction kinetics, and the various factors that modulate the concentration of this compound in the final product. Furthermore, it presents detailed experimental protocols for the analysis of this crucial flavor compound and summarizes key quantitative data to facilitate comparative analysis.

This compound exists as two primary stereoisomers: cis-whiskey lactone and trans-whiskey lactone. The cis isomer is generally considered the more sensorially significant of the two, possessing a lower sensory threshold and contributing a more potent coconut and woody aroma.[1] The trans isomer is often described as having a spicier, celery-like note.[2] The ratio of these isomers, along with their absolute concentrations, plays a pivotal role in shaping the final organoleptic profile of the aged beverage.

Precursors and Formation

This compound is not present in its final form within the living oak tree. Instead, it is derived from precursors, primarily the glucosides of 3-methyl-4-hydroxyoctanoic acid.[2] During the seasoning and toasting of the oak wood used for barrel construction, these non-volatile precursors undergo transformation. The heat from toasting causes the breakdown of wood polymers and facilitates the hydrolysis of the glucoside precursors, releasing the 3-methyl-4-hydroxyoctanoic acid.[3] This acid then undergoes lactonization, a cyclization reaction, to form the more aromatic this compound.[4] The acidic environment of the alcoholic beverage during maturation can also contribute to the hydrolysis of any remaining precursors extracted from the wood.[3]

Factors Influencing Extraction

The concentration and isomeric ratio of this compound in an alcoholic beverage are influenced by a multitude of factors, ranging from the origin of the oak to the specifics of the maturation process. Understanding and controlling these variables is paramount for achieving a desired and consistent flavor profile.

Oak Species and Origin

The species of oak used for barrel making is a primary determinant of the potential this compound content. American oak (Quercus alba) is renowned for having significantly higher concentrations of whiskey lactones, particularly the cis isomer, compared to European oak species like French oak (Quercus petraea and Quercus robur).[5][6] This inherent difference is a key reason for the distinct flavor profiles of American whiskeys versus those aged in European oak. The geographical origin of the oak within the same species can also lead to variations in lactone concentrations.[7]

Toasting and Charring

The heat treatment of the barrel staves, known as toasting and charring, has a profound impact on the availability of this compound. Light to medium toasting generally increases the concentration of extractable this compound by promoting the conversion of its precursors.[3][8] However, heavy toasting and charring can lead to a decrease in lactone levels as the intense heat can cause thermal degradation of the lactones themselves.[2][9]

Aging Time

The extraction of this compound from the oak into the spirit is a time-dependent process. The concentration of lactones in the beverage generally increases with the duration of aging.[5] Studies have shown a linear increase in lactone concentration during the initial years of maturation.[10] The extraction kinetics are often described as first-order, with a significant portion of the total lactones being extracted within the first few years of aging.[2]

Alcoholic Strength

The ethanol concentration of the spirit influences the solubility and extraction of this compound. An optimal ethanol concentration for lactone extraction is reported to be in the range of 55-65% v/v.[2] The composition of the spirit, including its acidity, can also affect the extraction kinetics.[1]

Barrel History

The number of times a barrel has been used for aging also plays a crucial role. New barrels will impart the highest concentration of this compound. With each subsequent use, the amount of extractable lactones diminishes, with second-use barrels yielding significantly less than new ones.[2]

Quantitative Data Summary

The following tables summarize quantitative data on this compound concentrations as influenced by various factors, compiled from multiple research sources.

Table 1: Influence of Oak Species and Aging on this compound Concentration (mg/L) in Bourbon Whiskey [5]

Oak SpeciesIsomerConcentration at 12 MonthsConcentration at 48 Months
American Oak (Quercus alba)cis-Whiskey Lactone3.88.2
trans-Whiskey Lactone0.51.1
European Oak (Quercus petraea)cis-Whiskey Lactone1.22.5
trans-Whiskey Lactone0.40.8
French Oak (Quercus robur)cis-Whiskey Lactone0.81.7
trans-Whiskey Lactone0.30.6

Table 2: Effect of Toasting Level on this compound Concentration (µg/g of wood) [9]

Oak OriginToast Levelcis-Whiskey Lactonetrans-Whiskey Lactone
American OakLight12.50.8
Medium15.21.0
Heavy14.80.9
French OakLight4.51.4
Medium5.11.6
Heavy4.81.5

Table 3: Sensory Thresholds of this compound Isomers [1][2]

IsomerMediumSensory Threshold
cis-Whiskey LactoneRed Wine0.074 mg/L
trans-Whiskey LactoneRed Wine0.32 mg/L
cis-Whiskey Lactone12% v/v alcohol solution0.020 mg/L
trans-Whiskey Lactone12% v/v alcohol solution0.130 mg/L

Experimental Protocols

Accurate quantification of this compound is essential for quality control and research. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common analytical technique. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Whiskey Analysis

This protocol is adapted for the extraction of whiskey lactones from a spirit matrix prior to GC-MS analysis.

1. Sample Preparation:

  • Pipette 20 mL of the whiskey sample into a separatory funnel.

  • Add 1 mL of an extraction solvent mixture of ethyl acetate: n-hexane: dichloromethane (5:1:1, v/v/v).

  • Add an appropriate internal standard solution (e.g., deuterated this compound or a compound with similar chemical properties not present in the sample).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Collect the organic (lower) layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 180 °C.

    • Ramp 2: 30 °C/min to 220 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Scan mode (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 99, 113, 156).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Wine and Spirits

This protocol is a solventless extraction method suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Place 5 mL of the wine or diluted spirit sample into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 1 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add an appropriate internal standard.

  • Tightly seal the vial with a PTFE-lined septum.

  • Equilibrate the sample in a heating block at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15 minutes) with agitation.

2. HS-SPME Extraction:

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Injector: Insert the SPME fiber into the GC inlet, which is operated in splitless mode at a desorption temperature of 250 °C for a desorption time of 5 minutes.

  • GC-MS conditions: Follow a similar GC-MS program as described in Protocol 1, optimizing the temperature program for the separation of the target analytes.

Visualizations

The following diagrams illustrate key aspects of this compound extraction and analysis.

Extraction_Workflow cluster_Wood Oak Wood cluster_Barrel Barrel Production cluster_Maturation Maturation cluster_Analysis Analysis Precursors This compound Precursors (Glucosides) Toasting Toasting / Charring Precursors->Toasting Heat Transformation Extraction Extraction into Spirit Toasting->Extraction Lactonization Hydrolysis & Lactonization Extraction->Lactonization Acidic Environment SamplePrep Sample Preparation (LLE or HS-SPME) Lactonization->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Quantification Quantification GCMS->Quantification

Figure 1. Experimental workflow for this compound extraction and analysis.

Influencing_Factors WL This compound Concentration Oak Oak Species (e.g., American vs. French) Oak->WL Toasting Toasting Level (Light, Medium, Heavy) Toasting->WL Aging Aging Time Aging->WL Ethanol Ethanol Concentration Ethanol->WL Barrel Barrel History (New vs. Used) Barrel->WL

Figure 2. Key factors influencing this compound extraction.

Conclusion

The extraction of this compound from oak wood is a complex process governed by a range of interconnected variables. The choice of oak, the coopering process, and the maturation conditions all significantly influence the final concentration and isomeric ratio of this critical flavor compound. By understanding these factors and employing robust analytical techniques, producers can better control the sensory profile of their aged alcoholic beverages. This guide provides a foundational understanding for researchers and industry professionals to further explore and optimize the extraction of this compound, ultimately contributing to the creation of high-quality spirits with desired flavor characteristics.

References

An In-depth Technical Guide to the Chemical Synthesis of Racemic Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for racemic whiskey lactone (β-methyl-γ-octalactone), a key aroma component found in aged alcoholic beverages. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to facilitate laboratory synthesis.

Introduction

This compound, with its characteristic coconut and woody aroma, is a significant flavor compound. It exists as two diastereomers, cis and trans, each with two enantiomers. The racemic synthesis of this lactone is a common objective in flavor chemistry and serves as a valuable case study in stereoselective synthesis. This guide will explore several prominent synthetic strategies.

Synthetic Pathways

Several distinct pathways for the synthesis of racemic this compound have been reported. The following sections outline the core logic of these methods.

Pathway 1: Radical Addition of an Aldehyde to an Unsaturated Carboxylic Acid

A prevalent method involves the free radical addition of an aldehyde to an α,β-unsaturated carboxylic acid, followed by reduction and cyclization. This approach is efficient for large-scale production.

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Hydrogenation & Cyclization A n-Valeraldehyde C Ketonic Acid Intermediate A->C Initiator, Catalyst N2 atmosphere B Crotonic Acid B->C D Racemic this compound C->D Raney Ni Heat

Caption: Radical addition pathway for racemic this compound synthesis.

Pathway 2: Knoevenagel Condensation and Subsequent Reduction

Another common strategy employs a Knoevenagel condensation between an aldehyde and a crotonate ester, followed by a hydrogenation step that leads to the final lactone.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrogenation A n-Valeraldehyde C Ketonic Acid Ester A->C Alcohol Solvent B Crotonate Ester B->C D Racemic this compound C->D Catalyst

Caption: Knoevenagel condensation pathway for this compound synthesis.

Pathway 3: Multi-step Synthesis from 1,4-Cyclohexadiene

A more complex, stereoselective synthesis of (±)-cis-whiskey lactone has been demonstrated starting from 1,4-cyclohexadiene. This multi-step process offers a higher degree of stereochemical control.

G A 1,4-Cyclohexadiene B Intermediate 3 A->B mCPBA C Intermediate 4a B->C Lithium dimethylcuprate D Intermediate 4b C->D Benzoyl chloride E Intermediate 5 D->E Sharpless oxidation F γ-Lactonic Carboxylic Acid 6 E->F NaOH, then H+ G Alcohol 7a F->G Diborane-THF H Tosylate 7b G->H TsCl, pyridine I (±)-cis-Whiskey Lactone H->I Lithium diethylcuprate

Caption: Multi-step synthesis of (±)-cis-whiskey lactone.

Quantitative Data Summary

The following tables summarize the reported yields and other quantitative data for the different synthetic pathways.

PathwayStarting MaterialsKey ReagentsProduct(s)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Radical Additionn-Valeraldehyde, Crotonic AcidInitiator, Raney NiRacemic this compound8798:2[1]
Knoevenagel Condensationn-Valeraldehyde, Crotonate EsterCatalystRacemic this compound--[2]
Multi-step from 1,4-Cyclohexadiene1,4-CyclohexadieneVarious(±)-cis-Whiskey Lactone10.7 (overall)Stereoselective for cis[3]
Chemo-enzymatic Resolution (Reduction)Racemic cis/trans-Whiskey LactoneLiAlH₄anti- and syn-3-methyl-octane-1,4-diol90.4 - 95-[4]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations described.

Protocol 1: Radical Addition of n-Valeraldehyde and Crotonic Acid[1]

Step 1: Synthesis of Ketonic Acid

  • To a reaction vessel under a nitrogen atmosphere, add n-valeraldehyde and crotonic acid.

  • Introduce an initiator and a catalyst (promoters such as boric acid, phosphoric acid, or tosic acid can be used at 0.1-0.3% of the valeraldehyde mass).

  • Allow the free radical addition reaction to proceed.

  • Upon completion, cool the mixture, wash, dry, and distill to isolate the intermediate ketonic acid.

Step 2: Hydrogenation and Cyclization

  • Subject the ketonic acid to catalytic hydrogenation using Raney Nickel as the catalyst (catalyst loading of 5-10% of the ketonic acid mass).

  • After the reaction, filter the catalyst.

  • Heat the filtrate to induce vaporization, dehydration, and cyclization to yield racemic this compound.

  • The final product is obtained with a reported yield of 87% and a refractive index (ND20) of 1.441-1.447. The diastereomeric ratio is approximately 98% cis-isomer and 2% trans-isomer.

Protocol 2: Synthesis of (±)-cis-Whiskey Lactone from 1,4-Cyclohexadiene[3]

A detailed, step-by-step protocol for this multi-step synthesis is outlined below, with reported yields for each transformation.

  • Oxidation of 1,4-Cyclohexadiene: 1,4-Cyclohexadiene is oxidized with m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding epoxide intermediate.

  • Ring Opening: The epoxide is treated with lithium dimethylcuprate to afford the alcohol intermediate 4a in 80.8% yield.

  • Protection: The alcohol is converted to its benzoate ester 4b in 81.9% yield.

  • Oxidation: The benzoate ester undergoes Sharpless oxidation to give intermediate 5 in 82.7% yield.

  • Hydrolysis and Lactonization: The protective group of 5 is hydrolyzed with sodium hydroxide, followed by acidification to yield the γ-lactonic carboxylic acid 6 in 95.6% yield.

  • Reduction: The carboxylic acid is reduced with a diborane-tetrahydrofuran complex to give the alcohol 7a in 48.1% yield.

  • Tosylation: The alcohol is converted to the corresponding tosylate 7b .

  • Final Step: The tosylate 7b is treated with lithium diethylcuprate to furnish (±)-cis-whiskey lactone in 68.3% yield.

The overall yield for this 8-step synthesis is reported to be 10.7%.

Protocol 3: Chemo-enzymatic Approach - Chemical Reduction of this compound Diastereomers[4]

This protocol details the chemical reduction step in a chemo-enzymatic strategy for resolving this compound isomers.

  • Preparation: In separate round-bottom flasks, dissolve racemic trans-whiskey lactone (0.420 g) and racemic cis-whiskey lactone (0.480 g) in 50 mL of diethyl ether.

  • Reduction: To the solution of trans-whiskey lactone, add lithium aluminum hydride (LiAlH₄) (0.128 g). To the solution of cis-whiskey lactone, add LiAlH₄ (0.146 g).

  • Reaction: Attach a condenser to each flask and stir the reactions for 24 hours at 20°C. Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography (GC).

  • Workup: After completion, quench the reaction by adding 10% HCl to decompose the excess LiAlH₄.

  • Extraction: Transfer the contents of the flask to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with a saturated NaCl solution, dry with MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Product Isolation: This procedure yields anti-3-methyl-octane-1,4-diol from the trans-lactone (0.380 g, 90.4% yield) and syn-3-methyl-octane-1,4-diol from the cis-lactone (0.456 g, 95% yield). These diols can then be used as substrates for microbial oxidation to obtain individual enantiomers of this compound.[5][6][7][8][9][10]

Conclusion

The synthesis of racemic this compound can be achieved through various chemical strategies, each with its own advantages in terms of efficiency, stereocontrol, and scalability. The radical addition and Knoevenagel condensation pathways offer straightforward routes to the racemic mixture, while more elaborate multi-step syntheses can provide access to specific diastereomers. Furthermore, chemo-enzymatic methods present a powerful approach for the resolution of stereoisomers, starting with a chemical reduction of the racemic lactone mixture. The choice of synthetic route will ultimately depend on the specific goals of the researcher, whether it be large-scale production of the racemic mixture or the targeted synthesis of a single stereoisomer.

References

An In-depth Technical Guide on the Initial Characterization of Whiskey Lactone's Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental chemical reactivity of whiskey lactone (also known as oak lactone or β-methyl-γ-octalactone), a key flavor compound and versatile chemical intermediate. This guide is intended for professionals in research and drug development who may encounter or utilize this γ-lactone scaffold.

Introduction to this compound

This compound, systematically named 5-butyl-4-methyloxolan-2-one, is a naturally occurring chiral molecule first identified in oak wood and recognized as a crucial contributor to the aroma profile of aged spirits like whiskey, brandy, and wine.[1][2][3] It exists as four stereoisomers, arising from two chiral centers, which are grouped into two diastereomeric pairs: cis and trans.[4][5][6] The sensory properties of these isomers differ significantly, with the cis isomer often described as having a pleasant coconut and woody aroma, while the trans isomer can be perceived as celery-like and is also noted for its insect-repellent properties.[3][7] Beyond its role in flavor chemistry, the lactone functional group is a common motif in pharmacologically active molecules, making an understanding of its stability and reactivity essential. This guide focuses on the core chemical reactions that characterize this molecule: hydrolysis, reduction, and isomerization.

Core Chemical Reactivity

The chemical behavior of this compound is dominated by its γ-lactone ring, a five-membered cyclic ester. This structure is generally stable but susceptible to characteristic reactions under specific conditions.

Hydrolysis (Ring-Opening)

Like other esters, this compound is stable under neutral to moderately acidic conditions (pH > 3).[7] However, it undergoes irreversible hydrolysis under strongly alkaline conditions.[7] This reaction, proceeding through a nucleophilic acyl substitution mechanism (specifically, BAC2), involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to the cleavage of the ester bond and the formation of the corresponding sodium or potassium salt of 4-hydroxy-3-methyloctanoic acid.[8][9] Subsequent acidification protonates the carboxylate to yield the free hydroxy acid.

In acidic aqueous environments, the equilibrium between the lactone and its ring-opened hydroxy acid form strongly favors the closed, cyclic lactone structure.[3]

Reduction to Diol

The ester functionality of this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters and lactones.[10] The reaction reduces the carbonyl group and cleaves the C-O bond of the ring, resulting in the formation of a diol: 3-methyl-octane-1,4-diol.[1][10][11] This reaction is a key step in the chemo-enzymatic synthesis of specific this compound enantiomers, where the resulting diols serve as substrates for microbial oxidation.[1][4]

Isomerization

The interconversion between cis and trans diastereomers can be influenced by external factors. Exposure to light has been reported to accelerate cis-trans isomerization, with the equilibrium favoring the cis form in a 3:1 ratio.[7] This photosensitivity is an important consideration for the storage and handling of isomerically pure samples.

Quantitative Data

The following tables summarize key physical and kinetic data for this compound and its related reactions.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[12]
Molecular Weight 156.22 g/mol [12]
Boiling Point 93-94 °C at 5 mmHg[13]
Density 0.952 g/mL at 25 °C[13]
IR Absorption (C=O) ~1770 cm⁻¹ (characteristic for γ-lactone)[14][15]
IR Absorption (C-O) 1050-1270 cm⁻¹[14]

Table 2: Kinetic Data for Lactonization of 3-methyl-4-hydroxyoctanoic acid in Model Wine (pH 2.9)

IsomerHalf-life (t₁/₂) for Lactone FormationRate Constant Ratio (ktrans/kcis)Reference(s)
trans 3.1 hours12.86 ± 1.34[3]
cis 40.5 hours[3]

Note: This data describes the rate of the ring-closing reaction (lactonization), which is the reverse of hydrolysis. The significantly faster formation of the trans-isomer is attributed to more favorable conformational factors.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions discussed.

Protocol for Base-Catalyzed Hydrolysis

This protocol describes the ring-opening of this compound to its corresponding hydroxy acid.

Materials:

  • This compound (cis/trans mixture or single isomer)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[7][13]

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, 6.4 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Prepare a solution of KOH (0.72 g, 12.8 mmol, 2 eq.) in water (5 mL) and add it to the stirred lactone solution.

  • Reaction: Gently reflux the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product (4-hydroxy-3-methyloctanoic acid) with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy acid.

  • Purification: The product can be further purified by column chromatography if necessary.

Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of the lactone to 3-methyl-octane-1,4-diol. Caution: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether[10]

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (nitrogen/argon line)

  • Standard oven-dried laboratory glassware

Procedure:

  • Setup: In a fume hood, assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Reagent Suspension: Carefully add LiAlH₄ (0.36 g, 9.6 mmol, 1.5 eq.) to anhydrous THF (30 mL) in the reaction flask.

  • Substrate Addition: Dissolve this compound (1.0 g, 6.4 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain control by adjusting the addition rate and using an ice bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the flask in an ice bath. Cautiously and slowly add saturated aqueous Na₂SO₄ solution dropwise to quench the excess LiAlH₄. Continue adding until the grey suspension turns into a white, granular precipitate and the vigorous bubbling ceases.

  • Filtration and Extraction: Decant or filter the THF solution to remove the inorganic salts. Wash the salts thoroughly with additional THF (2 x 20 mL).

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 3-methyl-octane-1,4-diol.

  • Purification: The diol can be purified by silica gel column chromatography.

Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key transformations and a general workflow for studying the reactivity of this compound.

hydrolysis_pathway cluster_reactants Reactants cluster_products Products WL This compound HA 4-Hydroxy-3-methyloctanoate Salt WL->HA  Base-Catalyzed  Hydrolysis (B_AC2)  (Ring Opening) OH OH⁻ (aq)

Caption: Base-catalyzed hydrolysis of this compound.

reduction_pathway cluster_reactants Reactants cluster_products Product WL This compound Diol 3-Methyl-octane-1,4-diol WL->Diol  1. LiAlH₄, Anhydrous THF  2. Aqueous Workup  (Reduction)

Caption: Reduction of this compound to its corresponding diol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis start This compound (Starting Material) hydrolysis Hydrolysis (e.g., KOH, MeOH) start->hydrolysis reduction Reduction (e.g., LiAlH₄, THF) start->reduction isomerization Isomerization (e.g., UV Light) start->isomerization workup Quenching & Extraction hydrolysis->workup reduction->workup purification Column Chromatography isomerization->purification workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: General workflow for characterizing this compound's reactivity.

References

Methodological & Application

Application Note: Quantification of Whiskey Lactone in Aged Spirits by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Whiskey lactone (β-methyl-γ-octalactone) is a key flavor compound found in many aged spirits, particularly whiskey, imparting characteristic coconut, woody, and sweet aromas.[1] The concentration and the ratio of its cis- and trans-isomers are critical indicators of the spirit's age, the type of oak cask used for maturation, and the overall sensory profile. This application note details a robust and reliable method for the extraction, identification, and quantification of this compound isomers in whiskey samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines two common sample preparation techniques: liquid-liquid extraction (LLE) and headspace solid-phase microextraction (HS-SPME), followed by analysis using a standard GC-MS system. This methodology is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of alcoholic beverages.

Introduction

The complex flavor profile of whiskey is a result of a multitude of volatile and semi-volatile compounds derived from the raw materials, fermentation, distillation, and, most significantly, the aging process in wooden barrels.[2][3] During maturation, compounds from the oak wood, such as lignins and lipids, are degraded and extracted into the spirit, leading to the formation of key aroma compounds. Among these, this compound (specifically the cis- and trans-isomers of β-methyl-γ-octalactone) is of particular importance due to its significant contribution to the characteristic aroma of aged spirits. The cis-isomer is known to have a more potent aroma than the trans-isomer.[4]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds in complex matrices like whiskey.[2][3] This document provides detailed protocols for the analysis of this compound, offering both a traditional liquid-liquid extraction method and a modern, solvent-free solid-phase microextraction technique.

Experimental Protocols

Two primary methods for the extraction of this compound from the sample matrix are presented below.

Method 1: Dispersive Liquid-Liquid Microextraction (DLLME)

This method is a rapid and efficient microextraction technique for the preconcentration of analytes.[5][6]

Materials:

  • Whiskey sample

  • Ultrapure water (18 MΩ)

  • Chloroform (extraction solvent)

  • Microcentrifuge tubes (1.5 mL, solvent-compatible)

  • Gastight glass syringes

  • Ultrasonic bath

  • Centrifuge

  • Anhydrous sodium sulfate

  • GC vials with inserts

Protocol:

  • Pipette 500 µL of the whiskey sample into a 1.5 mL microcentrifuge tube.[5]

  • Add 500 µL of ultrapure water to the tube.[5]

  • Add 200 µL of chloroform as the extraction solvent using a gastight glass syringe.[5]

  • Vortex the mixture for 1 minute to form a cloudy solution.

  • Place the tube in an ultrasonic bath for 5 minutes to enhance extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

  • Carefully remove the bottom chloroform layer containing the extracted analytes using a microsyringe and transfer it to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds.[8][9][10]

Materials:

  • Whiskey sample

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • GC vials with magnetic screw caps and PTFE/silicone septa

  • Sodium chloride (NaCl)

Protocol:

  • Pipette 5 mL of the whiskey sample into a 20 mL headspace vial.

  • To increase the ionic strength of the sample and promote the release of volatile compounds, add 1 g of NaCl.

  • Seal the vial with a magnetic screw cap.

  • Place the vial in a heated agitator or water bath set to 40-60°C.

  • Expose the SPME fiber to the headspace above the sample for a predetermined extraction time (e.g., 30-60 minutes) with agitation.

  • After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

Parameter Value Reference
Gas Chromatograph Agilent 6890N or similar[5]
Column DB-5MS (60 m x 0.25 mm i.d. x 0.25 µm film) or equivalent[5]
Carrier Gas Helium[5]
Flow Rate 1 mL/min[5]
Inlet Temperature 250°C[2][5]
Injection Mode Splitless (for LLE) or SPME[2][5]
Oven Program Initial 60°C (hold 8 min), ramp 10°C/min to 300°C (hold 3 min)[5]
Mass Spectrometer Agilent 5973A or similar[5]
Ionization Mode Electron Ionization (EI)[2][3]
Electron Energy 70 eV[2][3]
Mass Range m/z 35-350[6]
Source Temperature 230°C[2][6]
Quadrupole Temp. 150°C[6]
Transfer Line Temp. 280°C[2][6]

Data Presentation

Quantitative data for this compound should be summarized in a clear and structured table. Below is an example of how to present such data. The concentrations are hypothetical and for illustrative purposes only.

Sample ID Whiskey Type Age (Years) cis-Whiskey Lactone (mg/L) trans-Whiskey Lactone (mg/L) Total this compound (mg/L)
W-001Bourbon80.850.321.17
W-002Scotch (Speyside)120.620.451.07
W-003Irish50.350.210.56
W-004Japanese181.100.551.65

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing whiskey_sample Whiskey Sample lle DLLME whiskey_sample->lle Method 1 hs_spme HS-SPME whiskey_sample->hs_spme Method 2 gc_ms GC-MS Analysis lle->gc_ms hs_spme->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of this compound Formation

whiskey_lactone_formation oak_wood Oak Wood Cask aging Whiskey Aging oak_wood->aging precursors Lipid & Lignin Precursors aging->precursors Extraction & Degradation whiskey_lactone cis/trans-Whiskey Lactone precursors->whiskey_lactone Formation aroma Characteristic Aroma (Coconut, Woody) whiskey_lactone->aroma

Caption: Formation of this compound during the aging process.

Conclusion

The GC-MS methods detailed in this application note provide a reliable and sensitive approach for the analysis of this compound in aged spirits. The choice between Dispersive Liquid-Liquid Microextraction and Headspace Solid-Phase Microextraction will depend on laboratory resources, desired sample throughput, and sensitivity requirements. Accurate quantification of this compound isomers is crucial for understanding and controlling the flavor profile of whiskey and other aged alcoholic beverages, making these protocols valuable for quality assurance and product development.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) in Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, such as lactones, from various matrices.[1] This method is particularly advantageous for analyzing volatile compounds in complex samples.[2] Lactones are significant aroma compounds in numerous food products and beverages and are also relevant in the pharmaceutical and chemical industries.[1][3] The HS-SPME-GC-MS (Gas Chromatography-Mass Spectrometry) method offers a robust and appropriate technique for the quantitative analysis of various lactones.[3][4]

Key Advantages of HS-SPME for Lactone Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, reducing environmental impact and potential interference.[4]

  • High Sensitivity: Enables the detection and quantification of lactones at trace levels.[5]

  • Simplicity and Speed: Combines sampling, extraction, and concentration into a single, streamlined step, significantly reducing sample preparation time.[6]

  • Versatility: Applicable to a wide array of both liquid and solid sample matrices.[6]

Experimental Protocols

This section provides a detailed methodology for the analysis of volatile lactones using HS-SPME coupled with GC-MS. The protocol is based on established methods for lactone analysis in complex matrices like wine.[1][3]

Sample Preparation

Accurate and reproducible results are critically dependent on proper sample preparation.[1]

Liquid Samples (e.g., Wine, Beverages):

  • Pipette a defined volume (e.g., 2-5 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[1][5]

  • To enhance the release of volatile lactones, modify the ionic strength of the sample by adding a salt, such as sodium chloride (e.g., 1.00 g).[5]

  • For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 10 μL of 4-methyl-2-pentanol).[5]

  • Immediately seal the vial with a PTFE-lined septum cap to ensure a closed system.[1]

Solid Samples:

  • Weigh a precise amount of the homogenized solid sample into a headspace vial.[1]

  • Add a specific volume of a suitable solvent (e.g., deionized water, buffer solution) to create a slurry or suspension.[1]

  • Add an internal standard and salt as described for liquid samples.[1]

  • Seal the vial tightly with a PTFE-lined septum cap.[1]

HS-SPME Procedure
  • Fiber Selection: The choice of SPME fiber is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to extract a wide range of volatile and semi-volatile compounds.[7][8] Other fibers like Polyacrylate (PA) have also been successfully employed.[4]

  • Equilibration: Place the sealed vial in a heating and agitation platform (e.g., autosampler) and allow the sample to equilibrate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-70°C). This step facilitates the partitioning of volatile lactones into the headspace.[5][7]

  • Extraction: Insert the conditioned SPME fiber into the headspace of the vial to adsorb the volatile analytes for a defined period (e.g., 30-60 minutes) while maintaining the set temperature and agitation.[5][7]

GC-MS Analysis
  • Desorption: After extraction, immediately introduce the SPME fiber into the hot GC inlet for thermal desorption of the analytes.[1] The analytes are transferred from the fiber to the GC column.

  • GC-MS Conditions: The following are typical GC-MS parameters for lactone analysis, which should be optimized for the specific instrument and target analytes.[1]

ParameterTypical Setting
Injection Port Temperature 250-270°C[1]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[1]
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, DB-WAX)[1]
Oven Temperature Program Initial: 40°C (hold 2-5 min), Ramp: 5-10°C/min to 230-250°C, Final hold: 5-10 min[1]
Desorption Time 2-5 minutes in splitless mode[1]
Mass Spectrometer
- Ionization ModeElectron Ionization (EI) at 70 eV[1]
- Mass Rangem/z 40-350[1]
- Scan ModeFull scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantification[1]

Quantitative Data Summary

The following tables summarize quantitative performance data for selected lactones from various studies to facilitate easy comparison.

Table 1: Method Validation Parameters for Lactone Quantification in Wine using HS-SPME-GC-MS

LactoneLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
γ-Butyrolactone>0.990.17 mg/L--[3]
γ-Hexalactone>0.99few μg/L--[3]
trans-Whiskey Lactone>0.99few μg/L--[3]
γ-Octalactone>0.99few μg/L--[3]
cis-Whiskey Lactone>0.99few μg/L--[3]
γ-Nonalactone>0.99few μg/L--[3]
γ-Decalactone>0.99few μg/L--[3]
δ-Decalactone>0.99few μg/L--[3]
γ-Undecalactone>0.99few μg/L--[3]

Table 2: Method Validation for Higher Fatty Esters and Oak Lactones in White Rums using HS-SPME-GC-FID

ParameterResultReference
Linearity (R) > 0.99[9]
Within-day Precision (RSD) < 3 %[9]
Between-day Precision (RSD) < 5 %[9]
Limit of Detection (LOD) 0.001–0.018 mg/L[9]
Limit of Quantification (LOQ) 0.003–0.054 mg/L[9]
Recovery 98.6–100.3 %[9]

Visualizations

Experimental Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Add to Headspace Vial Sample->Vial Additives Add Salt & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate (Heat & Agitate) Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Qualify Qualitative Analysis (Identify Lactones) Detect->Qualify Quantify Quantitative Analysis (Determine Concentration) Qualify->Quantify

Caption: HS-SPME workflow for lactone quantification.

Conclusion

HS-SPME coupled with GC-MS is a powerful and efficient technique for the quantification of lactones in a variety of matrices. Its high sensitivity, speed, and solvent-free nature make it an attractive method for researchers in the food, beverage, and pharmaceutical industries. The protocols and data presented here provide a solid foundation for the development and validation of specific methods for lactone analysis.

References

Application Note: Chiral Separation of Whiskey Lactone Stereoisomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a critical flavor compound found in many aged alcoholic beverages and food products. It possesses two chiral centers, resulting in four possible stereoisomers: cis-(4S,5S), cis-(4R,5R), trans-(4S,5R), and trans-(4R,5S). Each of these isomers can exhibit distinct sensory properties, making their individual quantification essential for flavor and aroma research, quality control, and authenticity studies. This application note provides a detailed protocol for the chiral separation of this compound stereoisomers using gas chromatography (GC) with a chiral stationary phase.

Quantitative Data Summary

The following tables summarize the retention times and instrument conditions for the successful chiral separation of this compound stereoisomers on two different chiral capillary columns.

Table 1: Retention Times of this compound Stereoisomers on a Cyclosil-B Column

StereoisomerRetention Time (t R , min)
trans-(+)-(4S,5R)20.74[1]
trans-(−)-(4R,5S)21.05[1]
cis-(−)-(4S,5S)22.42[1]
cis-(+)-(4R,5R)22.54[1]

Data sourced from a study on the stereoselective synthesis of this compound isomers.[1][2]

Table 2: GC Method Parameters

ParameterMethod 1: Cyclosil-B ColumnMethod 2: HYDRODEX γ-DiMOM Column
Column Cyclosil-B (30 m x 0.25 mm, 0.25 µm)HYDRODEX γ-DiMOM[3]
Injector Temperature Not Specified200 °C[3]
Injection Volume 2.0 µL1.0 µL[3]
Split Ratio 9:125 mL/min split flow[3]
Carrier Gas Hydrogen[2]Hydrogen (0.6 bar)[3]
Flow Rate 1 mL/minNot Specified
Oven Program 80°C, ramp to 160°C at 3°C/min, then to 250°C at 20°C/min, hold for 3 min[2]Isothermal at 140 °C[3]
Detector Flame Ionization Detector (FID)[2]Flame Ionization Detector (FID)[3]
Detector Temperature Not Specified200 °C[3]
Total Run Time 34.0 minNot Specified

Experimental Protocols

This section details the necessary steps for the sample preparation and GC analysis for the chiral separation of this compound stereoisomers.

1. Sample Preparation

For a standard solution, this compound isomers should be dissolved in a suitable solvent such as dichloromethane or ethyl acetate.[3] For complex matrices like alcoholic beverages, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the lactones prior to GC analysis.

  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound stereoisomeric mixture in dichloromethane.[3] Serially dilute to the desired concentration for creating calibration curves.

  • Extraction from Liquid Matrix (e.g., Wine, Whiskey):

    • To 10 mL of the liquid sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with 5 mL of dichloromethane or a suitable solvent mixture.

    • Vortex the mixture for 2 minutes and centrifuge to separate the phases.

    • Carefully collect the organic layer.

    • Repeat the extraction process two more times and combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.

2. Gas Chromatography (GC) Analysis

The following protocol is based on the conditions reported for the Cyclosil-B column, which has demonstrated successful baseline separation of all four stereoisomers.[1][2]

  • Instrument Setup:

    • Install a Cyclosil-B column (30 m x 0.25 mm, 0.25 µm) or a similar chiral column in the GC.

    • Set the carrier gas (Hydrogen) flow rate to 1 mL/min.[1][2]

    • Configure the oven temperature program: start at 80°C, ramp to 160°C at a rate of 3°C/min, then ramp to 250°C at 20°C/min, and hold for 3 minutes.[2]

    • Set the injector temperature and ensure the split ratio is set to 9:1.[1][2]

    • Set the FID detector temperature and ensure it is lit and stable.

  • Injection and Data Acquisition:

    • Inject 2 µL of the prepared sample into the GC.[1][2]

    • Start the data acquisition immediately after injection.

    • The total run time will be approximately 34 minutes.[1]

  • Data Analysis:

    • Identify the peaks corresponding to the four this compound stereoisomers based on their retention times, as detailed in Table 1.

    • Integrate the peak areas for each isomer.

    • Quantify the concentration of each stereoisomer using a calibration curve prepared from standards of known concentrations.

Visualizations

Diagram 1: Experimental Workflow for Chiral GC Separation of this compound

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Liquid Sample (e.g., Whiskey, Wine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction standard Standard Solution (in Dichloromethane) injection GC Injection (2 µL, 9:1 Split) standard->injection Direct Injection concentration Drying and Concentration extraction->concentration concentration->injection separation Chiral Capillary Column (e.g., Cyclosil-B) Temperature Programmed injection->separation detection FID Detection separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition analysis Peak Identification & Integration acquisition->analysis quantification Quantification (Calibration Curve) analysis->quantification

Caption: Workflow for the chiral separation of this compound stereoisomers.

Diagram 2: Logical Relationship of this compound Stereoisomers

Whiskey_Lactone_Isomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_4S5S (4S,5S) (-)-cis-whiskey lactone enantiomers1 Enantiomers cis_4S5S->enantiomers1 diastereomers1 Diastereomers cis_4S5S->diastereomers1 cis_4R5R (4R,5R) (+)-cis-whiskey lactone diastereomers2 Diastereomers cis_4R5R->diastereomers2 trans_4S5R (4S,5R) (+)-trans-whiskey lactone enantiomers2 Enantiomers trans_4S5R->enantiomers2 trans_4R5S (4R,5S) (-)-trans-whiskey lactone enantiomers1->cis_4R5R enantiomers2->trans_4R5S diastereomers1->trans_4S5R diastereomers2->trans_4R5S

Caption: Stereoisomeric relationships of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a crucial flavor and aroma compound found in oak-aged alcoholic beverages like whiskey, wine, and brandy. It exists as two diastereomers, cis and trans, with the cis-isomer being particularly valued for its characteristic sweet, coconut-like aroma. The stereoselective synthesis of cis-whiskey lactone is of significant interest to the flavor and fragrance industry, as well as for research into its biological activities, such as its reported insect repellent properties. This document provides detailed application notes and protocols for various stereoselective synthetic routes to cis-whiskey lactone, catering to researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different stereoselective methods for the synthesis of cis-whiskey lactone, allowing for a direct comparison of their efficiencies and selectivities.

Synthetic Method Starting Material Key Reagents/Catalyst Overall Yield (%) Diastereoselectivity (cis:trans) Enantiomeric Excess (e.e.%) Reference
Multi-step Chemical Synthesis 1,4-CyclohexadienemCPBA, Li(CH₃)₂Cu, Sharpless oxidation, Li(C₂H₅)₂Cu10.7Selective for cisRacemic[1]
B(C₆F₅)₃-Catalyzed Reductive Lactonization γ-Keto acid(HMe₂SiCH₂)₂, B(C₆F₅)₃32Complete cis stereocontrolNot specified[2][3]
Radical Addition and Hydrogenation n-Valeraldehyde, Crotonic acidBenzoyl peroxide, Raney Ni8798:2Racemic[4]
Conversion from trans- to cis-Isomer trans-Whiskey lactoneKOH, Triphenylphosphine, Diethyl azodicarboxylateNot specifiedSelective for cisDependent on starting material[5]
Biocatalytic Synthesis cis/trans-Whiskey lactoneRhodococcus erythropolisHighEnantiomerically pure cis>99[6][7]

Experimental Protocols

Method 1: Radical Addition and Hydrogenation for (±)-cis-Whiskey Lactone

This protocol is based on a patented method involving the radical addition of n-valeraldehyde to crotonic acid, followed by catalytic hydrogenation.[4]

Step 1: Synthesis of 3-Methyl-4-oxooctanoic Acid

  • To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 172 g (2 mol) of n-valeraldehyde.

  • Under a nitrogen atmosphere, heat the n-valeraldehyde to 90-100 °C.

  • Prepare a mixed solution of 172 g (2 mol) of n-valeraldehyde, 86 g (1 mol) of crotonic acid, 10 g of benzoyl peroxide (initiator), and 0.17 g of boric acid (promoter).

  • Over a period of approximately 3 hours, add the mixed solution dropwise to the heated n-valeraldehyde with stirring.

  • After the addition is complete, continue stirring at 90-100 °C for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium chloride solution until neutral.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and purify by vacuum distillation. Collect the fraction at 140 °C/270 Pa to obtain 3-methyl-4-oxooctanoic acid (yield: 76%).

Step 2: Catalytic Hydrogenation and Lactonization

  • In a high-pressure autoclave, combine the 3-methyl-4-oxooctanoic acid from the previous step, ethanol (as solvent), and Raney nickel (5-10% by weight of the keto acid).

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 5-10 MPa and conduct the hydrogenation at room temperature until the theoretical amount of hydrogen is consumed.

  • After the reaction, filter off the Raney nickel catalyst.

  • Remove the ethanol from the filtrate by distillation.

  • Perform vacuum distillation of the residue. The product, cis-whiskey lactone, will distill at 90-96 °C/400 Pa as a result of thermal dehydration and cyclization of the intermediate hydroxy acid. The overall yield is reported to be 87% with a cis:trans ratio of 98:2.[4]

Method 2: Biocatalytic Synthesis of Enantiomerically Pure cis-Whiskey Lactone

This protocol describes a three-step chemoenzymatic synthesis to produce enantiomerically pure cis-whiskey lactone isomers.[6][7]

Step 1: Separation of cis- and trans-Whiskey Lactone

  • A commercially available diastereomeric mixture of cis/trans-whiskey lactone is separated by column chromatography on silica gel to obtain the individual cis and trans isomers.

Step 2: Chemical Reduction to syn-3-Methyl-octane-1,4-diol

  • The purified cis-whiskey lactone is chemically reduced to the corresponding syn-3-methyl-octane-1,4-diol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran. The reaction is typically performed at low temperatures (e.g., 0 °C) and monitored by thin-layer chromatography.

Step 3: Microbial Oxidation to cis-Whiskey Lactone

  • Microorganism and Culture Preparation:

    • Use Rhodococcus erythropolis DSM 44534 or PCM 2150.

    • Maintain the biocatalyst at 4°C on PCM medium agar slants.

    • For the biotransformation, transfer the microorganisms into conical flasks containing sterile PCM medium (composition per liter: 6 g NaCl, 20 g glucose, 2 g casein, 10 g bacteriological peptone, 2 g yeast extract, pH 5.5).

    • Incubate the culture at 25 °C with shaking.

  • Biotransformation:

    • To the microbial culture, add the syn-3-methyl-octane-1,4-diol (substrate).

    • The biotransformation is carried out for a specific duration (e.g., 24-66 hours) and can be monitored by gas chromatography (GC).

    • The microbial cells, containing alcohol dehydrogenases, will oxidize the diol to the corresponding cis-whiskey lactone.

  • Product Isolation and Purification:

    • After the reaction is complete, extract the product from the culture medium using an organic solvent (e.g., ethyl acetate).

    • The organic extracts are then dried and concentrated.

    • The final product can be purified by column chromatography to yield enantiomerically pure cis-(+)-(4R,5R) or cis-(-)-(4S,5S)-whiskey lactone, depending on the specific strain and conditions used. This method can yield enantiomerically pure isomers with an e.e. >99%.[6]

Visualizations

Diagram 1: Multi-step Chemical Synthesis Workflow

G start 1,4-Cyclohexadiene step1 Oxidation (mCPBA) start->step1 intermediate1 Epoxide step1->intermediate1 step2 Ring Opening (Li(CH₃)₂Cu) intermediate1->step2 intermediate2 Cyclohexenol derivative step2->intermediate2 step3 Benzoylation intermediate2->step3 intermediate3 Benzoate ester step3->intermediate3 step4 Sharpless Oxidation intermediate3->step4 intermediate4 γ-Lactonic carboxylic acid precursor step4->intermediate4 step5 Hydrolysis intermediate4->step5 intermediate5 γ-Lactonic carboxylic acid step5->intermediate5 step6 Reduction (Diborane) intermediate5->step6 intermediate6 Lactone with alcohol step6->intermediate6 step7 Tosylation intermediate6->step7 intermediate7 Tosyl-lactone step7->intermediate7 step8 Alkylation (Li(C₂H₅)₂Cu) intermediate7->step8 end (±)-cis-Whiskey Lactone step8->end

Caption: Workflow for the 8-step synthesis of (±)-cis-whiskey lactone.

Diagram 2: Biocatalytic Synthesis Workflow

G start cis/trans-Whiskey Lactone Mixture step1 Step 1: Chromatographic Separation start->step1 cis_lactone cis-Whiskey Lactone step1->cis_lactone Isolation step2 Step 2: Chemical Reduction (LiAlH₄) cis_lactone->step2 syn_diol syn-3-Methyl-octane-1,4-diol step2->syn_diol step3 Step 3: Microbial Oxidation syn_diol->step3 end Enantiomerically Pure cis-Whiskey Lactone step3->end biocatalyst Rhodococcus erythropolis biocatalyst->step3

Caption: Chemoenzymatic workflow for enantioselective cis-whiskey lactone synthesis.

Diagram 3: Key Stereochemical Inversion Step

G trans_hydroxy trans-Hydroxy Ester (from trans-lactone) mitsunobu Mitsunobu Reaction (Sₙ2 Inversion) trans_hydroxy->mitsunobu reagents PPh₃, DEAD/DIAD, R'COOH reagents->mitsunobu cis_ester cis-Ester mitsunobu->cis_ester hydrolysis Hydrolysis & Lactonization cis_ester->hydrolysis cis_lactone cis-Whiskey Lactone hydrolysis->cis_lactone

Caption: Conversion of trans- to cis-whiskey lactone via Mitsunobu inversion.

References

Application Notes & Protocols: Biocatalytic Production of Enantiomerically Pure Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic production of enantiomerically pure whiskey lactone, a valuable chiral fragrance and flavor compound. The focus is on leveraging whole-cell biocatalysts, which offer a stereoselective and environmentally benign alternative to traditional chemical synthesis.

This compound, also known as oak lactone or β-methyl-γ-octalactone, possesses two chiral centers, leading to four possible stereoisomers.[1] Each stereoisomer exhibits distinct aroma profiles, making the production of enantiomerically pure forms crucial for specific applications in the food, beverage, and fragrance industries.[1][2] The (4S,5S)-cis and (4S,5R)-trans isomers are naturally occurring and contribute to the characteristic aroma of aged spirits like whiskey and cognac.[2][3]

Biocatalytic methods, particularly using microorganisms from the genus Rhodococcus, have shown high efficiency and stereoselectivity in producing specific this compound isomers.[2][4] These processes often involve the oxidation of corresponding diol precursors.[4][5]

Experimental Data Summary

The following tables summarize the quantitative data from various biocatalytic approaches for producing enantiomerically pure this compound.

Table 1: Microbial Oxidation of anti-3-methyloctane-1,4-diol (1a) to trans-Whiskey Lactone Isomers

MicroorganismProduct IsomerEnantiomeric Excess (ee)Conversion (%)Time (h)Reference
Dietzia sp. DSM44016trans-(+)-(4S,5R)96%-24[4]
Rhodococcus erythropolis DSM44534trans-(+)-(4S,5R)70-80%-24[4]
Rhodococcus erythropolis PCM2150trans-(+)-(4S,5R) & cis-(−)-(4S,5S)>99% (for cis-isomer)90-100%168[3]
Gordonia rubripertincta PCM2144trans-(+)-(4S,5R)78%-72[3]

Table 2: Microbial Oxidation of syn-3-methyloctane-1,4-diol (1b) to cis-Whiskey Lactone Isomers

MicroorganismProduct IsomerEnantiomeric Excess (ee)Conversion (%)Time (h)Reference
Rhodococcus erythropolis DSM44534cis-(+)-(4R,5R)>99%--[5]
Rhodococcus erythropolis PCM2150cis-(+)-(4R,5R)>99%--[5]
Micrococcus luteus PCM525cis-(−)-(4S,5S)70%--[5]
R. erythropolis DSM44534 (acetone powder)cis-(−)-(4S,5S)Enriched--[4]

Experimental Protocols

This section details the methodologies for the chemo-enzymatic synthesis of enantiomerically pure whiskey lactones, which involves substrate preparation followed by microbial biotransformation.

Protocol 1: Chemo-Enzymatic Synthesis Workflow

This protocol outlines a three-step process for producing individual enantiomers of this compound, starting from a commercially available mixture of diastereomers.[4][5][6]

ChemoEnzymatic_Workflow cluster_0 Step 1: Separation cluster_1 Step 2: Chemical Reduction cluster_2 Step 3: Microbial Oxidation start Mixture of cis/trans Whiskey Lactones sep Column Chromatography start->sep trans_lactone trans-Whiskey Lactone sep->trans_lactone cis_lactone cis-Whiskey Lactone sep->cis_lactone reduce_trans Reduction (LiAlH4) trans_lactone->reduce_trans reduce_cis Reduction (LiAlH4) cis_lactone->reduce_cis anti_diol anti-3-methyloctane-1,4-diol reduce_trans->anti_diol syn_diol syn-3-methyloctane-1,4-diol reduce_cis->syn_diol biotrans_anti Microbial Oxidation (e.g., R. erythropolis) anti_diol->biotrans_anti biotrans_syn Microbial Oxidation (e.g., R. erythropolis) syn_diol->biotrans_syn enantio_trans Enantiopure trans-Whiskey Lactone biotrans_anti->enantio_trans enantio_cis Enantiopure cis-Whiskey Lactone biotrans_syn->enantio_cis

Caption: Chemo-enzymatic workflow for producing enantiopure whiskey lactones.

1.1. Separation of cis and trans this compound Diastereomers

  • A commercially available diastereoisomeric mixture of cis/trans-whiskey lactones is separated using column chromatography.[3][6]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of hexane, ethyl acetate, diethyl ether, and methylene chloride (e.g., 20:1:1:1 v/v/v/v).[3]

  • Fractions are collected and analyzed by gas chromatography (GC) to identify pure cis and trans isomers.[3]

1.2. Chemical Reduction to Diol Substrates

  • The separated trans- and cis-whiskey lactones are chemically reduced to their corresponding anti- and syn-3-methyloctane-1,4-diols.[3][6]

  • Reducing Agent: Lithium aluminium hydride (LiAlH₄).

  • Solvent: Diethyl ether.

  • The reaction is carried out at 20°C for 24 hours and monitored by thin-layer chromatography (TLC) and GC.[3]

1.3. Microbial Oxidation of Diols

  • The resulting racemic diols are used as substrates for microbial oxidation to produce enantiomerically pure whiskey lactones.[4][5]

Protocol 2: Microbial Culture and Biotransformation

This protocol details the cultivation of bacterial strains and the subsequent biotransformation process.

2.1. Microorganism and Culture Conditions

  • Bacterial Strains: Rhodococcus erythropolis DSM44534 and Rhodococcus erythropolis PCM2150 have been shown to be effective.[4][5]

  • Culture Medium: PCM medium.

  • Cultivation:

    • Inoculate 4 mL of sterile PCM medium in each well of a 24-well microtiter plate (MTP) with 0.2 mL of a pre-prepared bacterial culture (OD₆₀₀ = 0.3).[5]

    • Incubate the MTP at 22°C with shaking (200 rpm) for 24 hours.[5]

2.2. Biotransformation

  • Prepare a solution of the diol substrate (anti- or syn-3-methyloctane-1,4-diol) by dissolving 0.002 g in 0.1 mL of acetone.[5]

  • Add the substrate solution to each well of the MTP containing the 24-hour bacterial culture.[5]

  • Continue incubation under the same conditions, monitoring the reaction progress at various time points (e.g., 6, 18, 42, and 66 hours) by GC analysis.[5]

2.3. Product Extraction and Analysis

  • To 1 mL of the culture, add 0.7 mL of ethyl acetate and shake for 5 minutes at 200 rpm.[6]

  • Separate the organic phase and dry it with anhydrous MgSO₄.[5][6]

  • Filter the dried organic phase and analyze it by gas chromatography (GC) to determine the conversion and enantiomeric excess.[5]

Biochemical Pathway of Diol Oxidation

There are two proposed biocatalytic pathways for the oxidation of 3-methyl-octane-1,4-diols to whiskey lactones by microorganisms.[3]

Biochemical_Pathways cluster_pathway1 Pathway 1: Oxidation to Carboxylic Acid cluster_pathway2 Pathway 2: Two-Step Oxidation via Hemiacetal diol1 3-methyl-octane-1,4-diol hydroxy_acid Hydroxy Carboxylic Acid diol1->hydroxy_acid Chemoselective Oxidation lactone1 This compound hydroxy_acid->lactone1 Cyclization diol2 3-methyl-octane-1,4-diol hydroxy_aldehyde Hydroxyaldehyde diol2->hydroxy_aldehyde Oxidation hemiacetal Hemiacetal hydroxy_aldehyde->hemiacetal Spontaneous Formation lactone2 This compound hemiacetal->lactone2 Further Oxidation

Caption: Proposed biochemical pathways for this compound formation.

Pathway 1: Involves the chemoselective oxidation of the primary hydroxyl group of the diol to a carboxylic group, forming a hydroxy carboxylic acid, which then cyclizes to the lactone.[3]

Pathway 2: A two-step oxidation process where the diol is first oxidized to the corresponding hydroxyaldehyde. This intermediate spontaneously forms a hemiacetal, which is then further oxidized to the final lactone product.[3] This latter pathway has been supported by the isolation of hemiacetal intermediates in previous studies.[3] The high alcohol dehydrogenase (ADH) activity in strains like R. erythropolis is crucial for these oxidative steps.[4][5]

References

Application of Rhodococcus Species for Whiskey Lactone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of whiskey lactone, a significant flavor and fragrance compound, utilizing whole-cell biocatalysis by Rhodococcus species. The chemo-enzymatic method described herein allows for the stereoselective synthesis of individual enantiomers of this compound, which is crucial for applications in the food, beverage, and pharmaceutical industries.

Introduction

This compound (β-methyl-γ-octalactone) is a naturally occurring chiral compound found in aged alcoholic beverages like whiskey, cognac, and brandy, as well as in oak wood.[1][2] It imparts characteristic sweet, coconut-like, and woody aromas. The sensory properties of this compound are highly dependent on its stereochemistry, making the production of enantiomerically pure isomers desirable. Traditional chemical synthesis methods for obtaining specific stereoisomers are often complex and may have low stereoselectivity.[1][2]

Biocatalysis using microorganisms offers a green and efficient alternative. Species of the genus Rhodococcus, particularly Rhodococcus erythropolis, have demonstrated high efficacy in the stereoselective oxidation of precursor diols to yield enantiomerically pure this compound isomers.[1][2][3][4][5] These bacteria possess a broad range of enzymatic activities, including robust alcohol dehydrogenases (ADHs) that are key to this biotransformation.[1][2][6] This protocol outlines a three-step chemo-enzymatic approach for the synthesis of individual this compound enantiomers.

Overall Synthesis Pathway

The synthesis of specific this compound enantiomers is achieved through a three-step chemo-enzymatic process. This method combines chemical synthesis for precursor preparation with microbial biotransformation for the stereoselective step.[1][2][3][4][5]

Whiskey_Lactone_Synthesis_Pathway cluster_0 Step 1: Separation cluster_1 Step 2: Chemical Reduction cluster_2 Step 3: Microbial Oxidation Diastereoisomeric Mixture Diastereoisomeric Mixture cis/trans Isomers cis/trans Isomers Diastereoisomeric Mixture->cis/trans Isomers Column Chromatography syn/anti Diols syn/anti Diols cis/trans Isomers->syn/anti Diols LiAlH4 Rhodococcus_sp Rhodococcus sp. (e.g., R. erythropolis) syn/anti Diols->Rhodococcus_sp Whole-cell biocatalysis Enantiomerically Pure\nthis compound Enantiomerically Pure This compound Rhodococcus_sp->Enantiomerically Pure\nthis compound ADH-mediated oxidation

Chemo-enzymatic synthesis of this compound enantiomers.

Data Presentation

Table 1: Microbial Oxidation of anti-3-methyl-octane-1,4-diol (1a) by Rhodococcus and Other Strains
MicroorganismTime (h)Conversion (%)Product(s)Enantiomeric Excess (ee, %)Reference
Rhodococcus erythropolis DSM445344285trans-(−)-(4R,5S)87[2]
Rhodococcus erythropolis PCM215072100trans-(+)-(4S,5R)97[1]
Rhodococcus ruber PCM21667 days92trans-(+)-(4S,5R)33-42[7]
Rhodococcus rhodochrous PCM9097 days92trans-(+)-(4S,5R)33-42[7]
Gordonia rubripertincta PCM21443 days78-100trans-(+)-(4S,5R)78[7]
Table 2: Microbial Oxidation of syn-3-methyl-octane-1,4-diol (1b) by Rhodococcus and Other Strains
MicroorganismTime (h)Conversion (%)Product(s)Enantiomeric Excess (ee, %)Reference
Rhodococcus erythropolis DSM4453472100cis-(+)-(4R,5R)>99[1]
Rhodococcus erythropolis PCM215024100trans-(+)-(4S,5R) & cis-(+)-(4R,5R)>99 (both)[4]
Rhodococcus erythropolis DSM44534 (acetone powder)--cis-(−)-(4S,5S)-[1][2]
Micrococcus luteus PCM52572100cis-(−)-(4S,5S)70[4]

Experimental Protocols

Protocol 1: Preparation of Substrates for Biotransformation

This protocol describes the preparation of the diol precursors required for the microbial oxidation step.

1.1. Separation of cis- and trans-Whiskey Lactone Isomers A commercially available diastereoisomeric mixture of cis/trans-whiskey lactones is separated by column chromatography to obtain the individual isomers.[1][2]

1.2. Chemical Reduction to syn- and anti-3-methyl-octane-1,4-diols The separated cis- and trans-whiskey lactones are chemically reduced to their corresponding syn- and anti-diols using a reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2][4] This procedure should be performed under appropriate safety precautions in a chemical fume hood.

Protocol 2: Microbial Culture and Biotransformation

This protocol details the cultivation of Rhodococcus species and the subsequent biotransformation of the prepared diols.

2.1. Microorganism and Culture Conditions

  • Strains: Rhodococcus erythropolis DSM44534 and Rhodococcus erythropolis PCM2150 are highly effective strains.[1][2][3][4][5]

  • Media: A suitable growth medium, such as PCM medium, is used.

  • Inoculum Preparation: Prepare a pre-culture of the selected Rhodococcus strain by inoculating the medium and incubating at 22°C with shaking (200 rpm) for 24 hours to an optical density at 600 nm (OD₆₀₀) of 0.3.[4]

2.2. Screening-Scale Biotransformation in Microtiter Plates (MTPs) This method is suitable for initial screening of different bacterial strains and conditions.

  • Add 4 mL of sterile PCM medium to each well of a 24-well MTP.

  • Inoculate each well with 0.2 mL of the pre-prepared bacterial culture.

  • Incubate the MTP at 22°C with shaking (200 rpm) for 24 hours.

  • Prepare a stock solution of the substrate (anti- or syn-3-methyl-octane-1,4-diol) in acetone.

  • Add 0.002 g of the substrate dissolved in 0.1 mL of acetone to each well.

  • Continue incubation and collect samples at various time points (e.g., 24, 48, 72 hours) for analysis.

2.3. Preparative-Scale Biotransformation For larger scale production, the biotransformation can be carried out in shake flasks or a bioreactor.

2.4. Solid-State Fermentation (SSF) An alternative to submerged fermentation is SSF, which can utilize agro-industrial side streams as a solid support and nutrient source.

  • Use an oilseed cake (e.g., linseed cake) as the medium.

  • Inoculate with the selected Rhodococcus strain.

  • Perform the biotransformation in a controlled environment, such as a specialized SSF bioreactor.[7]

  • This method has shown high conversion rates for several Rhodococcus strains.[7]

Experimental_Workflow cluster_prep Preparation cluster_biotrans Biotransformation cluster_analysis Analysis Inoculum Inoculum Preparation (Rhodococcus sp.) MTP Screening Scale (Microtiter Plate) Inoculum->MTP Flask Preparative Scale (Shake Flask/Bioreactor) Inoculum->Flask SSF Solid-State Fermentation Inoculum->SSF Substrate Substrate Preparation (syn/anti Diols) Substrate->MTP Substrate->Flask Substrate->SSF Extraction Product Extraction MTP->Extraction Flask->Extraction SSF->Extraction Analysis GC/HPLC Analysis (Conversion, ee) Extraction->Analysis

General experimental workflow for this compound synthesis.
Protocol 3: Product Extraction and Analysis

3.1. Extraction

  • The reaction mixture is typically extracted with an organic solvent, such as ethyl acetate.

  • For SSF, methods like steam distillation combined with solvent extraction have proven efficient.[7]

3.2. Analysis

  • The conversion of the substrate and the formation of this compound isomers are monitored by gas chromatography (GC).

  • The enantiomeric excess (ee) of the produced lactones is determined using chiral GC analysis.

Mechanism of Biotransformation

The key enzymatic step in the synthesis of this compound by Rhodococcus is the oxidation of the diol precursor. This reaction is catalyzed by alcohol dehydrogenases (ADHs).[1][2][8] The high stereoselectivity of these enzymes in Rhodococcus erythropolis allows for the production of specific, enantiomerically pure isomers of this compound from racemic diol substrates.[1][2][3][4][5]

Biotransformation_Mechanism Diol_Substrate 3-methyl-octane-1,4-diol (syn or anti) Rhodococcus_Cell Rhodococcus erythropolis cell Diol_Substrate->Rhodococcus_Cell ADH Alcohol Dehydrogenase (ADH) Whiskey_Lactone Enantiomerically Pure This compound Isomer Rhodococcus_Cell->Whiskey_Lactone

Role of Rhodococcus ADH in this compound synthesis.
Conclusion

The use of Rhodococcus species, particularly R. erythropolis, provides a robust and highly stereoselective method for the synthesis of individual this compound enantiomers. This biocatalytic approach is a valuable tool for researchers and professionals in the flavor, fragrance, and pharmaceutical industries, offering an efficient and environmentally friendly alternative to traditional chemical methods. The protocols and data presented here serve as a comprehensive guide for the application of this technology.

References

Application Note: Quantification of Whiskey Lactone in Wine and Spirits

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Whiskey lactone, specifically its cis- and trans-isomers (β-methyl-γ-octalactone), is a significant aroma compound in oak-aged wines and spirits, imparting characteristic coconut, woody, and sweet notes.[1][2] Accurate quantification of these compounds is crucial for quality control and product development in the beverage industry. This application note provides a detailed protocol for the quantification of this compound in wine and spirits using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Dispersive Liquid-Liquid Microextraction (DLLME) method is also presented.

Introduction

Oak lactones are key contributors to the aroma profile of beverages aged in oak barrels.[1] The two diastereomers of β-methyl-γ-octalactone are colloquially known as "whiskey lactones" or "oak lactones".[1] The cis-isomer is noted for being a more potent odorant with a lower sensory threshold than the trans-isomer.[1][3] The concentration of these lactones is influenced by factors such as the oak species (e.g., Quercus alba vs. Quercus petrea), the toasting level of the barrel, and the aging duration.[1]

Gas chromatography (GC) is the standard analytical technique for the analysis of these volatile compounds.[1] Due to the typically low concentrations of whiskey lactones in wine and spirits, a pre-concentration step is necessary.[4] HS-SPME is a solvent-free, sensitive, and rapid sample preparation technique well-suited for this purpose.[5]

This document outlines a validated HS-SPME-GC-MS method for the routine analysis of this compound, providing detailed experimental procedures and expected performance data.

Experimental Protocols

Primary Method: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is based on established methods for lactone analysis in wine and spirits.[4][5][6][7]

2.1.1. Materials and Reagents

  • Samples: Wine or spirits

  • Standards: cis- and trans-whiskey lactone (β-methyl-γ-octalactone)

  • Internal Standard (IS): γ-Heptalactone or 3,4-dimethylphenol[4]

  • Reagents: Sodium chloride (NaCl), Ethanol, L(+)-tartaric acid[4]

  • Equipment:

    • HS-SPME autosampler

    • Gas chromatograph with a mass selective detector (GC-MS)

    • SPME fiber assembly (e.g., 1.10 mm DVB/PDMS, 120 µm film thickness)[8]

    • Headspace vials (10 or 20 mL) with PTFE-lined septa caps[5]

    • Pipettes and syringes

2.1.2. Sample and Standard Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of cis- and trans-whiskey lactone and the internal standard in ethanol (e.g., 1000 mg/L).[4]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a synthetic wine matrix (13% ethanol, 11 g/L tartaric acid, pH 3.2) to create a calibration curve.[4]

  • Sample Preparation:

    • Pipette 2 mL of the wine or spirit sample into a 10 mL headspace vial.[5]

    • Add a known amount of internal standard solution.

    • To enhance the release of volatiles, add sodium chloride to the sample (e.g., to saturation).[5]

    • Immediately seal the vial with a PTFE-lined septum cap.[5]

2.1.3. HS-SPME Procedure

  • Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 2 minutes) to allow for equilibration of the headspace.[8]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 10 minutes) at the same temperature.[8]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column (e.g., 250°C for 1 minute in splitless mode).[5][8]

2.1.4. GC-MS Conditions

  • GC System: Agilent 6890N or similar[9]

  • Column: Mid-polarity capillary column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm x 1.4 µm)[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min)[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes

    • Ramp 1: 4°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 20°C/min to 290°C[10]

  • MS System: Quadrupole or Orbitrap Mass Spectrometer[9][11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4][5]

  • Mass Range: m/z 25-350[4]

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Alternative Method: Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS

DLLME is a rapid and environmentally friendly microextraction technique that can also be employed.[12][13]

2.2.1. Materials and Reagents

  • Extraction Solvent: Chloroform[12]

  • Disperser Solvent: Acetonitrile or Methanol

  • Other reagents and equipment as listed in section 2.1.1.

2.2.2. DLLME Procedure

  • Pipette 500 µL of the whiskey sample and 500 µL of deionized water into a microcentrifuge tube.[12]

  • Rapidly inject a mixture of the disperser solvent and 200 µL of chloroform (extraction solvent) into the sample tube.[12]

  • A cloudy solution will form. Sonicate the mixture to facilitate extraction.[12]

  • Centrifuge the sample to separate the phases.[12]

  • Collect the sedimented chloroform phase for GC-MS analysis.[12]

  • Proceed with GC-MS analysis as described in section 2.1.4.

Data Presentation

The following tables summarize typical quantitative data for this compound analysis in wine and spirits.

Table 1: GC-MS Method Parameters and Performance for this compound Analysis

ParameterValueReference
Extraction Method HS-SPME[4][8]
SPME Fiber DVB/PDMS, 120 µm[8]
Extraction Temp. 40 °C[8]
Extraction Time 10 min[8]
GC Column Rxi-624Sil MS[8]
Detection Limit (LOD) A few µg/L[4][7]
Quantification Limit (LOQ) Varies by isomer and matrix[8]
Repeatability (RSD) 0.6 - 5.2%[4][7]

Table 2: Representative Concentrations of Whiskey Lactones in Wine and Spirits

AnalyteMatrixConcentration Range (µg/L)Reference
cis-Whiskey LactoneRed Wine20 (Detection Threshold)[14]
trans-Whiskey LactoneRed Wine130 (Detection Threshold)[14]
cis-Whiskey LactoneOak-aged WineCan be significantly higher[1]
trans-Whiskey LactoneOak-aged WineGenerally lower than cis-isomer[1]
Total Oak LactonesBourbon WhiskeyIncreases with aging[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound using the HS-SPME-GC-MS method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Wine/Spirit Sample Vial Add to Headspace Vial with NaCl Sample->Vial Standards This compound Standards Standards->Vial IS Internal Standard IS->Vial Incubate Incubate (e.g., 40°C) Vial->Incubate Extract Expose SPME Fiber (Extraction) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound quantification.

References

Application Notes and Protocols: Whiskey Lactone as a Flavor Additive

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: WL-FA-2025-12 Revision: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Properties

Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a naturally occurring aroma compound that is integral to the flavor profile of many aged food products and beverages.[1] Its systematic name is 5-butyl-4-methyloxolan-2-one.[1] This compound is primarily extracted from oak wood barrels during the maturation process of spirits like whiskey, wine, and brandy.[1][2] this compound exists as two principal diastereoisomers, cis and trans, which possess distinct sensory characteristics.[1][2] The cis-isomer is often considered more significant in sensory applications due to its pleasant aroma and lower sensory detection threshold.[1][3][4] It imparts warm, sweet, coconut, and woody notes, while the trans-isomer is described as having celery-like or grassy aromas.[1][2][5] Due to its desirable flavor profile, this compound is widely used as a flavor additive in the food and beverage industry and as a fragrance component in perfumery.[1][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 5-butyl-4-methyloxolan-2-one[1]
Synonyms This compound, Oak lactone, Quercus lactone, β-methyl-γ-octalactone[1][7]
CAS Number 39212-23-2[4]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Clear, colorless to almost colorless liquid[4]
Odor Profile Sweet, warm, coumarin-like, coconut, woody, nutty, toasted[1][4][8]
Boiling Point 93-94 °C at 5 mm Hg[4]
Density 0.952 g/mL at 25 °C[4]
FEMA Number 3803[4][7]
JECFA Number 437[4][9]

Applications in the Food Industry

This compound is a versatile flavoring agent used across various sectors of the food and beverage industry.[1] Its primary application is in the formulation of alcoholic beverages to create or enhance authentic barrel-aged characteristics.[6][10]

  • Alcoholic Beverages: It is essential for imparting the characteristic flavor profiles of aged spirits such as whiskey, brandy, and cognac.[1][6] In wine, its concentration can range from 20–600 μg/L, contributing notes of coconut, wood, and spice that evolve during the aging process.[1]

  • Non-Alcoholic Beverages: Used in aroma compositions for various beverages to add complexity and a perception of richness.[4]

  • Confectionery and Baked Goods: The subtle coconut, vanilla, and caramel nuances of this compound enhance the flavor profiles of sweets and baked products.[2][6]

  • Dairy Products: Its creamy and nutty characteristics can be utilized in dairy applications to enrich the overall taste.[6]

Sensory Profile and Quantitative Data

The sensory impact of this compound is highly dependent on the concentration and the ratio of its cis and trans isomers. The cis form is noted for its significantly lower detection threshold, making it a more potent contributor to the overall aroma.[3][11] In a study on American Bourbon whisky, (3S,4S)-cis-whiskylactone was identified as a key aroma compound based on its high Odor Activity Value (OAV).[12] However, at certain concentrations, it can have a masking effect on other flavors, such as decreasing the perception of red berry fruit notes in red wine while increasing blackberry and spicy notes.[3][11]

Table 2: Sensory Thresholds of this compound Isomers

IsomerMatrixDetection ThresholdReference
cis-Whiskey Lactone Dilute alcohol solution (12% v/v)20 μg/L[3][11]
trans-Whiskey Lactone Dilute alcohol solution (12% v/v)130 μg/L[3][11]
Mixed Isomers Water0.5 ppm (500 μg/L)[4]

Table 3: Typical Concentration Ranges in Oak-Aged Beverages

BeverageConcentration RangeNotesReference
Wine 20–600 μg/Lcis-isomers dominate due to lower sensory thresholds. Levels are influenced by oak species and barrel toasting methods.[1]
Bourbon Whiskey VariesConsidered a key odorant with OAV > 1.[12]

Experimental Protocols

Protocol 1: Quantification of this compound in a Beverage Matrix using GC-MS

This protocol outlines a general method for the quantification of this compound isomers in a liquid matrix, such as whiskey or wine, using Gas Chromatography-Mass Spectrometry (GC-MS) with a sample preparation step. The use of stable isotope dilution assays is recommended for highest accuracy.[12]

Objective: To accurately quantify the concentration of cis- and trans-whiskey lactone in a beverage sample.

Materials:

  • Beverage sample (e.g., whiskey, wine)

  • Deionized water

  • Sodium chloride (NaCl)

  • Internal Standard (IS): Deuterium-labeled this compound or other suitable non-native lactone

  • Stir Bar Sorptive Extraction (SBSE) Twisters

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Glass vials with screw caps

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the beverage sample into a 10 mL glass vial.[13]

    • Spike the sample with a known concentration of the internal standard solution.[13]

    • Add deionized water to dilute the sample to 10 mL.[13]

    • Add 1.0 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the extraction of volatile compounds.[13]

    • Gently shake the vial until the salt is fully dissolved.[13]

  • Stir Bar Sorptive Extraction (SBSE):

    • Transfer 2 mL of the prepared sample into a new 10 mL vial.[13]

    • Place a conditioned SBSE Twister into the vial.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature.

  • Thermal Desorption and GC-MS Analysis:

    • After extraction, remove the Twister with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

    • Analyze the sample using a thermal desorption unit coupled to a GC-MS system.

    • GC Conditions (Example):

      • Injector: Splitless mode.

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the peaks for cis- and trans-whiskey lactone and the internal standard based on their retention times and mass spectra.

    • Create a calibration curve using standards of known concentrations.

    • Calculate the concentration of each this compound isomer in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation using the Rate-All-That-Apply (RATA) Method

The Rate-All-That-Apply (RATA) method is a rapid sensory technique for evaluating product characteristics.[13] This protocol describes its application for assessing the aroma profile of a beverage containing this compound.

Objective: To rapidly obtain sensory data on the perceived aroma characteristics of a beverage sample.

Materials:

  • Beverage samples containing this compound at various concentrations.

  • Control/placebo sample (without this compound).

  • Standard sensory evaluation booths.

  • Sniffing glasses labeled with random three-digit codes.

  • A panel of trained or semi-trained assessors (e.g., 10-15 panelists).

  • Data collection software or forms with a list of relevant aroma descriptors.

Procedure:

  • Panelist and Attribute Selection:

    • Select panelists based on their sensory acuity and familiarity with beverage aromas.

    • Develop a list of relevant aroma descriptors (e.g., coconut, woody, vanilla, spicy, fruity, celery, creamy) based on literature and preliminary testing.

  • Sample Preparation and Presentation:

    • Prepare all samples to be evaluated, ensuring they are at a consistent temperature.

    • Pour a consistent volume (e.g., 20 mL) of each sample into coded glasses.

    • Present the samples to the panelists in a randomized order to avoid bias.[13] A session should typically consist of no more than 10 samples to prevent sensory fatigue.[13]

  • Evaluation Session:

    • Instruct panelists to evaluate the samples orthonasally (by smelling).

    • For each sample, panelists use the provided list of descriptors. They "check" or "rate" the intensity of all attributes they perceive in the sample.

    • Unlike traditional descriptive analysis, panelists only rate the attributes they can detect.

  • Data Analysis:

    • The data collected is typically frequency of use for each descriptor (how many panelists selected it for a given sample) and the mean intensity rating.

    • Treat the qualitative data (checked attributes) as Check-All-That-Apply (CATA) data for mapping the sensory space of the products.[13]

    • Use statistical methods like Correspondence Analysis (CA) or Principal Component Analysis (PCA) to visualize the relationships between samples and their perceived attributes. Linear Discriminant Analysis (LDA) can be used for classification purposes.[13][14]

Visualizations: Workflows and Logical Relationships

Diagram: GC-MS Quantification Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Beverage Sample (1 mL) Spike 2. Spike with Internal Standard Sample->Spike Dilute 3. Dilute to 10 mL with water + NaCl Spike->Dilute Extract 4. Stir Bar Sorptive Extraction (SBSE) Dilute->Extract TD 5. Thermal Desorption Extract->TD Transfer Twister GCMS 6. GC-MS Analysis (SIM/Scan Mode) TD->GCMS Identify 7. Peak Identification (RT & Mass Spectra) GCMS->Identify Quantify 8. Quantification via Calibration Curve Identify->Quantify Result Result: Concentration (µg/L) Quantify->Result

Caption: Workflow for the quantification of this compound using SBSE-GC-MS.

Diagram: Biocatalytic Synthesis Workflow

Biocatalytic_Synthesis cluster_isomers cluster_diols cluster_final Start Commercial Mixture of cis/trans-Whiskey Lactone Step1 Step 1: Column Chromatography Separation Start->Step1 Cis_Lactone Pure cis-Lactone Step1->Cis_Lactone Trans_Lactone Pure trans-Lactone Step1->Trans_Lactone Step2 Step 2: Chemical Reduction (e.g., with LiAlH4) Cis_Lactone->Step2 Trans_Lactone->Step2 Syn_Diol syn-3-methyl- octane-1,4-diol Step2->Syn_Diol from cis Anti_Diol anti-3-methyl- octane-1,4-diol Step2->Anti_Diol from trans Step3 Step 3: Microbial Bio-oxidation (e.g., Rhodococcus erythropolis) Syn_Diol->Step3 Anti_Diol->Step3 Final_Cis Enantiomerically Pure cis-Whiskey Lactone Step3->Final_Cis Final_Trans Enantiomerically Pure trans-Whiskey Lactone Step3->Final_Trans

Caption: A three-step workflow for the synthesis of enantiopure this compound isomers.

Regulatory Status

This compound is recognized as a safe flavoring substance by major international regulatory bodies.

  • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3803 and is considered Generally Recognized as Safe (GRAS).[4][7]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[9]

  • FDA: It is listed in the FDA's "Substances Added to Food" database (formerly EAFUS) as 4-HYDROXY-3-METHYLOCTANOIC ACID LACTONE for use as a flavoring agent or adjuvant.[7][9]

  • EU Regulations: The compound is compliant with EU regulations for flavorings.

References

Development of Analytical Standards for Whiskey Lactone Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a critical flavor and aroma compound found in many aged alcoholic beverages, particularly whiskey.[1][2] It is primarily extracted from oak barrels during the maturation process and exists as two main diastereomers: cis-whiskey lactone and trans-whiskey lactone. These isomers possess distinct sensory properties, with the cis-isomer often described as having a sweet, coconut-like aroma, while the trans-isomer can have a more woody or spicy character.[3] The ratio and concentration of these isomers significantly influence the final sensory profile of the whiskey. Therefore, the development of accurate analytical standards and methods for their quantification is crucial for quality control, product development, and research in the beverage industry. These standards are also valuable in other fields, such as the study of insect repellents, where this compound has shown activity.

This document provides detailed application notes and protocols for the synthesis, separation, and quantification of this compound isomers, intended for use by researchers, scientists, and professionals in related fields.

Data Presentation

Quantitative Data Summary

The concentration of this compound isomers is influenced by several factors, including the species of oak used for barrel aging, the toasting level of the barrel, and the duration of the aging process. The following tables summarize key quantitative data related to this compound isomers.

Table 1: Sensory Thresholds of this compound Isomers

IsomerMatrixSensory Threshold
cis-Whiskey LactoneDilute alcohol solution (12% v/v)20 µg/L[4]
trans-Whiskey LactoneDilute alcohol solution (12% v/v)130 µg/L[4]
cis-Whiskey LactoneAir1 µg/L[1]

Table 2: Concentration of this compound Isomers in Oak Wood

Oak SpeciesIsomerConcentration (µg/g of dry wood)
Quercus petraea (European Oak)cis-Whiskey Lactone6.90[5]
trans-Whiskey Lactone3.88[5]
Quercus robur (European Oak)cis-Whiskey Lactone0.34[5]
trans-Whiskey Lactone0.28[5]

Table 3: Influence of Oak Species on this compound Isomer Ratios in Bourbon (4 Years Aging)

Oak SpeciesTotal Lactones (relative %)cis/trans Ratio
American Oak100%~2.5
European Oak~60%~1.0
French Oak~40%~0.5

Data adapted from studies on bourbon aging and may vary based on specific barrel and aging conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Analytical Standards (Chemoenzymatic Method)

This protocol describes a three-step chemoenzymatic method to produce individual enantiomers of this compound, which can serve as highly pure analytical standards.[6][7]

Step 1: Separation of a Diastereomeric Mixture of this compound

  • Objective: To separate a commercial mixture of cis- and trans-whiskey lactones.

  • Method: Column Chromatography.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the commercial this compound mixture in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure cis- and trans-isomers separately.

    • Confirm the purity of the separated isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Chemical Reduction of Separated Isomers to Diols

  • Objective: To reduce the separated cis- and trans-whiskey lactones to their corresponding diols.

  • Reagent: Lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified cis- or trans-whiskey lactone in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of LiAlH₄ in diethyl ether to the flask with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC until the starting lactone is consumed.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding diol.

Step 3: Microbial Oxidation of Diols to Enantiomerically Pure Whiskey Lactones

  • Objective: To stereoselectively oxidize the racemic diols to produce enantiomerically pure this compound isomers.

  • Biocatalyst: Whole cells of Rhodococcus erythropolis or other suitable microorganisms with alcohol dehydrogenase activity.[6]

  • Procedure:

    • Cultivate the selected microorganism in a suitable growth medium.

    • Harvest and wash the cells to prepare a whole-cell catalyst.

    • In a buffered reaction medium, suspend the whole cells and the diol substrate.

    • Incubate the reaction mixture under controlled temperature and agitation.

    • Monitor the progress of the biotransformation by GC analysis of extracted samples.

    • Once the desired conversion is reached, stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting enantiomerically enriched this compound by column chromatography.

    • Determine the enantiomeric excess (ee) of the final product using chiral GC analysis.

Protocol 2: Chemical Synthesis of this compound (Knoevenagel Condensation and Hydrogenation)

This protocol outlines a chemical synthesis route to produce a mixture of this compound isomers.[8]

Step 1: Knoevenagel Condensation

  • Objective: To form a ketonic acid ester from n-valeraldehyde and a crotonate.

  • Reactants: n-valeraldehyde and an ester of crotonic acid (e.g., ethyl crotonate).

  • Procedure:

    • In a reaction vessel, dissolve the crotonate in an alcohol solvent (e.g., ethanol).

    • Slowly add a solution of n-valeraldehyde in the same solvent to the reaction mixture.

    • Heat the mixture to reflux for several hours.[9]

    • Monitor the reaction by TLC or GC to confirm the formation of the intermediate ketonic acid ester.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Hydrogenation and Lactonization

  • Objective: To reduce the double bond and the keto group of the intermediate and induce cyclization to form the lactone.

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.[8]

  • Procedure:

    • Dissolve the crude ketonic acid ester from Step 1 in a suitable solvent (e.g., ethanol).

    • Transfer the solution to a hydrogenation apparatus.

    • Add the hydrogenation catalyst.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.[8]

    • Monitor the reaction by GC until the starting material is consumed.

    • Filter off the catalyst.

    • The reduction and subsequent spontaneous or acid-catalyzed lactonization will yield the this compound.

    • Purify the crude product by distillation or column chromatography.

Protocol 3: Quantification of this compound Isomers in Whiskey using HS-SPME-GC-MS

This protocol details a method for the extraction and quantification of this compound isomers from a whiskey matrix.[10]

1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract volatile and semi-volatile compounds, including whiskey lactones, from the whiskey sample.

  • Materials:

    • Whiskey sample

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]

    • Headspace vials with septa

    • Sodium chloride (optional, to increase ionic strength)

  • Procedure:

    • Pipette a known volume of the whiskey sample into a headspace vial.

    • If necessary, dilute the sample with deionized water to a consistent alcohol content (e.g., 15-20% v/v) to ensure consistent extraction efficiency across different samples.

    • Optionally, add a known amount of sodium chloride to the vial.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and quantify the cis- and trans-whiskey lactone isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: Chiral capillary column (e.g., Cyclodextrin-based) for enantiomeric separation, or a polar column (e.g., DB-WAX) for diastereomeric separation.[3]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).[3]

    • Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. Key ions for this compound (m/z): 99 (base peak), 81, 67, 55.[11]

    • Mass Range (Full Scan): 40-350 amu.

3. Calibration and Quantification

  • Objective: To determine the concentration of this compound isomers in the sample.

  • Procedure:

    • Prepare a series of standard solutions of the purified cis- and trans-whiskey lactone isomers in a model whiskey solution (ethanol/water mixture) at known concentrations.

    • Analyze the standards using the same HS-SPME-GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of each isomer against its concentration.

    • Calculate the concentration of the isomers in the whiskey samples by interpolating their peak areas on the calibration curve.

Protocol 4: HPLC Analysis of this compound Isomers

While GC is more common for this compound analysis, HPLC can be used, particularly for the separation of diastereomers after derivatization, or with specialized chiral columns for direct enantiomeric separation.

  • Objective: To separate this compound isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or MS).

  • Method A: Chiral HPLC for Enantiomeric Separation

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak).[3][12]

    • Mobile Phase: Typically a non-polar mobile phase such as a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific column and isomers.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as lactones have a weak chromophore.

  • Method B: Reversed-Phase HPLC for Diastereomeric Separation (after derivatization)

    • This method is more complex and involves converting the lactones to diastereomeric derivatives using a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard reversed-phase column (e.g., C18). This is more common in synthetic chemistry for preparative separations.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Analytical Standards start_syn Commercial Whiskey Lactone Mixture col_chrom Column Chromatography Separation start_syn->col_chrom cis_lactone Pure cis-Isomer col_chrom->cis_lactone trans_lactone Pure trans-Isomer col_chrom->trans_lactone reduction_cis Chemical Reduction (LiAlH4) cis_lactone->reduction_cis reduction_trans Chemical Reduction (LiAlH4) trans_lactone->reduction_trans diol_cis cis-Diol reduction_cis->diol_cis diol_trans trans-Diol reduction_trans->diol_trans microbial_ox_cis Microbial Oxidation (e.g., Rhodococcus) diol_cis->microbial_ox_cis microbial_ox_trans Microbial Oxidation (e.g., Rhodococcus) diol_trans->microbial_ox_trans enantio_cis Enantiopure cis-Whiskey Lactone microbial_ox_cis->enantio_cis enantio_trans Enantiopure trans-Whiskey Lactone microbial_ox_trans->enantio_trans

Caption: Chemoenzymatic synthesis workflow for producing enantiopure this compound isomers.

analytical_workflow cluster_analysis Quantitative Analysis in Whiskey start_ana Whiskey Sample prep Sample Preparation (Dilution, optional salting) start_ana->prep hs_spme Headspace SPME prep->hs_spme gcms GC-MS Analysis (Chiral or Polar Column) hs_spme->gcms data Data Acquisition (SIM or Full Scan) gcms->data quant Quantification of cis- & trans-Isomers data->quant calibration Calibration with Synthesized Standards calibration->quant

Caption: Analytical workflow for the quantification of this compound isomers in a whiskey sample.

logical_relationship cluster_factors Factors Influencing this compound Profile oak Oak Species (e.g., American, European) whiskey_profile Final Whiskey Sensory Profile oak->whiskey_profile affects cis/trans ratio and total concentration toasting Barrel Toasting Level toasting->whiskey_profile influences concentration aging Aging Time aging->whiskey_profile increases concentration over time

Caption: Logical relationship of key factors influencing the final this compound profile.

References

The Subtle Symphony of Oak: Application Notes and Protocols for the Sensory Evaluation of Whiskey Lactone in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic coconut, woody, and sweet notes imparted by oak aging are highly desirable in many alcoholic beverages. A key contributor to this complex flavor profile is whiskey lactone (also known as oak lactone or β-methyl-γ-octalactone). This compound exists as two principal diastereomers, cis- and trans-whiskey lactone, each with distinct sensory properties and detection thresholds. For researchers and developers in the beverage and flavor industries, the ability to accurately assess the sensory impact of this compound is crucial for quality control, product development, and understanding consumer preferences.

These application notes provide a comprehensive overview of the sensory evaluation techniques for this compound in beverages, including detailed experimental protocols and quantitative data to guide your research.

Data Presentation: Quantitative Sensory Thresholds

The perception of this compound is highly dependent on its isomeric form and the matrix in which it is present. The cis isomer is generally considered to have a more significant sensory impact due to its lower detection threshold.[1][2] The following table summarizes the reported sensory thresholds for cis- and trans-whiskey lactone in various media.

IsomerMatrixThreshold TypeConcentration (µg/L)
cis-Whiskey Lactone12% (v/v) Alcohol SolutionDetection20[3][4][5]
trans-Whiskey Lactone12% (v/v) Alcohol SolutionDetection130[3][4][5]
cis-Whiskey LactoneWhite WineDetection20[5]
trans-Whiskey LactoneWhite WineDetection140[5]
cis-Whiskey LactoneRed WineDetection54[5]
trans-Whiskey LactoneRed WineDetection370[5]
cis-Whiskey Lactone40% ABV SpiritDetection~67
This compound (isomer not specified)WaterTaste500

Experimental Protocols

Accurate sensory evaluation requires carefully designed and executed experiments. The following are detailed protocols for common sensory tests used to evaluate the impact of this compound.

Protocol 1: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a control beverage and a beverage with added this compound).

Materials:

  • Two versions of the beverage to be tested (Sample A: control, Sample B: with added this compound at a specific concentration).

  • Identical, odor-free tasting glasses, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, filtered water at room temperature).

  • Ballots for recording responses.

  • A controlled sensory evaluation environment (well-ventilated, neutral lighting, free of distracting odors).

Procedure:

  • Panelist Selection and Training: Select 20-30 panelists. Panelists should be screened for their ability to detect the specific aroma/flavor of this compound. Familiarize them with the sensory properties of the compound in a training session.

  • Sample Preparation: Prepare Samples A and B. For each panelist, present three coded glasses. Two glasses will contain one sample (e.g., A), and the third glass will contain the other sample (e.g., B). The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They should sniff and then taste each sample, cleansing their palate with water and crackers between samples.

  • Data Collection: Panelists must identify the "odd" or "different" sample and circle the corresponding code on their ballot.

  • Data Analysis: Analyze the number of correct responses. Statistical significance can be determined using a chi-square test or by consulting a statistical table for triangle tests. A significant result indicates that a perceptible difference exists between the two samples.

Protocol 2: Paired Comparison Test

Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is more "coconuty").

Materials:

  • Two versions of the beverage (Sample A and Sample B).

  • Identical, coded tasting glasses.

  • Palate cleansers.

  • Ballots with the specific attribute question (e.g., "Which sample has a more intense coconut aroma?").

  • Controlled sensory evaluation environment.

Procedure:

  • Panelist Selection and Training: Select 20-30 trained panelists who are familiar with the specific attribute being tested.

  • Sample Preparation: Present each panelist with a pair of coded samples (A and B). The order of presentation should be randomized.

  • Evaluation: Instruct panelists to evaluate both samples and focus on the specified attribute.

  • Data Collection: Panelists must indicate on their ballot which sample has a higher intensity of the specified attribute.

  • Data Analysis: Tally the responses. The significance of the results can be determined using a binomial test or by referring to a statistical table for paired comparison tests.

Protocol 3: Descriptive Analysis

Objective: To obtain a detailed sensory profile of a beverage, including the intensity of various attributes related to this compound.

Materials:

  • Beverage sample(s).

  • Reference standards for relevant aroma and flavor attributes (e.g., solutions of pure this compound, vanillin, coconut extract, etc.).

  • Coded tasting glasses.

  • Palate cleansers.

  • Ballots with a list of sensory attributes and an intensity scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

  • Controlled sensory evaluation environment.

Procedure:

  • Panelist Selection and Training: Select a small panel of 8-12 highly trained and calibrated panelists. The training will involve developing a consensus vocabulary to describe the sensory characteristics of the beverage and learning to use the intensity scale consistently with the aid of reference standards.

  • Sample Preparation: Present each panelist with the coded sample(s) in a randomized order.

  • Evaluation: Panelists evaluate the sample and rate the intensity of each attribute on the provided scale.

  • Data Collection: Collect the completed ballots.

  • Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider or radar plots.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the sensory evaluation of this compound, the following diagrams have been created using Graphviz.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening (Acuity & Consistency) Panelist_Training Panelist Training (Attribute Recognition & Scaling) Panelist_Screening->Panelist_Training Sensory_Test Sensory Test (Triangle, Paired, Descriptive) Panelist_Training->Sensory_Test Sample_Preparation Sample Preparation (Coding & Randomization) Sample_Preparation->Sensory_Test Data_Collection Data Collection (Ballots) Sensory_Test->Data_Collection Statistical_Analysis Statistical Analysis (Chi-Square, ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Caption: Workflow for a comprehensive sensory evaluation study.

Whiskey_Lactone_Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer Whiskey_Lactone This compound (β-methyl-γ-octalactone) Cis cis-Whiskey Lactone Whiskey_Lactone->Cis Trans trans-Whiskey Lactone Whiskey_Lactone->Trans Cis_Aroma Aroma Profile: Coconut, Woody, Sweet, Toasted Cis->Cis_Aroma Cis_Threshold Lower Sensory Threshold Cis->Cis_Threshold Trans_Aroma Aroma Profile: Spicy, Celery-like Trans->Trans_Aroma Trans_Threshold Higher Sensory Threshold Trans->Trans_Threshold

Caption: Sensory characteristics of this compound isomers.

References

Troubleshooting & Optimization

Navigating the Separation of Whiskey Lactone Diastereomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of whiskey lactone diastereomers is a critical step in flavor chemistry, fragrance development, and pharmaceutical research. The subtle structural differences between the cis and trans isomers present unique challenges that necessitate robust and optimized analytical and preparative techniques. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers?

A1: The main challenges stem from the similar physicochemical properties of the cis and trans diastereomers. This similarity often leads to co-elution in chromatographic methods and difficulties in selective crystallization. Achieving high diastereomeric purity requires careful optimization of the separation technique, including the choice of stationary phase, mobile phase composition, and temperature.

Q2: Which analytical techniques are most effective for separating this compound diastereomers?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed and effective techniques.[1][2] Supercritical fluid chromatography (SFC) is also emerging as a powerful tool. The choice of technique often depends on the desired scale of separation (analytical vs. preparative) and the available instrumentation. For analytical purposes, GC with a chiral capillary column is frequently used to resolve all four stereoisomers.[2] HPLC, particularly with chiral stationary phases (CSPs), is versatile for both analytical and preparative scale separations.

Q3: Can column chromatography be used for preparative scale separation?

A3: Yes, column chromatography is a viable method for the preparative scale separation of cis and trans this compound diastereomers.[2][3] Success relies on the careful selection of the stationary phase (typically silica gel) and optimization of the solvent system to maximize the differential migration of the diastereomers.

Q4: Is crystallization a feasible method for separating this compound diastereomers?

A4: Fractional crystallization can be a cost-effective method for the large-scale separation of diastereomers. However, its success is highly dependent on the solubility differences between the cis and trans isomers in a given solvent system. It often requires careful control of temperature and solvent composition and may involve multiple recrystallization steps to achieve high purity.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor resolution between cis and trans peaks 1. Inappropriate mobile phase composition.2. Unsuitable chiral stationary phase (CSP).3. Flow rate is too high.4. Suboptimal temperature.1. Optimize Mobile Phase: Adjust the ratio of non-polar and polar solvents. For normal-phase HPLC, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can significantly impact selectivity.2. Select a Different CSP: If optimization of the mobile phase is unsuccessful, consider a CSP with a different chiral selector (e.g., polysaccharide-based vs. Pirkle-type).3. Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often improving resolution.4. Adjust Temperature: Both increasing and decreasing the temperature can affect selectivity. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
Peak tailing 1. Active sites on the stationary phase.2. Sample overload.3. Inappropriate sample solvent.1. Use Mobile Phase Additives: For silica-based columns, adding a small amount of a polar solvent or an acidic/basic modifier can block active silanol groups. 2. Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.3. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase.
Inconsistent retention times 1. Inadequate column equilibration.2. Fluctuations in temperature.3. Changes in mobile phase composition.1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time before injecting the sample, especially when using a new mobile phase.2. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.3. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.
Gas Chromatography (GC)
Problem Potential Cause Troubleshooting Steps
Co-elution of diastereomers 1. Inadequate temperature program.2. Unsuitable chiral column.3. Incorrect carrier gas flow rate.1. Optimize Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting isomers.2. Select a Different Chiral Column: Different chiral stationary phases (e.g., cyclodextrin derivatives) will have different selectivities. If one column fails to resolve the isomers, another may be successful.3. Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to achieve the best efficiency.
Broad peaks 1. Injection port temperature too low.2. Column contamination.3. Dead volume in the system.1. Increase Injector Temperature: Ensure the injector temperature is high enough to rapidly vaporize the this compound.2. Bake Out or Trim Column: High-boiling contaminants can be removed by baking the column at a high temperature. If this fails, trimming a small portion from the front of the column may be necessary.3. Check Connections: Ensure all connections are secure and that the column is properly installed in the injector and detector to minimize dead volume.
Ghost peaks 1. Carryover from previous injections.2. Septum bleed.1. Implement a Wash Step: Run a blank solvent injection with a high-temperature bakeout between samples.2. Use High-Quality Septa: Replace the injector septum regularly with a high-temperature, low-bleed septum.

Quantitative Data

Table 1: Gas Chromatography (GC) Separation of this compound Stereoisomers

StereoisomerRetention Time (min)
trans-(+)-(4S,5R)20.74
trans-(-)-(4R,5S)21.05
cis-(-)-(4S,5S)22.42
cis-(+)-(4R,5R)22.54
Data obtained on a Cyclosil-B chiral column (30 m x 0.25 mm x 0.25 µm) with a specific temperature program.[2]

Experimental Protocols

Protocol 1: Preparative Separation by Column Chromatography

This protocol describes the initial separation of a diastereomeric mixture of cis- and trans-whiskey lactones.

Materials:

  • Diastereomeric mixture of this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to improve the separation of more retained components.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the separated cis and trans isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Chemo-enzymatic Synthesis of Individual Enantiomers

This multi-step protocol outlines a method to obtain individual enantiomerically pure whiskey lactones.[3]

Step 1: Column Chromatography Separation

  • Separate the commercial diastereoisomeric mixture of cis- and trans-whiskey lactones using the column chromatography protocol described above to obtain the individual diastereomers.[2][3]

Step 2: Chemical Reduction

  • Chemically reduce the separated cis- and trans-whiskey lactones to their corresponding syn- and anti-diols.

Step 3: Microbial Oxidation

  • Employ a microbial strain (e.g., Rhodococcus erythropolis) to perform stereoselective oxidation of the racemic diols, yielding enantiomerically pure this compound isomers.[3]

Visualizations

Experimental_Workflow cluster_0 Step 1: Chromatographic Separation cluster_1 Step 2: Chemical Reduction cluster_2 Step 3: Microbial Oxidation start This compound Diastereomer Mixture column_chrom Column Chromatography start->column_chrom cis_lactone cis-Whiskey Lactone column_chrom->cis_lactone trans_lactone trans-Whiskey Lactone column_chrom->trans_lactone reduction_cis Chemical Reduction cis_lactone->reduction_cis reduction_trans Chemical Reduction trans_lactone->reduction_trans syn_diol syn-Diol reduction_cis->syn_diol anti_diol anti-Diol reduction_trans->anti_diol oxidation_syn Microbial Oxidation syn_diol->oxidation_syn oxidation_anti Microbial Oxidation anti_diol->oxidation_anti enantiopure_cis Enantiomerically Pure cis-Whiskey Lactone oxidation_syn->enantiopure_cis enantiopure_trans Enantiomerically Pure trans-Whiskey Lactone oxidation_anti->enantiopure_trans

Caption: Chemo-enzymatic workflow for obtaining enantiomerically pure this compound isomers.

Troubleshooting_Chromatography action_node action_node start Poor Peak Resolution or Co-elution q1 Are all peaks affected? start->q1 q2 Is peak tailing observed? q1->q2 No a1_yes Check for system-wide issues: - Column contamination - Dead volume - Inconsistent temperature q1->a1_yes Yes q3 Is it a chiral separation issue? q2->q3 No a2_yes Address peak tailing: - Use mobile phase additives - Reduce sample concentration - Match sample solvent to mobile phase q2->a2_yes Yes a3_yes Optimize chiral parameters: - Adjust mobile phase modifier % - Try a different chiral column - Optimize temperature q3->a3_yes Yes a_no Optimize method for specific peaks: - Adjust gradient slope - Change mobile phase selectivity (e.g., methanol vs. acetonitrile) q3->a_no No

Caption: Troubleshooting decision tree for common chromatography separation issues.

References

Technical Support Center: Optimizing Whiskey Lactone Production via Microbial Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and stereoselectivity of whiskey lactone production through microbial oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial biotransformation process for this compound synthesis.

Problem ID Issue Potential Causes Recommended Solutions
WL-Y01 Low or No Conversion of Precursor 1. Inactive microbial culture or low enzyme activity. 2. Sub-optimal fermentation conditions (pH, temperature, aeration). 3. Poor substrate bioavailability (e.g., low solubility of diol precursors). 4. Presence of inhibitors in the culture medium. 5. Incorrect precursor stereoisomer for the selected microorganism.1. Ensure the viability and age of the inoculum. Use freshly prepared cultures. Consider using whole cells with high alcohol dehydrogenase (ADH) activity. 2. Optimize pH (typically neutral to slightly acidic), temperature (often 22-33°C), and shaking speed for adequate aeration.[1][2][3] 3. Dissolve the substrate in a suitable, non-toxic organic solvent (e.g., acetone) before adding it to the culture.[4] 4. Analyze media components for potential inhibitory compounds. Test a minimal defined medium. 5. Verify that the microbial strain is capable of oxidizing the specific diol isomer (anti- or syn-) being used.[5]
WL-Y02 Low Product Yield Despite High Conversion 1. Product degradation by the microorganism. 2. Volatilization of this compound during fermentation. 3. Inefficient product extraction from the culture medium. 4. Formation of undesired byproducts.1. Monitor product concentration over time to identify the point of maximum accumulation and harvest accordingly. 2. Use a closed or semi-closed fermentation system or an off-gas trap to capture volatile products. 3. Optimize the extraction solvent and pH. Ethyl acetate is commonly used. Ensure thorough mixing during extraction. 4. Analyze the culture broth by GC-MS or HPLC to identify byproducts and adjust fermentation conditions to minimize their formation.
WL-S01 Poor Stereoselectivity (Low Enantiomeric Excess - ee) 1. The selected microbial strain lacks the required stereospecific enzymes. 2. Use of a racemic mixture of precursors with a non-selective enzyme system. 3. Sub-optimal conditions for stereoselective enzyme activity. 4. Use of whole cells versus purified enzymes or acetone powders can yield different stereoisomers.[6]1. Screen different microbial strains known for stereoselective oxidation, such as various species of Rhodococcus.[4][6][7] 2. Use enantiomerically pure precursors if possible. The chemo-enzymatic method often starts with separating diastereomers.[8] 3. Vary temperature and pH to find the optimal conditions for the desired stereoselective conversion. 4. Test both whole-cell biotransformations and transformations with acetone powders, as this can alter the resulting enantiomer. For example, R. erythropolis DSM44534 acetone powder can produce the cis-(-)-(4S,5S)-isomer, which is not obtained with whole cells.[6]
WL-F01 Inconsistent Results Between Batches 1. Variability in inoculum preparation (age, cell density). 2. Inconsistent quality of media components or precursors. 3. Fluctuations in physical fermentation parameters (temperature, agitation). 4. Contamination with other microorganisms.1. Standardize the inoculum preparation protocol, including culture age and optical density (e.g., OD600 = 0.3).[4][8] 2. Use high-purity substrates and consistent sources for all media components. 3. Calibrate and monitor all equipment (incubators, shakers, pH meters) regularly. 4. Use strict aseptic techniques throughout the experimental process.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are most effective for this compound production?

A1: Several bacterial genera have been successfully used, with Rhodococcus species, particularly Rhodococcus erythropolis (e.g., strains DSM44534 and PCM2150), showing high efficiency and stereoselectivity in oxidizing 3-methyl-octane-1,4-diols to this compound.[4][6][7][9] Other genera like Gordonia, Dietzia, and Streptomyces have also been investigated.[5][10] For different pathways, fungi such as Fusarium oxysporum have been used for the kinetic resolution of lactone mixtures.[11]

Q2: What are the primary precursors for microbial this compound synthesis?

A2: The most common and effective precursors are the diastereomers of 3-methyl-octane-1,4-diol (anti-diol and syn-diol).[6][9] The microbial oxidation of anti-diol typically yields trans-whiskey lactone, while the oxidation of syn-diol predominantly produces cis-whiskey lactone.[5] Alternative, less direct pathways involve the biotransformation of specific fatty acids or the lactonization of γ-oxo acids.[8][12]

Q3: Should I use Solid-State Fermentation (SSF) or Submerged Fermentation (SmF)?

A3: Both methods can be effective, but they offer different advantages. SmF allows for easier monitoring and control of process parameters and has been shown to produce enantiomerically pure lactones on a preparative scale.[6] SSF, often using agricultural byproducts like linseed cake, is a lower-cost option with reduced energy requirements and potentially higher product isolation yields.[5][11] The choice depends on the specific research goals, available equipment, and cost considerations.

Q4: How can I optimize the fermentation medium for better yield?

A4: For submerged fermentation, a standard medium like PCM (Polypeptone-Casein-Medium) is often used for bacterial cultures.[4] Key optimization steps include ensuring the carbon source is not limiting and that essential nutrients are available. For organisms like Aspergillus niger or Pichia pastoris used in broader secondary metabolite production, fed-batch strategies with controlled feeding of glucose and nitrogen sources can significantly boost yields.[13][14] The pH of the medium is also a critical factor to control.[3]

Q5: What is the difference between using whole cells and acetone powders as biocatalysts?

A5: Whole cells are living microorganisms used directly in the biotransformation. Acetone powders are preparations of dried cells treated with acetone, which permeabilizes the cell membrane, making enzymes more accessible to the substrate. While acetone powders can sometimes increase enzyme stability and alter stereoselectivity, they may also result in lower and slower conversion rates compared to whole-cell biotransformations.[6]

Q6: How does the biotransformation pathway from fatty acids to lactones work?

A6: The general pathway involves several enzymatic steps. It begins with the hydration of an unsaturated fatty acid (like oleic acid) to form a hydroxy fatty acid. This is followed by the shortening of the fatty acid chain through the β-oxidation pathway. When a 4- or 5-hydroxy fatty acid intermediate is formed, it can undergo spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) under acidic conditions to form the corresponding γ- or δ-lactone.[12][15]

Quantitative Data Summary

The following tables summarize conversion and stereoselectivity data from referenced experiments.

Table 1: Microbial Oxidation of anti-3-methyloctane-1,4-diol (precursor to trans-whiskey lactone)

MicroorganismFermentation TypeTime (days)Conversion (%)Major ProductEnantiomeric Excess (ee %)Reference
Rhodococcus erythropolis PCM2150SSF (Linseed Cake)7100trans-(+)-(4S,5R)Not specified[5]
Gordonia rubripertincta PCM2144SSF (Linseed Cake)790trans-(+)-(4S,5R)Not specified[5]
Dietzia sp. DSM44016SmF (MTP)1Not specifiedtrans-(+)-(4S,5R)96[8]
Rhodococcus erythropolis DSM44534SmF (MTP)1Not specifiedtrans-(+)-(4S,5R)94[8]

Table 2: Microbial Oxidation of syn-3-methyloctane-1,4-diol (precursor to cis-whiskey lactone)

MicroorganismFermentation TypeTime (days)Conversion (%)Major ProductEnantiomeric Excess (ee %)Reference
Gordonia bronchialis PCM2167SSF (Linseed Cake)3100cis-(+)-(4R,5R)90[5]
Rhodococcus erythropolis DSM44534SSF (Linseed Cake)3100cis-(+)-(4R,5R)>99[5]
Rhodococcus ruber PCM2166SSF (Linseed Cake)3100cis-(+)-(4R,5R)88[5]

Experimental Protocols

Protocol 1: Screening-Scale Microbial Oxidation in Microtiter Plates (MTPs)

This protocol is adapted for the rapid screening of bacterial strains for their ability to oxidize diol precursors.[4][8]

  • Inoculum Preparation: Inoculate the selected bacterial strains into a suitable liquid medium (e.g., PCM). Incubate at 22°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches approximately 0.3.

  • MTP Setup: Add 4 mL of sterile PCM medium to each well of a 24-well microtiter plate.

  • Inoculation: Inoculate each well with 0.2 mL of the prepared bacterial culture.

  • Incubation: Cover the plate and incubate for 24 hours at 22°C with shaking (200 rpm).

  • Substrate Addition: Prepare a stock solution of the substrate (anti- or syn-3-methyloctane-1,4-diol) in acetone. Add 2 mg of the substrate dissolved in 0.1 mL of acetone to each well.

  • Sampling and Analysis: After desired incubation times (e.g., 24, 48, 72 hours), extract the contents of each well with an equal volume of ethyl acetate. Analyze the organic phase by Gas Chromatography (GC) to determine conversion and enantiomeric excess.

Protocol 2: Preparative-Scale Biotransformation in Shake Flasks

This protocol is for producing larger quantities of this compound for isolation and characterization.[8]

  • Culture Preparation: Add 80 mL of PCM medium to a 250 mL Erlenmeyer flask and sterilize.

  • Inoculation: Inoculate the flask with 5 mL of a pre-prepared bacterial culture (OD600 ≈ 0.3).

  • Incubation: Incubate the flask for 3 days at 22°C with shaking at 150 rpm.

  • Substrate Addition: Dissolve 50 mg of the diol substrate in 2 mL of acetone and add it to the culture.

  • Biotransformation: Continue incubation under the same conditions.

  • Monitoring and Harvesting: Withdraw small samples periodically (e.g., at 24, 48, and 72 hours) for GC analysis. Once the desired conversion is reached, harvest the entire culture.

  • Extraction: Acidify the culture broth to pH ~3 with HCl. Extract the entire volume three times with an equal volume of ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualizations

ChemoEnzymatic_Whiskey_Lactone_Synthesis cluster_chemical Chemical Synthesis Steps cluster_microbial Microbial Oxidation Step LactoneMix Diastereoisomeric Mixture of This compound Separation Column Chromatography LactoneMix->Separation cisLactone cis-Whiskey Lactone Separation->cisLactone Isomer A transLactone trans-Whiskey Lactone Separation->transLactone Isomer B Reduction_cis Chemical Reduction (e.g., LiAlH4) cisLactone->Reduction_cis Reduction_trans Chemical Reduction (e.g., LiAlH4) transLactone->Reduction_trans synDiol syn-3-methyl- octane-1,4-diol (Precursor) Reduction_cis->synDiol antiDiol anti-3-methyl- octane-1,4-diol (Precursor) Reduction_trans->antiDiol MicrobialOxidation_syn Microbial Oxidation (e.g., R. erythropolis) synDiol->MicrobialOxidation_syn MicrobialOxidation_anti Microbial Oxidation (e.g., R. erythropolis) antiDiol->MicrobialOxidation_anti cisProduct Enantiopure cis-Whiskey Lactone (Product) MicrobialOxidation_syn->cisProduct transProduct Enantiopure trans-Whiskey Lactone (Product) MicrobialOxidation_anti->transProduct

Caption: Chemo-enzymatic workflow for producing specific this compound stereoisomers.

Microbial_Fatty_Acid_to_Lactone_Pathway FattyAcid Unsaturated Fatty Acid (e.g., Oleic Acid) Hydration Hydration (Oleate Hydratase) FattyAcid->Hydration HydroxyFA Hydroxy Fatty Acid (e.g., 10-Hydroxystearic Acid) Hydration->HydroxyFA BetaOx β-Oxidation Cycles HydroxyFA->BetaOx HydroxyPrecursor 4- or 5-Hydroxy Fatty Acid Intermediate BetaOx->HydroxyPrecursor Lactonization Intramolecular Esterification (Lactonization) HydroxyPrecursor->Lactonization Lactone γ- or δ-Lactone (e.g., this compound) Lactonization->Lactone

Caption: General microbial pathway for lactone synthesis from fatty acids.

References

Mitigating matrix effects in whiskey lactone analysis of complex beverages

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the analysis of whiskey lactone in complex beverages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as oak lactone or β-methyl-γ-octalactone, is a key aroma compound naturally present in oak wood.[1] It is extracted into spirits like whiskey, wine, and brandy during the aging process in oak barrels.[1][2] This compound imparts desirable sweet, coconut-like, and warm flavor notes.[1][3] It exists as two primary diastereoisomers, cis and trans, with the cis-isomer being a more potent contributor to the beverage's aroma.[1][3][4][5] Accurate analysis is crucial for quality control, ensuring product consistency, and detecting potential counterfeiting.[6]

Q2: What are "matrix effects" in the context of beverage analysis?

A2: Matrix effects refer to the alteration (either suppression or enhancement) of the analytical signal for a target analyte, like this compound, due to the presence of other co-eluting components in the sample matrix.[7][8][9] Complex beverages such as whiskey contain a vast number of compounds, including phenols, esters, acids, and sugars, which can interfere with the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification.[2][10][11][12]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to quantify matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample matrix extract at the same concentration.[7] A significant difference in signal intensity indicates the presence of matrix effects.[7] For example, if the signal in the matrix is only 70% of the signal in the pure solvent, there is a 30% signal suppression due to the matrix.[7]

Q4: What are the primary strategies for mitigating matrix effects?

A4: The most effective strategies involve a combination of robust sample preparation, chromatographic optimization, and appropriate calibration methods.[9] Key approaches include:

  • Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) are used to isolate the analyte and remove interfering compounds.[4][13]

  • Sample Dilution: A simple yet effective method, particularly for LC-MS, is to dilute the sample, which reduces the concentration of interfering matrix components.[14]

  • Chromatographic Separation: Optimizing the GC or LC method to better separate the this compound from co-eluting matrix components can significantly reduce interference.[9]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves using a stable isotope-labeled version of the analyte as an internal standard.[15][16]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is chemically similar to the samples being analyzed to compensate for signal suppression or enhancement.[17][18]

Troubleshooting Guides

Sample Preparation Issues

Q: I am observing significant signal suppression in my analysis. Which sample preparation technique is a good starting point?

A: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent, solvent-free starting point.[4][19] It is highly sensitive and combines extraction and concentration into a single step.[19] For more complex matrices or when a more thorough cleanup is required, traditional Solid-Phase Extraction (SPE) is recommended as it can effectively remove a wider range of interferences.[13]

Q: My HS-SPME results show poor reproducibility. What factors should I investigate?

A: Poor reproducibility in HS-SPME can often be traced to several experimental parameters. Ensure the following are tightly controlled:

  • Extraction Time and Temperature: These parameters significantly affect the equilibrium between the headspace and the SPME fiber.[4][20] They must be kept consistent across all samples and standards.

  • Ionic Strength: The addition of salt (e.g., NaCl) to your samples can increase the volatility of the lactones, but the amount must be consistent.[19]

  • Sample Volume and Vial Size: Maintain a consistent ratio of sample volume to headspace volume.

  • SPME Fiber Care: The fiber can be damaged or become contaminated over time. Inspect it regularly and perform necessary conditioning.

Q: When should I choose SPE over SPME for my analysis?

A: SPE is generally preferred over SPME in the following scenarios:

  • Highly Complex Matrices: When the sample contains a high concentration of non-volatile interferences that SPME cannot effectively remove.

  • Large Sample Volumes: SPE cartridges can handle larger sample volumes, which is useful if the analyte concentration is very low.[21]

  • Analyte Polarity: If the analytes of interest are less volatile, direct SPE may provide better recovery than HS-SPME.

Analytical Method & Quantification

Q: What is the most reliable method for quantifying this compound to overcome matrix effects?

A: Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS or LC-MS/MS is the most robust and accurate method.[15][16] This technique uses a stable isotope-labeled analog of this compound (e.g., deuterium-labeled oak lactone) as an internal standard.[15] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects and losses during sample preparation, allowing for highly accurate correction and quantification.[16]

Q: I do not have access to a stable isotope-labeled standard. What is a suitable alternative?

A: The next best approach is to use matrix-matched calibration . This involves creating your calibration curve by spiking known amounts of this compound standard into a "blank" matrix—a sample that is free of the analyte but otherwise identical to your samples. This approach helps to normalize the signal response by subjecting the standards to the same matrix effects as the unknown samples.[17]

Q: I am using GC-MS and suspect analytical artifacts are being generated. What could be the cause?

A: High temperatures in the GC injector port can sometimes cause the artefactual generation of cis-oak lactone, especially when analyzing extracts from unheated oak shavings.[15] If you suspect this is occurring, try reducing the injector temperature to the lowest possible setting that still allows for efficient volatilization of your analyte.[15]

Data Presentation

Table 1: Comparison of Key Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
HS-SPME Adsorption of volatile analytes from the sample headspace onto a coated fiber, followed by thermal desorption into the GC.[19]Solvent-free, fast, simple, high sensitivity for volatiles.[19]Fiber fragility, limited sample volume, potential for competitive adsorption.Rapid screening and quantification of volatile and semi-volatile compounds.[4]
SPE Analyte is retained on a solid sorbent while the matrix is washed away. The purified analyte is then eluted with a solvent.[13][21]High recovery, effective cleanup, can handle large volumes, wide variety of sorbents.[13]Requires solvents, multi-step process, can be time-consuming.[13]Comprehensive cleanup of highly complex liquid samples.[13]
DLLME A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the aqueous sample. Analytes are extracted into the fine droplets of the extraction solvent.[22]Fast, low solvent consumption, high enrichment factor.Requires solvent density to be higher than water, emulsion formation can be an issue.Extracting organic compounds from aqueous matrices.[22]
Dilution Reducing the concentration of all components in the sample, including matrix interferences, by adding a solvent.[14]Very simple, fast, no special equipment needed.Reduces analyte concentration, potentially below the limit of detection.LC-MS analysis where ion suppression is a major issue.[14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a general methodology for the analysis of volatile lactones in beverages, based on established methods.[4][19][23]

  • Sample Preparation:

    • Pipette 2 mL of the beverage sample into a 10 mL or 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., 3,4-dimethylphenol or a stable isotope-labeled lactone).[4]

    • To increase ionic strength, add 0.5 g of NaCl.

    • Immediately seal the vial with a PTFE-lined cap and shake for 10 minutes.[4]

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an agitator.

    • Equilibrate the sample at a controlled temperature (e.g., 40°C) for 2-5 minutes.[23]

    • Expose a SPME fiber (e.g., Divinylbenzene/Polydimethylsiloxane - DVB/PDMS) to the headspace for a defined period (e.g., 10-45 minutes) with agitation.[4][23]

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the GC inlet, heated to 250-270°C, and desorb for 2-5 minutes in splitless mode.[19]

    • Column: Use a mid-polarity capillary column (e.g., Rxi-624Sil MS or DB-WAX).[19][23]

    • Oven Program: Start at 40°C (hold 2 min), ramp at 5°C/min to 230°C, and hold for 5 min. (This should be optimized).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[19][23]

    • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40-350 for qualitative analysis or use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[19]

Table 2: Example HS-SPME-GC-MS Parameters for Lactone Analysis in Wine[4][20]

ParameterSetting
SPME Fiber 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (PDMS/DVB)
Extraction Temp. 25°C - 42°C
Extraction Time 45 minutes
Desorption Temp. 250°C
Desorption Time 4 minutes
GC Column HP-INNOWax (30 m x 0.25 mm x 0.25 µm)
Internal Standard 3,4-dimethylphenol
Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow

This protocol outlines the key steps for implementing SIDA.

  • Standard Preparation: Synthesize or procure a stable isotope-labeled internal standard (IS) of this compound (e.g., [2H4]cis-oak lactone).[15] Prepare a stock solution of the IS at a known concentration.

  • Sample Spiking: Add a precise and known amount of the IS solution to every sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.

  • Extraction: Perform the chosen extraction procedure (e.g., SPE, SPME, or liquid-liquid extraction). Both the native analyte and the IS will be extracted and concentrated together.

  • Analysis: Analyze the extracts using GC-MS or LC-MS/MS.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. Since the IS signal corrects for any losses or matrix effects, this ratio provides a highly accurate measure of the analyte concentration in the unknown samples.[16]

Visualizations

Mitigating_Matrix_Effects_Workflow node_start Complex Beverage Sample (e.g., Whiskey) node_prep Sample Preparation (Crucial for Matrix Reduction) node_start->node_prep Isolate Analyte node_analysis Instrumental Analysis (GC-MS or LC-MS/MS) node_prep->node_analysis Introduce Cleaned Extract node_data Data Processing & Quantification node_analysis->node_data Acquire Signal Data node_cal Calibration Strategy node_cal->node_data Establish Response Curve node_end Accurate Whiskey Lactone Result node_data->node_end HS_SPME_Workflow node_sample 1. Sample Preparation (Vial + Salt + IS) node_equil 2. Equilibration & Incubation (e.g., 40°C) node_sample->node_equil node_extract 3. Headspace Extraction (Expose SPME Fiber) node_equil->node_extract node_desorb 4. Thermal Desorption (Transfer to GC Inlet) node_extract->node_desorb node_analysis 5. GC-MS Analysis (Separation & Detection) node_desorb->node_analysis SIDA_Logic cluster_0 Initial Sample cluster_1 Sample Prep & Analysis cluster_2 Final Measurement (MS) analyte_native Native Analyte (Unknown Amount) process Extraction, Cleanup, Injection (Losses & Matrix Effects Occur) analyte_native->process analyte_labeled Labeled Standard (Known Amount Added) analyte_labeled->process signal_native Signal (Native) process->signal_native Both affected equally signal_labeled Signal (Labeled) process->signal_labeled Both affected equally result Ratio (Native/Labeled) Accurately Reflects Initial Amount signal_native->result signal_labeled->result

References

Technical Support Center: Optimization of SPME for Volatile Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the analysis of volatile lactones using Solid Phase Microextraction (SPME). It includes frequently asked questions, troubleshooting guides, experimental protocols, and comparative data to facilitate method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is SPME and why is it suitable for volatile lactone analysis?

A1: Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step.[1][2] It is highly suitable for analyzing volatile lactones due to its simplicity, speed, and high sensitivity for detecting trace-level compounds in complex matrices like food, beverages, and biological samples.[1][3] The headspace (HS-SPME) approach is particularly effective for volatile compounds.[1][4]

Q2: Which SPME fiber is best for general screening of volatile lactones?

A2: For a broad range of volatile and semi-volatile compounds, a triple-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[1][5] This fiber offers a combination of different adsorbent materials, making it effective for capturing a wide variety of analytes with different polarities and molecular weights.[2][5]

Q3: How do I choose a fiber based on the polarity of my target lactones?

A3: The choice of fiber coating should be matched to the analyte's properties.

  • For non-polar to mid-polar lactones , Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a robust choice for general-purpose analysis.[1]

  • For more polar lactones , a Polyacrylate (PA) fiber is often recommended.[1]

  • For a comprehensive analysis of flavor compounds including various lactones, the 50/30 µm DVB/CAR/PDMS fiber is highly effective.[2]

Q4: How can I improve the extraction efficiency of volatile lactones from my sample?

A4: Several factors can be optimized:

  • Salt Addition: Adding sodium chloride (NaCl) to your sample (typically 25-30% wt./vol.) increases the ionic strength, which reduces the solubility of lactones and promotes their release into the headspace.[1][6]

  • Temperature: Gently heating the sample during headspace extraction (e.g., 40-60°C) can improve sensitivity and shorten the extraction time.[4][6] However, excessively high temperatures can sometimes reduce extraction efficiency, particularly for absorbent fibers like PDMS.[6]

  • pH Adjustment: Adjusting the sample's pH can enhance the volatility of certain compounds. For acidic analytes, buffering to a lower pH (e.g., pH 2) can be beneficial.[6]

  • Agitation: Stirring or agitating the sample during extraction helps to accelerate the equilibrium between the sample and the headspace.[6]

Troubleshooting Guide

Problem: No peaks or very small peaks are detected for my target lactones.

Possible Cause Suggested Solution
Incorrect Fiber Choice The fiber coating may not be suitable for the polarity of your target lactones. Review the fiber selection guide (Table 1) and consider a different fiber, such as DVB/CAR/PDMS for broad screening.[1]
Insufficient Extraction Time or Temperature The analytes may not have reached equilibrium between the sample and the fiber. Increase the extraction time or temperature incrementally.[6] For headspace SPME, ensure the sample is adequately equilibrated before exposing the fiber.[4]
Incomplete Desorption The analytes may not be transferring completely from the fiber to the GC column. Increase the desorption temperature or time in the GC inlet.[1][7] Typical desorption temperatures are between 250-270°C.[1]
Fiber Damage or Contamination The fiber may be damaged or have active sites blocked. Condition the fiber again according to the manufacturer's instructions or replace it if it is old (fibers typically last for 50-100 injections).[2][6]
GC System Issue The problem may lie with the GC-MS system. Inject a known liquid standard directly to confirm that the inlet, column, and detector are functioning correctly.[6][8]

Problem: My results show poor reproducibility.

Possible Cause Suggested Solution
Inconsistent Sample Volume or Headspace Variations in sample volume or headspace volume between vials will affect the equilibrium and lead to inconsistent results. Use a calibrated pipette for sample transfer and maintain a consistent headspace volume (30-50% of the vial is recommended).[4][6]
Temperature Fluctuations The extraction temperature must be kept constant for all samples and standards to ensure precise results.[6] Use a temperature-controlled agitator or water bath.
Variable Extraction/Desorption Timing SPME is an equilibrium-based technique, so precise timing is critical.[4] Use an autosampler for consistent extraction and desorption times. If performing manual injections, use a timer.
Improper Vial Sealing A poor seal can lead to the loss of volatile analytes. Ensure vials are sealed tightly with a PTFE-lined septum cap.[1] Replace the vial septum if it has been pierced multiple times.[6]

Problem: I am observing carryover (ghost peaks) from a previous, more concentrated sample.

Possible Cause Suggested Solution
Incomplete Desorption of Analytes Residual analytes remain on the fiber after injection. Increase the desorption time and/or temperature to ensure complete transfer of all compounds.[7]
Fiber Contamination The fiber needs cleaning. After desorption, leave the fiber in the hot inlet for an additional 5-10 minutes (bake-out) to remove any persistent residues.

Problem: My chromatographic peaks are broad or show significant tailing.

Possible Cause Suggested Solution
Slow Analyte Transfer to Column The desorbed analytes are not being focused into a tight band at the head of the GC column. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume.[6]
Incorrect GC Injection Mode Splitless injection is required for SPME to ensure all desorbed analytes are transferred to the column. Ensure the split vent is closed for at least 2 minutes during desorption.[6]
Low Desorption Temperature A temperature that is too low can lead to slow, inefficient desorption. A minimum desorption temperature of 280°C has been suggested for some applications to improve peak shape.[9]

Data Presentation

Table 1: SPME Fiber Selection Guide for Volatile Compounds

Fiber CoatingCompositionPrimary ApplicationReference
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBroad-range screening of volatile and semi-volatile compounds (C3-C20). Ideal for complex flavor profiles.[1][2][5]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneGeneral purpose analysis of volatile compounds, amines, and nitro-aromatic compounds.[1]
PA PolyacrylateRecommended for more polar semi-volatile compounds.[1]
PDMS PolydimethylsiloxaneNon-polar volatile and semi-volatile compounds.[2]

Table 2: Typical HS-SPME-GC-MS Method Parameters for Volatile Lactone Analysis in Wine [1][7][10]

ParameterTypical Value / Condition
SPME Fiber DVB/CAR/PDMS, 50/30 µm
Sample Volume 2 mL sample in a 10 mL vial
Salt Addition NaCl to saturation
Extraction Temp. 40°C
Extraction Time 30 minutes
Desorption Temp. 250°C
Desorption Time 4 minutes (Splitless mode)
GC Column DB-WAX or DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (~1 mL/min)
Oven Program 40°C (3 min), ramp 4°C/min to 230°C, hold 10 min
MS Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

Table 3: Example Quantitative Performance Data for Selected Lactones in Wine [7][10]

LactoneDetection Limit (µg/L)Reproducibility (RSD%)
γ-Butyrolactone1703.5%
γ-Hexalactone1.22.8%
γ-Octalactone0.84.1%
γ-Nonalactone0.55.2%
γ-Decalactone1.53.9%
cis-Whiskey Lactone0.64.5%

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of Volatile Lactones

This protocol provides a generalized procedure based on established methods for lactone analysis.[1][4][7] Optimization is recommended for specific sample matrices and target analytes.

1. Sample Preparation

  • Liquid Samples (e.g., Beverages, Biological Fluids):

    • Pipette a precise volume (e.g., 2 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[1]

    • For quantitative analysis, add a known concentration of a suitable internal standard.

    • Add a salt, such as sodium chloride (NaCl), to increase the ionic strength of the sample and promote analyte release.[1][6]

    • Immediately seal the vial with a PTFE-lined septum cap to prevent the loss of volatiles.[1]

  • Solid Samples (e.g., Tissue, Food):

    • Weigh a precise amount of the homogenized solid sample into a headspace vial.[1]

    • Add a specific volume of a suitable solvent (e.g., deionized water) to create a slurry.[1]

    • Add an internal standard and salt as described for liquid samples.

    • Seal the vial tightly.[1]

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Place the sealed vial in a temperature-controlled agitator or water bath set to the optimized extraction temperature (e.g., 40°C).[1]

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to ensure volatiles partition into the headspace.[4]

  • Introduce the SPME fiber into the headspace above the sample, being careful not to touch the sample itself.

  • Expose the fiber for the predetermined extraction time (e.g., 30 minutes) to adsorb the analytes.[1]

3. GC-MS Analysis

  • Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250-270°C).[1][7]

  • Expose the fiber for thermal desorption for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of analytes to the GC column.[1][6]

  • After desorption, retract the fiber and start the GC-MS data acquisition.

  • It is good practice to "bake out" or clean the fiber in a separate hot inlet or after the analytical run is complete to prevent carryover.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Add to Headspace Vial with Salt & Internal Std Sample->Vial Equilibrate Equilibrate Sample (e.g., 40°C, 15 min) Vial->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection & Data Analysis Separate->Detect

Caption: Experimental workflow for volatile lactone analysis using HS-SPME-GC-MS.

Fiber_Selection_Logic start Target Analytes: Volatile Lactones q1 Goal of Analysis? start->q1 broad Broad Screening of Unknown Volatiles q1->broad Screening target Targeted Analysis of Known Lactones q1->target Targeted rec1 Recommended Fiber: DVB/CAR/PDMS broad->rec1 q2 What is the Polarity of Target Lactones? target->q2 polar Polar q2->polar nonpolar Non-Polar / Mid-Polar q2->nonpolar rec2 Recommended Fiber: Polyacrylate (PA) polar->rec2 rec3 Recommended Fiber: PDMS/DVB nonpolar->rec3

Caption: Decision logic for selecting the optimal SPME fiber for lactone analysis.

References

Troubleshooting low recovery of whiskey lactone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of whiskey lactone during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound, also known as oak lactone or β-methyl-γ-octalactone, is a key aroma compound found in oak wood.[1] It imparts characteristic coconut, woody, and spicy notes to aged spirits like whiskey, wine, and brandy.[1][2] Accurate extraction and quantification are crucial for flavor profile analysis, quality control, and research into the aging process of alcoholic beverages. There are two main stereoisomers, cis and trans, with the cis form having a much lower aroma threshold and being a stronger odorant.[2][3][4]

Q2: What are the common methods for extracting this compound?

Common methods for this compound extraction include:

  • Solid-Phase Microextraction (SPME): Particularly Headspace SPME (HS-SPME), is a solvent-free and sensitive method suitable for analyzing volatile and semi-volatile compounds like this compound from liquid samples.[3][5]

  • Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents to partition the analyte from the sample matrix.

  • Solid-Phase Extraction (SPE): This method is used for sample cleanup and concentration, where the analyte is adsorbed onto a solid sorbent and then eluted with an appropriate solvent.[6][7]

Q3: I am experiencing low recovery of this compound. What are the potential causes?

Low recovery of this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Extraction Parameters: Incorrect solvent polarity, non-ideal temperature, or inappropriate pH can lead to inefficient extraction.

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, binding the this compound or hindering its partitioning into the extraction solvent.

  • Analyte Volatility: this compound is semi-volatile, making it susceptible to loss during steps involving heat or vacuum.[8]

  • Inefficient Solid-Phase Extraction (SPE) Protocol: Issues with the SPE sorbent, conditioning, washing, or elution steps can result in significant analyte loss.[6][9]

Troubleshooting Guide for Low Recovery

This guide addresses specific issues that can lead to low recovery of this compound and provides actionable solutions.

Issue 1: Inefficient Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low signal intensity for this compound in GC-MS analysis.

  • Poor reproducibility between replicate extractions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Polarity This compound is soluble in hexane (>50%) and has low solubility in water (<0.1%).[1] Use a non-polar solvent like hexane or diethyl ether for extraction from aqueous matrices. For hydroalcoholic solutions, adjusting the ethanol concentration can impact extraction efficiency.
Insufficient Phase Separation Emulsion formation can trap the analyte. Centrifuge the sample to break the emulsion. Adding a small amount of salt (salting out) can also improve phase separation.
Incomplete Extraction Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 10 mL instead of 1 x 30 mL) to improve recovery.
Analyte Degradation While generally stable, prolonged exposure to harsh pH or high temperatures should be avoided. Ensure the sample and extraction solvent are at a neutral pH if possible.
Issue 2: Poor Performance of Solid-Phase Microextraction (SPME)

Symptoms:

  • Low peak area for this compound in the chromatogram.

  • High variability in results.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Fiber Coating The choice of SPME fiber is critical. For lactones in wine, a polyacrylate (PA) fiber has shown good reproducibility.[3] Other fibers like PDMS/DVB may also be suitable.[3]
Suboptimal Extraction Temperature Temperature influences the partitioning of the analyte between the sample headspace and the fiber. For whiskey lactones, increasing the temperature can lead to decreased extraction.[3] An extraction temperature of 25°C has been found to be effective.[3]
Insufficient Extraction Time SPME is an equilibrium-based technique. Ensure sufficient time is allowed for the analyte to adsorb to the fiber. This will need to be optimized for your specific sample matrix.
Matrix Effects from Ethanol High ethanol concentrations can affect the extraction efficiency. For samples with high alcohol content, dilution may be necessary. In wine analysis, ethanol concentrations up to 13% did not significantly affect the extraction of most lactones.[3]
Issue 3: Analyte Loss During Solid-Phase Extraction (SPE)

Symptoms:

  • Low recovery in the final eluate.

  • Detection of this compound in the wash fractions.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Sorbent Material For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18) is a common choice.[6][8]
Improper Cartridge Conditioning Failure to properly activate and equilibrate the SPE cartridge will lead to poor retention of the analyte.[9] Condition with a strong organic solvent (e.g., methanol) followed by an equilibration with the sample matrix solvent.[8]
Analyte Breakthrough During Loading The flow rate during sample loading may be too high, or the sample volume may exceed the cartridge capacity. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent.[10]
Analyte Loss During Washing The wash solvent may be too strong, causing the this compound to be prematurely eluted. Use a weaker solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without affecting the analyte.[8]
Incomplete Elution The elution solvent may not be strong enough to desorb the this compound from the sorbent. Use a stronger organic solvent (e.g., ethyl acetate, methanol, or acetonitrile) for elution.[8][11] Consider increasing the elution volume or incorporating a "soak" step where the solvent remains in the cartridge for a few minutes to improve recovery.[6][10]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in a Liquid Matrix

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial.

    • If necessary, add an internal standard.

    • Add a small amount of sodium chloride to increase the ionic strength of the solution, which can enhance the release of volatile compounds into the headspace.

  • Extraction:

    • Equilibrate the sample at the desired extraction temperature (e.g., 25°C) for 10 minutes.[3]

    • Expose a pre-conditioned SPME fiber (e.g., 85 µm polyacrylate) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 5 minutes).

    • Analyze the desorbed compounds using a GC coupled with a Mass Spectrometer (GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
  • Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Wash the cartridge with one cartridge volume of a strong organic solvent (e.g., ethyl acetate or methanol).

    • Equilibrate the cartridge with one cartridge volume of the sample solvent (e.g., deionized water). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the sample onto the cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 1-2 cartridge volumes of water or 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum to remove the wash solvent.

  • Elution:

    • Elute the this compound with a small volume of a strong organic solvent (e.g., 2 x 1 mL of ethyl acetate).[11]

    • Collect the eluate for analysis.

Data Presentation

Table 1: Influence of Oak Species on this compound Concentration

This table summarizes the typical concentrations of this compound found in different oak species, which can be a source of variability in extraction from natural products.

Oak SpeciesTotal Lactone Concentration (mg/L)cis/trans Isomer RatioReference
American Oak (Quercus alba)HigherHigher[12]
French Oak (Quercus robur)LowerLower[12]
European OakIntermediateIntermediate[12]

Concentrations are approximate and can vary based on toasting, seasoning, and aging conditions.[13]

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow Start Low this compound Recovery Detected Check_Method Review Extraction Method Start->Check_Method LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE If LLE SPME Solid-Phase Microextraction (SPME) Check_Method->SPME If SPME SPE Solid-Phase Extraction (SPE) Check_Method->SPE If SPE LLE_Solvent Incorrect Solvent Polarity? LLE->LLE_Solvent SPME_Fiber Inappropriate Fiber? SPME->SPME_Fiber SPE_Sorbent Incorrect Sorbent? SPE->SPE_Sorbent LLE_Emulsion Emulsion Formation? LLE_Solvent->LLE_Emulsion No LLE_Optimize_Solvent Use Non-Polar Solvent (e.g., Hexane) LLE_Solvent->LLE_Optimize_Solvent Yes LLE_Break_Emulsion Centrifuge or Add Salt LLE_Emulsion->LLE_Break_Emulsion Yes End Recovery Improved LLE_Emulsion->End No LLE_Optimize_Solvent->End LLE_Break_Emulsion->End SPME_Temp Suboptimal Temperature? SPME_Fiber->SPME_Temp No SPME_Optimize_Fiber Use Polyacrylate (PA) Fiber SPME_Fiber->SPME_Optimize_Fiber Yes SPME_Optimize_Temp Lower Temperature (e.g., 25°C) SPME_Temp->SPME_Optimize_Temp Yes SPME_Temp->End No SPME_Optimize_Fiber->End SPME_Optimize_Temp->End SPE_Wash Analyte Loss in Wash? SPE_Sorbent->SPE_Wash No SPE_Optimize_Sorbent Use C18 Sorbent SPE_Sorbent->SPE_Optimize_Sorbent Yes SPE_Elution Incomplete Elution? SPE_Wash->SPE_Elution No SPE_Optimize_Wash Use Weaker Wash Solvent SPE_Wash->SPE_Optimize_Wash Yes SPE_Optimize_Elution Use Stronger Elution Solvent (e.g., Ethyl Acetate) SPE_Elution->SPE_Optimize_Elution Yes SPE_Elution->End No SPE_Optimize_Sorbent->End SPE_Optimize_Wash->End SPE_Optimize_Elution->End SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% MeOH in Water) Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Analyte (e.g., Ethyl Acetate) Dry->Elute Collect Collect for Analysis Elute->Collect Extraction_Factors Extraction_Efficiency This compound Extraction Efficiency Temp Temperature Temp->Extraction_Efficiency Ethanol Ethanol Concentration Ethanol->Extraction_Efficiency Oak Oak Species Oak->Extraction_Efficiency Toasting Toasting Level Toasting->Extraction_Efficiency Solvent Solvent Choice Solvent->Extraction_Efficiency

References

Technical Support Center: Refinement of the Knoevenagel Reaction for Ketonic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation, specifically tailored to the synthesis of ketonic acid esters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of ketonic acid esters via the Knoevenagel reaction.

Issue 1: Low or No Product Yield

  • Question: My Knoevenagel condensation reaction with a ketone and a β-keto ester is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in a Knoevenagel condensation involving ketones can stem from several factors, primarily the lower reactivity of ketones compared to aldehydes.[1] Here is a systematic approach to troubleshoot this issue:

    • Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.[2]

      • Solution: Ensure your β-keto ester has sufficiently acidic α-protons. Common choices include ethyl acetoacetate and similar β-dicarbonyl compounds.[3]

    • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used. Using a strong base can lead to self-condensation of the ketone.[2][3]

      • Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ionic liquids or DBU/water complexes, which have shown effectiveness with less reactive ketones.[2][4]

    • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome, especially with sluggish ketone substrates.[2][5]

      • Solution:

        • Temperature: While many Knoevenagel condensations proceed at room temperature, reactions with ketones often require heating to drive the reaction to completion.[2] Incrementally increase the reaction temperature and monitor the progress.

        • Solvent: The polarity of the solvent can influence reaction kinetics. Protic polar solvents like ethanol often yield good results. In some cases, solvent-free conditions or the use of ionic liquids can lead to high yields and purity.[2][6]

        • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[1] Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves.[5][6]

    • Steric Hindrance: Bulky substituents on either the ketone or the β-keto ester can hinder the reaction.[2]

      • Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.[2]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

  • Answer: The two most common side reactions in Knoevenagel condensations are the self-condensation of the ketone and the Michael addition of the active methylene compound to the product.[2]

    • Self-Condensation of Ketone: This is essentially an aldol condensation and is more likely to occur with enolizable ketones, especially in the presence of a strong base.[3]

      • Solution:

        • Use a Weak Base: Employ a weak base catalyst like piperidine or ammonium acetate.[2]

        • Control Reactant Addition: Add the ketone slowly to the mixture of the β-keto ester and the catalyst. This keeps the concentration of the enolizable ketone low at any given time, minimizing self-condensation.[2]

    • Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction can act as a Michael acceptor for the enolate of the active methylene compound, leading to a bis-adduct.

      • Solution:

        • Stoichiometry: Use a slight excess of the ketone to ensure the active methylene compound is the limiting reagent.

        • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent Michael addition from occurring. Lowering the reaction temperature can also help to slow down this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel reaction with a ketone so much slower than with an aldehyde?

A1: Ketones are generally less reactive than aldehydes for two main reasons:

  • Steric Hindrance: The two alkyl or aryl groups on the ketone's carbonyl carbon make it more sterically hindered for the nucleophilic attack by the enolate compared to the single substituent on an aldehyde's carbonyl carbon.

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Aldehydes only have one such group.[7]

Q2: Can I use a strong base like sodium ethoxide for the Knoevenagel condensation with a ketone?

A2: It is generally not recommended to use a strong base like sodium ethoxide. Strong bases can promote the self-condensation of enolizable ketones (an aldol-type side reaction), which will compete with the desired Knoevenagel condensation and lead to a mixture of products and lower yields of the desired α,β-unsaturated ketonic acid ester.[3]

Q3: How can I improve the yield when using a sterically hindered ketone?

A3: For sterically hindered ketones, you may need to employ more forcing reaction conditions. This can include:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Longer Reaction Times: Allowing the reaction to proceed for a longer duration may be necessary for complete conversion.

  • More Active Catalysts: Consider using a more active catalyst system, such as a Lewis acid like TiCl₄, which can more effectively activate the ketone's carbonyl group.[2]

Q4: What is the Doebner modification, and is it applicable to ketonic acid ester synthesis?

A4: The Doebner modification involves the use of pyridine as a solvent and a catalyst (often with piperidine) for the condensation of carbonyl compounds with compounds containing an active methylene group that also has a carboxylic acid function, like malonic acid. A key feature of this modification is that it often leads to concomitant decarboxylation.[3] While traditionally used with aldehydes and malonic acid, the principles could be adapted for specific ketonic acid substrates, although direct application without modification might be challenging.

Q5: How can I purify the final ketonic acid ester product?

A5: Purification strategies depend on the physical properties of your product. Common methods include:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase.[6]

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[8]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds, with a focus on reactions involving ketones.

Table 1: Knoevenagel Condensation of Ketones with Active Methylene Compounds

EntryKetoneActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1CyclohexanoneMalononitrileDBU (100)WaterRoom Temp30 min95[4]
2AcetoneMalononitrileDBU (100)WaterRoom Temp5 min95[4]
3AcetoneEthyl CyanoacetateDBU (100)WaterRoom Temp30 min96[4]
4BenzaldehydeEthyl AcetoacetatePiperidine (10)EthanolReflux4 h85[8]
5Aromatic AldehydeEthyl CyanoacetateIonic Liquid (10)NoneRoom Temp10-60 min-[6]
6Aromatic AldehydeEthyl 4-chloro-3-oxobutanoateMorpholine (10) / Acetic Acid (10)[bmim][NTf2]25-280.5-2 h-[6]

Note: Data is illustrative and based on specific reactions reported in the literature. Yields can vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of a Ketone with Ethyl Acetoacetate

This protocol is a general procedure adapted from standard Knoevenagel condensation methodologies.

Materials:

  • Ketone (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the ketone (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically when the limiting reagent is consumed), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl to neutralize the piperidine.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure α,β-unsaturated ketonic acid ester.[8]

Protocol 2: Solvent-Free Knoevenagel Condensation using an Ionic Liquid Catalyst

This protocol is adapted from greener synthesis methodologies.[6]

Materials:

  • Ketone (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate) (1.2 eq)

  • Task-specific ionic liquid catalyst (e.g., [H₃N⁺–CH₂–CH₂–OH][CH₃COO⁻]) (10 mol%)

  • Ethanol (for work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the ketone (10 mmol), the active methylene compound (12 mmol), and the ionic liquid catalyst (1 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within 10-60 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Workup:

    • Upon completion, add a small amount of ethanol to the reaction mixture and stir for a few minutes.

    • If the product precipitates, filter the solid product and wash with cold ethanol.

    • If the product is soluble, extract with a suitable organic solvent (e.g., diethyl ether).

  • Catalyst Recycling: The filtrate containing the ionic liquid catalyst can be concentrated under reduced pressure to remove the ethanol and water formed during the reaction, allowing for the catalyst to be recycled.[6]

Visualizations

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product Ketone Ketone/Aldehyde NucleophilicAttack 2. Nucleophilic Attack Ketone->NucleophilicAttack ActiveMethylene Active Methylene (β-Keto Ester) Deprotonation 1. Deprotonation ActiveMethylene->Deprotonation + Base Base Base Catalyst Base->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate - HB⁺ AldolAdduct Aldol Adduct NucleophilicAttack->AldolAdduct Dehydration 3. Dehydration Product α,β-Unsaturated Ketonic Acid Ester Dehydration->Product Enolate->NucleophilicAttack AldolAdduct->Dehydration - H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst (Activity, Amount) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp, Time, Solvent) CheckCatalyst->CheckConditions Catalyst OK OptimizeCatalyst Optimize Catalyst (e.g., Lewis Acid) CheckCatalyst->OptimizeCatalyst Inefficient CheckReactants Check Reactants (Purity, Sterics) CheckConditions->CheckReactants Conditions OK WaterRemoval Implement Water Removal (Dean-Stark, Mol. Sieves) CheckConditions->WaterRemoval Water Present IncreaseTempTime Increase Temp./Time CheckConditions->IncreaseTempTime Too Mild SideProducts Side Products Observed CheckReactants->SideProducts Reactants OK Success Improved Yield WaterRemoval->Success OptimizeCatalyst->Success IncreaseTempTime->Success SelfCondensation Self-Condensation? SideProducts->SelfCondensation MichaelAddition Michael Addition? SideProducts->MichaelAddition UseWeakBase Use Weaker Base / Slow Ketone Addition SelfCondensation->UseWeakBase ControlStoich Adjust Stoichiometry / Monitor Reaction Time MichaelAddition->ControlStoich UseWeakBase->Success ControlStoich->Success

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, Condenser/Dean-Stark) Start->Setup AddReactants 2. Add Reactants & Solvent (Ketone, β-Keto Ester, Toluene) Setup->AddReactants AddCatalyst 3. Add Catalyst (e.g., Piperidine) AddReactants->AddCatalyst Heat 4. Heat to Reflux AddCatalyst->Heat Monitor 5. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 6. Workup (Cool, Wash, Dry, Concentrate) Monitor->Workup Reaction Complete Purify 7. Purification (Chromatography/Distillation) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Knoevenagel condensation.

References

Technical Support Center: Enhancing the Stability of Whiskey Lactone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing whiskey lactone in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The most significant stability issue for this compound (a γ-lactone) in solution is its susceptibility to hydrolysis. This reaction involves the cleavage of the cyclic ester bond to form the corresponding open-ring hydroxy acid, 4-hydroxy-3-methyloctanoic acid.[1] This process is significantly influenced by the pH and temperature of the solution.

Q2: What is the effect of pH on the stability of this compound?

A2: this compound is generally stable in acidic conditions (pH > 3).[1] However, as the pH increases, particularly in neutral to alkaline environments, the rate of hydrolysis accelerates significantly. Under strongly alkaline conditions, the conversion to the hydroxy acid form can be rapid.[1]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperatures accelerate the rate of hydrolysis of this compound in aqueous solutions. To maintain the stability of this compound in solution, it is recommended to work at and store solutions at low temperatures. Refrigeration can decrease the rate of hydrolysis relative to ambient conditions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: For optimal stability, especially for long-term storage, stock solutions of this compound should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] The use of aqueous buffers for stock solutions should be avoided for long-term storage due to the risk of hydrolysis.[2]

Q5: How should I store this compound stock solutions?

A5: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, in small, single-use aliquots.[2] This practice minimizes the number of freeze-thaw cycles, which can potentially contribute to degradation.

Q6: What are the signs of this compound degradation?

A6: In solution, degradation is often not visually apparent.[2] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The appearance of a new peak corresponding to the hydrolyzed product (4-hydroxy-3-methyloctanoic acid) is a key indicator of degradation.[2] In solid form, discoloration or changes in crystallinity may indicate degradation.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
An unexpected peak appears in my HPLC/GC-MS analysis after sample preparation or storage. The new peak is likely the hydrolyzed form of this compound (4-hydroxy-3-methyloctanoic acid). This occurs due to the presence of water and non-acidic pH.Confirm the identity of the new peak using mass spectrometry; the hydrolyzed form will have a molecular weight increase of 18 Da. To prevent this, ensure solvents are anhydrous, use a slightly acidic buffer if an aqueous solution is necessary, and prepare solutions fresh.
I observe a loss of biological activity in my cell-based assays over several days. This is likely due to the degradation of this compound in the cell culture medium, which is typically at a neutral pH.[2]Replenish the this compound in the medium daily. Alternatively, conduct a time-course experiment to determine the rate of degradation in your specific medium and adjust the experimental design accordingly.[2]
My quantitative results for this compound are inconsistent. This could be due to degradation during sample preparation, storage, or analysis. Repeated freeze-thaw cycles of stock solutions can also lead to inconsistencies.Prepare fresh solutions for each experiment from a solid standard if possible. If using a stock solution, ensure it has been stored properly in small aliquots. Keep samples cool in the autosampler during long analytical runs.
I am having difficulty separating the cis and trans isomers of this compound. These diastereomers can be challenging to separate. The choice of chromatographic column and method parameters are critical for achieving resolution.For GC analysis, a polar capillary column such as one with a wax-based stationary phase is often effective. For HPLC, a chiral stationary phase may be necessary for baseline separation of enantiomers if that is required. Method optimization, including adjusting the temperature gradient (for GC) or mobile phase composition (for HPLC), is crucial.

Data Presentation

Table 1: Effect of pH on the Hydrolysis of Gamma-Butyrolactone (GBL) in Aqueous Solution

pHTime to Equilibrium/CompletionEquilibrium Composition (GBL:GHB*)
2.0~9 days~2:1
4.0 - 7.0Several monthsEquilibrium shifts towards GBL as pH decreases
12.0Within minutesComplete conversion to GHB

*GHB (gamma-hydroxybutyrate) is the hydrolyzed form of GBL. *Data adapted from studies on GBL hydrolysis.[1]

Table 2: Illustrative Stability of a Hypothetical γ-Lactone in Different Solvents at 37°C over 24 hours

SolventpH% Remaining Lactone after 24h
Anhydrous DMSON/A>99%
Anhydrous EthanolN/A>99%
Phosphate Buffered Saline (PBS)7.4~85%
Acetate Buffer4.5>95%
Carbonate Buffer9.0<50%

*This table presents illustrative data based on the general chemical properties of γ-lactones. Actual stability will vary depending on the specific lactone and experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a general method for evaluating the stability of this compound in a specific solution over time.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., phosphate buffer at pH 7.4, acetate buffer at pH 4.5).

  • Incubation:

    • Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary):

    • If degradation is expected to be rapid, quench the reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and halt enzymatic degradation if present.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV or MS detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: If using a UV detector, monitor at a wavelength where the compound has maximum absorbance (this may be low for this compound, so MS detection is preferred).

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Quantification of this compound in Solution by GC-MS

This protocol outlines a method for the quantification of this compound using Gas Chromatography-Mass Spectrometry, a common technique for its analysis in complex matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of the aqueous sample, add an appropriate internal standard.

    • Extract the sample with 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether) by vortexing for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m, 0.25 mm I.D., 0.5 µm film thickness).[3]

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 5 minutes.

      • Ramp: 8°C/min to 240°C.

      • Hold at 240°C for 7.5 minutes.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 25-350.

    • Identification and Quantification:

      • Identify this compound based on its retention time and mass spectrum.

      • Quantify using a calibration curve prepared with authentic standards.

Mandatory Visualizations

G This compound Stability Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_test Dilute to 100 µM in Test Buffer prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., cold ACN) sampling->quench hplc Analyze by HPLC/GC-MS quench->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

Caption: Reversible hydrolysis and lactonization of this compound.

References

Technical Support Center: Column Chromatography Purification of Cis/Trans-Whiskey Lactone Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of cis/trans-whiskey lactone mixtures using column chromatography. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of separating cis and trans-whiskey lactone isomers?

A1: The separation of cis and trans-whiskey lactone diastereomers is a critical step in the synthesis of individual, optically pure enantiomers.[1][2][3][4] These separated isomers can then be used in various applications, including as fragrance ingredients and sensory additives in food and beverages.[4]

Q2: What is the general principle behind the column chromatography separation of cis/trans-whiskey lactones?

A2: The separation is based on the differential adsorption of the cis and trans isomers to a polar stationary phase, typically silica gel. The isomers are carried through the column by a non-polar mobile phase. Due to differences in their three-dimensional structures and dipole moments, one isomer interacts more strongly with the stationary phase, leading to a slower elution rate and enabling their separation.

Q3: Which analytical techniques are used to monitor the separation and assess the purity of the fractions?

A3: Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the column chromatography in real-time.[1] After separation, the purity of the collected fractions is typically assessed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] Chiral GC columns can be used to determine the enantiomeric excess of the final products.[1]

Q4: What are the expected elution orders for cis and trans-whiskey lactones?

A4: In normal-phase chromatography using a polar stationary phase like silica gel, the less polar isomer will elute first. The polarity of the isomers can be influenced by their molecular geometry. While specific elution orders can depend on the exact conditions, it is crucial to analyze the collected fractions to confirm the identity of each isomer.

Experimental Protocols

Preparation of the Silica Gel Column (Slurry Method)
  • Select Column Size: Choose a glass column with appropriate dimensions based on the amount of crude whiskey lactone mixture to be purified. A general guideline is a silica gel to crude sample weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[5]

  • Prepare the Column: Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand (approximately 0.5 inches) on top of the plug.[5]

  • Prepare the Slurry: In a beaker, weigh the required amount of silica gel (e.g., TLC grade). Add a non-polar solvent (e.g., hexane) to create a slurry. Stir gently with a glass rod to remove any trapped air bubbles.[6]

  • Pack the Column: Carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling. Tap the column gently to ensure even packing and to dislodge any air bubbles.[7]

  • Equilibrate the Column: Once the silica gel has settled, add a layer of sand (approximately 0.5 inches) on top to prevent disturbance of the silica bed when adding the mobile phase.[5] Open the stopcock and allow the solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.

Sample Loading

a) Wet Loading:

  • Dissolve the crude cis/trans-whiskey lactone mixture in a minimal amount of a low-polarity solvent, such as dichloromethane or the initial mobile phase.[5]

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the stationary phase.

b) Dry Loading:

  • Dissolve the crude mixture in a suitable solvent.

  • Add a small amount of silica gel (approximately 3 times the weight of the crude product) to the solution.[5]

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

  • Add a layer of sand on top of the dry-loaded sample.

Elution and Fraction Collection
  • Mobile Phase Selection: A common mobile phase for the separation of whiskey lactones is a mixture of n-hexane and diethyl ether or ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of around 0.3 for the target compound.[5]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use a single, constant mobile phase composition throughout the separation. This is suitable for simple separations where the isomers have significantly different Rf values.

    • Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) during the elution.[8] This is effective for separating compounds with similar polarities.[8][9]

  • Fraction Collection: Begin collecting fractions as the mobile phase starts to elute from the column. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the isomers.

Analysis of Purified Fractions
  • Combine the fractions containing each pure isomer based on the TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Determine the purity of the separated cis and trans-whiskey lactones using GC-MS.

Data Presentation

Table 1: Illustrative Mobile Phase Gradient for this compound Separation

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
19552Elution of non-polar impurities
290105Elution of the less polar isomer
385155Elution of the more polar isomer
470302Column wash to elute any remaining compounds

Table 2: Representative Analytical Data for Purified this compound Isomers

IsomerTLC Rf Value (9:1 Hexane:Ethyl Acetate)GC Retention Time (min)
trans-Whiskey Lactone~0.45~12.5
cis-Whiskey Lactone~0.35~13.2

Note: These are illustrative values and may vary depending on the specific experimental conditions.

Troubleshooting Guide

Issue 1: Poor separation of cis and trans isomers (overlapping peaks).

  • Possible Cause: The mobile phase polarity is not optimal.

  • Solution:

    • If using isocratic elution, adjust the solvent ratio to decrease the overall polarity (e.g., from 8:2 to 9:1 hexane:ethyl acetate) to increase the separation between the spots on TLC.

    • Switch to a gradient elution, starting with a very low polarity and increasing it slowly to better resolve the isomers.[8]

  • Possible Cause: The column is overloaded with the sample.

  • Solution: Reduce the amount of crude mixture loaded onto the column. A sample-to-silica ratio of 1:50 to 1:100 is recommended for difficult separations.[10]

  • Possible Cause: Improper column packing leading to channeling.

  • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally more reliable.[10]

Issue 2: The this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. If the compound is still not eluting with a high concentration of the polar solvent, a stronger solvent system may be needed.

  • Possible Cause: The compound may have degraded on the silica gel.

  • Solution: Test the stability of the whiskey lactones on a small amount of silica gel before performing the column. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[10]

Issue 3: Tailing of peaks in the collected fractions.

  • Possible Cause: The sample is too concentrated when loaded, or it is not dissolving well in the mobile phase.

  • Solution: Ensure the sample is loaded in a narrow band. If wet loading, use a minimal amount of solvent. Dry loading can sometimes help reduce tailing.

  • Possible Cause: Interaction with acidic sites on the silica gel.

  • Solution: Add a small amount of a modifier like triethylamine to the mobile phase to neutralize the acidic sites.

Issue 4: Low recovery of the purified isomers.

  • Possible Cause: The compound is irreversibly adsorbed onto the column.

  • Solution: After eluting the desired fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to check if any remaining compound elutes.

  • Possible Cause: The compound is volatile and has been lost during solvent evaporation.

  • Solution: Use gentle conditions for rotary evaporation (e.g., lower temperature and controlled vacuum).

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_output Output crude_mixture Crude cis/trans- This compound Mixture prepare_sample Prepare Sample for Loading (Wet or Dry) crude_mixture->prepare_sample prepare_column Prepare and Pack Silica Gel Column load_sample Load Sample onto Column prepare_column->load_sample prepare_sample->load_sample elute_column Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis Feedback Loop combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions gcms_analysis Analyze Purity by GC-MS combine_fractions->gcms_analysis pure_cis Pure cis-Whiskey Lactone gcms_analysis->pure_cis pure_trans Pure trans-Whiskey Lactone gcms_analysis->pure_trans

Caption: Workflow for the column chromatography purification of cis/trans-whiskey lactone mixtures.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_loading Sample Loading cluster_packing Column Packing start Poor Separation (Co-elution) check_polarity Is mobile phase polarity optimal? start->check_polarity check_loading Is the column overloaded? start->check_loading check_packing Is the column packed properly? start->check_packing adjust_isocratic Adjust Solvent Ratio (Decrease Polarity) check_polarity->adjust_isocratic No check_polarity->check_loading Yes use_gradient Implement Gradient Elution adjust_isocratic->use_gradient solution Improved Separation use_gradient->solution reduce_sample Reduce Sample Amount check_loading->reduce_sample Yes check_loading->check_packing No reduce_sample->solution repack_column Repack Column (Slurry Method) check_packing->repack_column Yes check_packing->solution No repack_column->solution

Caption: Troubleshooting logic for poor separation in this compound purification.

References

Technical Support Center: Optimizing Whiskey Lactone Synthesis via Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of whiskey lactone (also known as 5-butyl-4-methyldihydrofuran-2(3H)-one). This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting and optimizing the critical hydrogenation step in the synthesis of this valuable aroma compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound involving hydrogenation?

A1: The most prevalent method is a two-step process. It begins with a Knoevenagel or Michael condensation of n-valeraldehyde with an ester of crotonic acid to form a ketoester intermediate. This intermediate is then catalytically hydrogenated to yield this compound.[1][2] Alternative methods include radical addition reactions followed by reductive cyclization.[2]

Q2: Which catalysts are typically used for the hydrogenation step?

A2: Several catalysts are effective for the hydrogenation of the ketoester intermediate. Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are commonly used under low-pressure conditions.[1] Raney Nickel (Raney Ni) is also utilized, often at higher pressures.[3]

Q3: What are the typical reaction conditions for the hydrogenation?

A3: Reaction conditions can vary depending on the catalyst used. For Pd/C and Ru/C, the reaction is often carried out at room temperature ("normal temperature") and a hydrogen pressure of 0.1-1 MPa.[1] When using Raney Ni, higher pressures of 5-10 MPa may be employed.[3]

Q4: What kind of yields can be expected for the hydrogenation step?

A4: With optimized conditions, high yields of this compound can be achieved. Yields of over 85% have been reported using Pd/C or Ru/C catalysts.[1] A process using Raney Ni has reported a yield of 87%.[3]

Q5: How is the cis/trans stereoselectivity of this compound controlled during hydrogenation?

A5: The hydrogenation of the ketoester intermediate typically results in a mixture of cis and trans isomers. One patented method using Raney Ni reported a product composition of 98% cis-isomer and 2% trans-isomer.[3] For applications requiring specific stereoisomers, biocatalytic methods using microorganisms like Rhodococcus erythropolis can be employed to achieve high enantiomeric purity.[4][5][6]

Troubleshooting Guide

Low or No Conversion

Problem: The hydrogenation reaction is slow, incomplete, or does not proceed at all.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Poisoning: Ensure all reagents and solvents are pure and free from potential catalyst poisons such as sulfur compounds, halides, or residual starting materials from the previous step.[7] - Improper Activation: Some catalysts require an activation step. Consult the manufacturer's protocol to ensure proper activation. - Old or Poor Quality Catalyst: Use a fresh batch of catalyst from a reputable supplier.
Insufficient Hydrogen Pressure - Check for Leaks: Ensure all connections in the hydrogenation apparatus are secure and there are no leaks. - Increase Pressure: Within the recommended safety limits of your equipment, a moderate increase in hydrogen pressure can enhance the reaction rate.[8]
Poor Mass Transfer - Inadequate Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the transport of hydrogen gas to the catalyst surface. - Solvent Effects: The choice of solvent can impact the solubility of hydrogen and the substrate. Alcohols like ethanol or propanol are commonly used.[1][3] Consider screening different solvents if mass transfer is suspected to be an issue.[9][10][11][12]
Incorrect Temperature While many procedures for this compound hydrogenation are performed at room temperature, a slight increase in temperature can sometimes improve the reaction rate.[1] However, be aware that higher temperatures can also lead to side reactions.
Low Yield

Problem: The reaction proceeds, but the isolated yield of this compound is lower than expected.

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Refer to the Hydrogenation Conditions Comparison table below to ensure your parameters (catalyst loading, pressure, temperature) are within the optimal range.
Formation of Byproducts - Incomplete Cyclization: After hydrogenation, the intermediate hydroxy acid may not fully cyclize to the lactone. Acidic or thermal work-up conditions can promote lactonization. - Over-reduction: In some cases, the lactone ring can be opened and further reduced. Using milder reaction conditions can help to avoid this.
Losses During Work-up and Purification - Catalyst Filtration: Ensure complete removal of the catalyst by filtering through a pad of celite or a similar filter aid. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product. - Distillation: this compound is typically purified by vacuum distillation.[3] Ensure the vacuum is adequate and the collection temperature is correct to avoid loss of product.
Poor Stereoselectivity

Problem: The desired cis/trans isomer ratio is not achieved.

Potential Cause Troubleshooting Steps
Reaction Conditions - Catalyst Choice: Different catalysts can exhibit different stereoselectivities. If a specific isomer is desired, it may be necessary to screen different catalysts (e.g., Pd/C, Ru/C, Raney Ni). - Temperature and Pressure: These parameters can influence the stereochemical outcome of the reaction. A systematic optimization study (Design of Experiments) may be required to find the optimal conditions for the desired isomer.
Equilibration The cis and trans isomers can potentially interconvert under certain conditions. Analyze the product mixture at different time points to determine if the isomer ratio changes over time.
Biocatalysis for High Purity For obtaining specific, enantiomerically pure isomers, consider chemo-enzymatic methods.[6][13] These processes often involve the reduction of the lactone to a diol, followed by stereoselective microbial oxidation.[5]

Quantitative Data Summary

Hydrogenation Conditions Comparison
Parameter Method 1 (Pd/C or Ru/C) Method 2 (Raney Ni)
Catalyst 5% Pd/C or 5% Ru/C[1]Raney Nickel[3]
Catalyst Loading 1-5% (w/w of ketoester)[1]5-10% (w/w of keto acid)[3]
Hydrogen Pressure 0.1 - 1 MPa[1]5 - 10 MPa[3]
Temperature Room Temperature[1]Not specified, but hydrogenation of similar substrates is often done at elevated temperatures.
Solvent Methanol, Ethanol, Propanol, or Butanol[1]Ethanol[3]
Reported Yield >85%[1]87%[3]
Reported Stereoselectivity Not specified98% cis-isomer[3]

Experimental Protocols

General Protocol for Hydrogenation using Pd/C or Ru/C

This protocol is based on the procedures described in patent CN110437181B.[1]

  • Reactor Setup: Charge a high-pressure autoclave equipped with a magnetic stir bar with the crude ketoester and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the 5% Pd/C or 5% Ru/C catalyst. The catalyst loading should be between 1-5% of the mass of the ketoester.

  • Hydrogen Purge: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.

  • Reaction: Pressurize the autoclave to 0.8 MPa with hydrogen and begin vigorous stirring at room temperature.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored by observing the pressure gauge on the reactor.

  • Work-up:

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude this compound can be purified by vacuum distillation.

General Protocol for Hydrogenation using Raney Ni

This protocol is based on the procedure described in patent CN1915984A.[3]

  • Reactor Setup: Charge a high-pressure autoclave with the keto acid, ethanol, and Raney Ni catalyst. The catalyst loading should be between 5-10% of the mass of the keto acid.

  • Hydrogen Purge: Seal the autoclave and purge with hydrogen gas to remove the air.

  • Reaction: Pressurize the reactor to 5-10 MPa with hydrogen and begin stirring. The reaction is complete when the calculated amount of hydrogen has been absorbed.

  • Work-up:

    • Vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Ni catalyst.

    • Remove the ethanol from the filtrate by distillation.

  • Purification and Cyclization: The resulting alcohol acid is purified and cyclized to this compound by vacuum distillation, collecting the fraction at 90-96 °C / 400 Pa.

Visualizations

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification start Start with Ketoester Precursor reactor_prep Prepare Autoclave with Substrate and Solvent start->reactor_prep catalyst_add Add Catalyst (e.g., Pd/C, Raney Ni) reactor_prep->catalyst_add purge Purge with H2 catalyst_add->purge pressurize Pressurize to Target Pressure purge->pressurize react Stir at Target Temperature pressurize->react monitor Monitor H2 Uptake react->monitor depressurize Depressurize and Inert Gas Purge monitor->depressurize filter Filter to Remove Catalyst depressurize->filter solvent_removal Solvent Removal filter->solvent_removal distill Vacuum Distillation solvent_removal->distill end Pure this compound distill->end

Caption: General experimental workflow for the hydrogenation step in this compound synthesis.

Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions workup Review Work-up & Purification start->workup catalyst_poisoned Catalyst Poisoned? (Impure Reagents) catalyst->catalyst_poisoned Yes catalyst_old Old/Inactive Catalyst? catalyst->catalyst_old Yes pressure_low H2 Pressure Too Low? conditions->pressure_low Yes temp_low Temperature Too Low? conditions->temp_low Yes agitation_poor Poor Agitation? conditions->agitation_poor Yes filtration_loss Losses during Filtration? workup->filtration_loss Yes distillation_issue Issues with Distillation? workup->distillation_issue Yes solution Implement Corrective Actions: - Use pure reagents - Use fresh catalyst - Optimize P, T, stirring - Refine work-up technique catalyst_poisoned->solution catalyst_old->solution pressure_low->solution temp_low->solution agitation_poor->solution filtration_loss->solution distillation_issue->solution

Caption: A logical flowchart for troubleshooting low yield in this compound hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Quantification of Whiskey Lactone: Validating HS-SPME-GC and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Headspace Solid-Phase Microextraction Gas Chromatography (HS-SPME-GC) method for the quantification of whiskey lactone against alternative analytical techniques. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting the most suitable method for their specific needs.

This compound (β-methyl-γ-octalactone) is a key aroma compound found in many aged alcoholic beverages, particularly whiskey, contributing characteristic coconut, woody, and sweet notes.[1] Accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the aging process of spirits.

Headspace Solid-Phase Microextraction Gas Chromatography (HS-SPME-GC): A Validated Method

HS-SPME-GC is a widely adopted, solvent-free sample preparation technique coupled with a powerful separation and detection system, making it a robust method for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.[1][2]

Experimental Protocol: HS-SPME-GC

This protocol outlines a typical validated method for the quantification of this compound in whiskey samples.

1. Sample Preparation:

  • Dilute the whiskey sample with deionized water to a final ethanol concentration of approximately 10-20% (v/v) to improve the release of volatile compounds.

  • Transfer a specific volume (e.g., 5 mL) of the diluted sample into a headspace vial (e.g., 20 mL).

  • Add a known amount of internal standard (e.g., deuterated this compound or a compound with similar chemical properties) to each sample for accurate quantification.

  • To increase the ionic strength of the sample and promote the transfer of analytes to the headspace, add a saturated solution of sodium chloride (NaCl).[2]

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad applicability to a wide range of volatile compounds.

  • Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.[2]

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) under continuous agitation to allow for the adsorption of the analytes onto the fiber coating.[2]

3. GC-MS Analysis:

  • Desorption: After extraction, the SPME fiber is immediately introduced into the hot inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes in splitless mode.

  • Gas Chromatography:

    • Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used for the separation of lactones.

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes. For example: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions for this compound and the internal standard. For identification, a full scan mode (e.g., m/z 40-350) is used.

Performance Characteristics of HS-SPME-GC

The following table summarizes typical validation parameters for the HS-SPME-GC method for this compound quantification, compiled from various studies.

ParameterTypical ValueReference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.1 - 10 µg/L[1]
Limit of Quantification (LOQ) 0.5 - 30 µg/L[1]
Precision (RSD%) < 15%[1]
Accuracy (Recovery %) 85 - 115%[1]

Comparison with Alternative Methods

While HS-SPME-GC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own advantages and disadvantages.

Liquid-Liquid Extraction (LLE) coupled with GC-MS

LLE is a classical extraction technique that involves partitioning the analytes between the sample matrix and an immiscible organic solvent.

  • Extraction: Mix a known volume of the whiskey sample with an equal or larger volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Agitate the mixture vigorously to ensure efficient extraction.

  • Allow the phases to separate and collect the organic layer containing the extracted analytes.

  • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Inject a specific volume of the concentrated extract into the GC-MS system for analysis under similar conditions as described for HS-SPME-GC.

FeatureHS-SPME-GCLLE-GC-MS
Sample Preparation Time Shorter, automatedLonger, manual
Solvent Consumption Solvent-freeRequires organic solvents
Sensitivity HighCan be high with concentration
Matrix Effects Can be significantCan be reduced by cleanup steps
Automation Easily automatedMore difficult to automate
Cost Lower running costHigher solvent and disposal cost
Validation ParameterHS-SPME-GCLLE-GC-MS
Linearity (R²) > 0.99> 0.99
LOD (µg/L) 0.1 - 101 - 50
LOQ (µg/L) 0.5 - 305 - 150
Precision (RSD%) < 15%< 20%
Accuracy (Recovery %) 85 - 115%80 - 120%
Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is a sorptive extraction technique similar to SPME but utilizes a larger volume of the sorbent phase coated on a magnetic stir bar, offering potentially higher recovery and sensitivity for certain analytes.[3]

While specific validation data for this compound using SBSE is limited, studies on similar compounds in alcoholic beverages suggest the following performance:

ParameterTypical ValueReference
Linearity (R²) > 0.99[4]
LOD (ng/mL) 1.2 - 6.9 (for phenolic compounds in whiskey)[4]
Precision (RSD%) < 10%[4]
Accuracy (Recovery %) 12.2 - 56.8% (for phenolic compounds in whiskey)[4]

Note: The lower recovery for some compounds with SBSE can be attributed to the strong interaction with the PDMS phase, requiring optimized thermal desorption conditions.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception. The effluent from the GC column is split between a chemical detector (e.g., MS) and a sniffing port, allowing a trained panel to assess the odor of each separated compound.

GC-O is primarily a qualitative or semi-quantitative technique. A common semi-quantitative approach is Aroma Extract Dilution Analysis (AEDA) , where a sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceptible is known as the Flavor Dilution (FD) factor , which is proportional to the odor activity value of the compound.[5][6][7]

A study on American Bourbon whisky using AEDA identified cis-whisky lactone as a key contributor to the overall aroma with a high FD factor of 1024.[6] While not providing absolute quantification, this technique is invaluable for identifying the most impactful aroma compounds.

Stable Isotope Dilution Analysis (SIDA)

SIDA is considered the "gold standard" for accurate quantification in mass spectrometry.[8][9] This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard.[8][10]

Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects and instrument variability. The ratio of the signal from the native analyte to the labeled standard allows for highly accurate and precise quantification, correcting for any losses during sample preparation and analysis.[9] SIDA can be coupled with any of the aforementioned extraction techniques (HS-SPME, LLE, SBSE).

Experimental Workflows

HS_SPME_GC_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Whiskey Sample Dilution Dilution with Water Sample->Dilution IS_Addition Add Internal Standard Dilution->IS_Addition NaCl_Addition Add NaCl IS_Addition->NaCl_Addition Vial Transfer to Headspace Vial NaCl_Addition->Vial Incubation Incubation & Agitation Vial->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HS-SPME-GC analysis of this compound.

LLE_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Whiskey Sample Solvent_Addition Add Organic Solvent & Internal Standard Sample->Solvent_Addition Extraction Vigorous Agitation Solvent_Addition->Extraction Separation Phase Separation Extraction->Separation Collection Collect Organic Layer Separation->Collection Concentration Concentration Collection->Concentration Injection Injection into GC-MS Concentration->Injection GCSeparation GC Separation Injection->GCSeparation MSDetection MS Detection GCSeparation->MSDetection Quantification Quantification MSDetection->Quantification

References

American Oak Reigns Supreme in Whiskey Lactone Content, Influencing Flavor Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of American and European oak reveals significantly higher concentrations of whiskey lactones in American oak (Quercus alba), contributing to the characteristic sweet, coconut-like, and vanilla notes often found in American whiskeys. European oak (Quercus robur and Quercus petraea), in contrast, imparts spicier and more tannic characteristics due to its lower lactone content.

The key flavor compounds known as whiskey lactones, specifically cis- and trans-β-methyl-γ-octalactone, are extracted from the oak barrels during the maturation process of spirits. The cis-isomer is particularly impactful, known for its distinct coconut and sweet aroma, while the trans-isomer offers a spicier, woody, and sometimes celery-like note.[1][2] American white oak (Quercus alba) consistently demonstrates a higher concentration of total whiskey lactones, and notably a higher ratio of the cis- to trans-isomer, when compared to its European counterparts.[2] This chemical distinction is a primary driver of the flavor differentiation between whiskeys aged in these different types of barrels.

Quantitative Comparison of Whiskey Lactone Content

The following table summarizes the quantitative data on this compound concentrations found in American and European oak, as reported in various studies. These values can vary based on factors such as the specific geographic origin of the wood, seasoning, and toasting levels of the barrels.

Oak SpeciesIsomerConcentration Range (mg/L in aged spirit or µg/g in wood)Key Findings
American Oak (Quercus alba) Cis-Whiskey LactoneHigher concentrations reported.[2][3] One study noted it has the highest levels of cis-whiskey lactones among American, French, and Chinese oaks.[4]Consistently higher in cis-lactone, contributing to sweet, vanilla, and coconut flavors.[5][6]
Trans-Whiskey LactonePresent, but typically in a lower ratio compared to the cis-isomer.[2]The cis/trans ratio is a key differentiator from European oak.[7]
European Oak (Quercus robur & Quercus petraea) Cis-Whiskey LactoneLower concentrations compared to American oak. Q. petraea is noted to have significantly more cis-whiskey lactone than Q. robur.[8]Contributes to less intense coconut notes.
Trans-Whiskey LactoneHigher relative proportion compared to American oak, though overall concentration is lower. French oak is noted to have the highest levels of trans-whiskey lactones among the compared oaks.[4]Imparts more spicy, and sometimes bitter, flavor profiles.[5]

Experimental Protocols for this compound Analysis

The quantification of whiskey lactones in oak and spirits is predominantly achieved through gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique allows for the separation, identification, and quantification of volatile compounds.

Sample Preparation and Extraction
  • Wood Sample Preparation: Oak wood is typically ground into a fine sawdust.

  • Solvent Extraction: A known mass of the wood sawdust is extracted with an organic solvent mixture, such as acetone/water or ethanol/water, for an extended period (e.g., 16 hours) at room temperature.[9]

  • Spirit Sample Preparation: For liquid samples like whiskey, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the lactones.[10][11] For SPME, the sample is often diluted, and salt is added to increase the volatility of the analytes.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: The extracted sample is injected into the GC system.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[9] Stable isotope dilution analysis using deuterium-labeled lactones can also be used for accurate quantification.[10]

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing wood Oak Wood Sample grind Grinding wood->grind spirit Whiskey Sample spme SPME / LLE spirit->spme extract Solvent Extraction grind->extract gcms GC-MS Analysis extract->gcms spme->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometry Detection separation->detection quant Quantification detection->quant compare Comparative Analysis quant->compare

Figure 1. Experimental workflow for the analysis of whiskey lactones in oak and whiskey samples.

References

A Sensory Showdown: Uncorking the Nuances of Synthetic vs. Natural Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and flavor scientists on the sensory and analytical distinctions between synthetic and natural whiskey lactone, featuring detailed experimental protocols and pathway visualizations.

This compound, a key aroma compound responsible for the characteristic coconut, woody, and sweet notes in many aged spirits, exists in both natural and synthetic forms. While chemically identical, the subtle differences in their sensory perception, often attributed to trace impurities or varying isomeric ratios from their respective origins, are of significant interest to the food and beverage industry. This guide provides a comprehensive comparison, supported by experimental methodologies, to aid researchers in discerning the nuances between these two sources.

Quantitative Sensory Comparison: A Tale of Two Isomers

Below is a summary of quantitative data on the sensory thresholds and typical aroma descriptors for the cis and trans isomers of this compound, which forms the basis for comparing natural (typically a mix) and synthetic (often isomerically pure) sources.

Sensory AttributeNatural this compound (Typical Oak Extract)Synthetic cis-Whiskey LactoneSynthetic trans-Whiskey Lactone
Primary Aroma Descriptors Coconut, Woody, Sweet, Celery[2][3]Strong Coconut, Woody, Sweet[2][3]Celery, Herbaceous, slightly Woody[2]
Odor Detection Threshold (in 12% ethanol solution) Isomer dependent~20 µg/L[1]~130 µg/L[1]
Typical Concentration in Aged Spirits Varies significantly with oak species and agingNot applicable (used as an additive)Not applicable (used as an additive)
Potential for Off-Notes Can contain other wood-derived compoundsDependent on synthesis purityDependent on synthesis purity

Experimental Protocols: The Blueprint for Sensory and Analytical Evaluation

To rigorously compare synthetic and natural this compound, a combination of sensory and analytical methodologies is essential.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA provides a detailed sensory profile of a substance.[4][5][6][7][8]

Objective: To identify and quantify the sensory attributes of natural and synthetic this compound.

Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity for aroma compounds is required.[9]

Sample Preparation:

  • Prepare stock solutions of natural and synthetic this compound in a neutral, deodorized 20% ethanol/water solution.

  • For the sensory panel, dilute the stock solutions to a concentration that is clearly perceivable but not overpowering, based on preliminary testing. A starting point could be three times the odor detection threshold.

  • Present samples in identical, coded glassware at a constant temperature.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with both samples and collaboratively develop a list of descriptive terms (e.g., coconut, woody, sweet, celery, chemical, metallic) to characterize the aromas. Reference standards for each descriptor should be provided to calibrate the panelists.

  • Intensity Rating: In subsequent sessions, panelists individually rate the intensity of each descriptor for each coded sample on a 15-cm line scale anchored with "low" and "high."

  • Data Analysis: The data from the line scales are converted to numerical scores. Analysis of Variance (ANOVA) is used to determine if there are statistically significant differences in the intensity ratings of each attribute between the natural and synthetic samples.

Analytical Chemistry: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile compounds in a sample, which can help to chemically differentiate natural and synthetic this compound.[10][11][12][13]

Objective: To identify and quantify the isomeric ratio and any trace impurities in natural and synthetic this compound samples.

Sample Preparation:

  • Dilute the this compound samples in a model wine solution (e.g., 12% ethanol in water with tartaric acid).

  • Place a precise volume of the diluted sample into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 3,4-dimethylphenol) for quantification.[10]

  • Seal the vial.

Instrumentation and Parameters:

  • HS-SPME:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

    • Incubation: Heat the sample vial (e.g., at 40°C for 15 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS:

    • Injection: Desorb the analytes from the SPME fiber in the heated GC inlet.

    • Column: A polar capillary column (e.g., DB-WAX) is suitable for separating lactones and other polar compounds.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Mass Spectrometry: Operate in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for accurate quantification of target analytes.

Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times to a spectral library and analytical standards.

  • Quantify the concentration of cis- and trans-whiskey lactone and any identified impurities by comparing their peak areas to that of the internal standard.

Visualizing the Process and Pathway

To better understand the experimental design and the biological mechanism of aroma perception, the following diagrams are provided.

experimental_workflow cluster_sensory Sensory Evaluation (QDA) cluster_analytical Analytical Chemistry (HS-SPME-GC-MS) cluster_input Samples panelist Trained Sensory Panel lexicon Lexicon Development panelist->lexicon rating Intensity Rating lexicon->rating sensory_analysis Statistical Analysis (ANOVA) rating->sensory_analysis comparison Comparative Analysis sensory_analysis->comparison sample_prep Sample Preparation hs_spme HS-SPME sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms analytical_analysis Data Analysis gc_ms->analytical_analysis analytical_analysis->comparison natural Natural this compound natural->panelist natural->sample_prep synthetic Synthetic this compound synthetic->panelist synthetic->sample_prep

Experimental Workflow for Comparison

olfactory_pathway cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm lactone This compound (Odorant) receptor Olfactory Receptor (GPCR) lactone->receptor g_protein G-protein (Golf) receptor->g_protein activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase activates camp cAMP adenylate_cyclase->camp converts atp ATP atp->adenylate_cyclase ion_channel Ion Channel camp->ion_channel opens ca_na Ca2+/Na+ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization signal Nerve Impulse to Brain depolarization->signal

References

A Comparative Guide to Analytical Methods for Lactone Determination: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lactones is critical for quality control, flavor and fragrance profiling, and pharmacokinetic studies. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and sensitivity of the results. This guide provides an objective comparison of two prevalent methods for lactone determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The choice between GC-MS and HPLC is fundamentally dictated by the physicochemical properties of the lactone analytes and the complexity of the sample matrix. GC-MS is generally preferred for volatile and thermally stable lactones, offering high separation efficiency and definitive identification.[1] In contrast, HPLC is more suitable for less volatile, polar, and thermally labile lactones.[2]

Quantitative Performance Comparison

The cross-validation of analytical methods involves comparing their performance based on key validation parameters. The following table summarizes typical performance data for GC-MS and HPLC methods for lactone quantification, synthesized from various validation studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity Range 1.0 - 100 µg/mL20 - 30 ppm (µg/mL)
Correlation Coefficient (r²) > 0.995> 0.999
Accuracy (Recovery) 87% - 121%[3]99.4% - 102.0%[4]
Precision (RSD) 1.9% - 13.6%[3]≤ 2%[4]
Limit of Detection (LOD) 0.1 ng/g - a few µg/L[3]0.55 ppm (µg/mL)[4]
Limit of Quantification (LOQ) 0.02 ppm - 0.47 ppm1.68 ppm (µg/mL)[4]

Note: The values presented are typical and can vary significantly based on the specific lactone, sample matrix, and instrument configuration.

Experimental Workflow for Method Cross-Validation

The process of cross-validating different analytical methods is a systematic workflow designed to ensure that results are comparable and reliable across techniques. This involves standardized sample preparation, analysis by each method, and a statistical comparison of the quantitative results.

Cross_Validation_Workflow Cross-Validation Workflow for Lactone Determination cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Comparison Sample Homogenized Bulk Sample Split Split Sample into Aliquots Sample->Split Standardized Protocol Prep_GC Prepare Sample for GC-MS (e.g., LLE, SPME) Split->Prep_GC Prep_HPLC Prepare Sample for HPLC (e.g., Protein Precipitation, SPE) Split->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC Analysis Prep_HPLC->HPLC Quant_GC Quantification (GC-MS Data) GC_MS->Quant_GC Quant_HPLC Quantification (HPLC Data) HPLC->Quant_HPLC Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Quant_GC->Compare Quant_HPLC->Compare

A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Below are representative methodologies for the determination of lactones using GC-MS and HPLC, based on established protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile lactones in a liquid matrix.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • Pipette 5 mL of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent, such as dichloromethane (DCM).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[5]

    • Carefully transfer the organic layer to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[5]

    • Transfer the concentrated extract to a GC vial for analysis.

  • Instrumentation and Conditions

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-35MS capillary column (or similar phase appropriate for lactones).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp 1: Increase to 240°C at 8°C/min.

      • Ramp 2: Increase to 260°C at 10°C/min, hold for 8 minutes.[6]

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions for γ-lactones (m/z 85) and δ-lactones (m/z 99).[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted for the analysis of a lactone, such as spironolactone, in a pharmaceutical dosage form.

  • Sample and Standard Preparation

    • Mobile Phase: Prepare a 1:1 (v/v) mixture of phosphate buffer (pH 4.0) and acetonitrile. Filter and degas.[4]

    • Standard Solution: Accurately weigh and dissolve spironolactone working standard in the mobile phase to create a stock solution. Dilute to a final concentration of approximately 25 µg/mL.[4]

    • Sample Solution: Weigh and finely powder tablets. Transfer a portion of the powder equivalent to one tablet's average weight into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution before analysis.

  • Instrumentation and Conditions

    • HPLC System: A system equipped with a pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Phosphate buffer (pH 4.0) and acetonitrile (1:1).

    • Flow Rate: 1.5 mL/min.[4]

    • Column Temperature: 40°C.

    • Detection Wavelength: 240 nm.[4]

    • Injection Volume: 20 µL.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of lactones. The data indicates that HPLC methods can offer slightly better precision and accuracy for certain applications, particularly for non-volatile analytes in pharmaceutical contexts.[4] However, GC-MS provides excellent sensitivity and is indispensable for the analysis of volatile lactones that contribute to aroma and flavor profiles.[3] The selection of the optimal method requires careful consideration of the analyte's properties, the sample matrix, and the specific goals of the analysis. For comprehensive quality assurance, cross-validation of results between two orthogonal methods like GC-MS and HPLC is a highly recommended practice.

References

The Distinctive Aromas of Oak: A Comparative Analysis of Whiskey Lactone and Other Key Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

The aging of spirits in oak barrels is a complex process that imparts a rich tapestry of aromas, transforming the initial distillate into a nuanced and sought-after product. Central to this transformation are key volatile compounds extracted from the wood, with whiskey lactone playing a pivotal role alongside other significant contributors like vanillin, guaiacol, eugenol, and furfural. This guide provides a comparative analysis of the aroma impact of these compounds, supported by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and professionals in the field of drug development in understanding these crucial flavor components.

Quantitative Comparison of Oak-Derived Aroma Compounds

The sensory impact of an aroma compound is determined by its concentration in the spirit and its odor detection threshold, the minimum concentration at which it can be perceived by the human nose. The following table summarizes the aroma profiles, detection thresholds, and typical concentrations of key oak-derived compounds in aged spirits.

CompoundAroma DescriptorOdor Detection Threshold (in Ethanol Solution)Typical Concentration in Aged Spirits (mg/L)
cis-Whiskey Lactone Coconut, fresh oak, woody, sweet[1][2][3]20 µg/L (in 12% v/v ethanol)[4]0.02 - 0.6[2]
trans-Whiskey Lactone Woody, spicy, celery-like[2][3]130 µg/L (in 12% v/v ethanol)[4]Varies, generally lower than cis-isomer[3]
Vanillin Vanilla, sweet, creamy[5][6][7]100 µg/L (in 40% v/v ethanol)[5]Can exceed 1 mg/L[8]
Guaiacol Smoky, medicinal, phenolic[9]10 µg/L[10]Can be as high as 100 times threshold[8]
Eugenol Clove, spicy, woody[6][9]10 µg/L[10]Can be up to 10 times higher than threshold[8]
Furfural Almond, caramel, woody, bready[11][12][13]3000 - 5800 µg/L[10][14]1.927 - 4.833[11]

Note: Odor thresholds can vary depending on the specific matrix (e.g., alcohol percentage, presence of other compounds).

Of particular note is the significant difference in aroma threshold between the cis and trans isomers of this compound, with the cis isomer being considerably more potent and often exceeding its sensory threshold in aged spirits.[4] Vanillin also has a low sensory threshold, contributing its characteristic sweet notes even at relatively low concentrations.[5] Guaiacol and eugenol, responsible for smoky and spicy notes respectively, are also impactful due to their low thresholds.[8][10] Furfural, while typically present in higher concentrations, has a much higher odor threshold, suggesting its contribution to the overall aroma profile is more complex, potentially through synergistic effects with other compounds.[12]

Experimental Protocols

The evaluation of aroma compounds in spirits relies on a combination of analytical chemistry and sensory science. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to identify the specific compounds in a complex mixture that contribute to its aroma.

Objective: To separate and identify odor-active compounds in a spirit sample.

Methodology:

  • Sample Preparation: A spirit sample is typically diluted with a solvent (e.g., dichloromethane) and an internal standard is added for quantification.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

  • Detection and Olfactometry: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other portion is directed to a sniffing port where a trained panelist can smell the individual compounds as they elute and describe their aroma.

  • Data Analysis: The data from the chemical detector is correlated with the sensory data from the olfactometry panel to identify which specific chemical compounds are responsible for the perceived aromas.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.

Objective: To determine if a sensory difference exists between two spirit samples (e.g., one aged in new oak versus one aged in used oak).

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. They should be familiar with the basic tastes and aromas associated with the spirits being tested.

  • Sample Preparation: The two spirit samples to be compared (A and B) are prepared at a consistent temperature and presented in identical, coded glasses.

  • Test Setup: Each panelist is presented with three samples: two are identical (e.g., A, A) and one is different (B). The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to taste each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability).

Formation of Key Oak-Derived Aroma Compounds

The aromatic compounds imparted to spirits during oak aging are derived from the thermal and chemical degradation of the wood's primary components: lignin, hemicellulose, and cellulose. The toasting or charring of the barrel interior plays a crucial role in initiating these degradation pathways.

Oak_Aroma_Formation Lignin Lignin Coniferyl_Alcohol Coniferyl Alcohol Lignin->Coniferyl_Alcohol Thermal Degradation Sinapyl_Alcohol Sinapyl Alcohol Lignin->Sinapyl_Alcohol Thermal Degradation Hemicellulose Hemicellulose Pentoses Pentoses (Xylose) Hemicellulose->Pentoses Hydrolysis Hexoses Hexoses Hemicellulose->Hexoses Hydrolysis Oak_Precursors Oak Precursors (e.g., 3-methyl-4-hydroxyoctanoic acid glucoside) Whiskey_Lactone This compound (Coconut, Woody) Oak_Precursors->Whiskey_Lactone Hydrolysis & Lactonization Vanillin Vanillin (Vanilla) Coniferyl_Alcohol->Vanillin Oxidation Guaiacol Guaiacol (Smoky) Coniferyl_Alcohol->Guaiacol Degradation Eugenol Eugenol (Clove, Spicy) Coniferyl_Alcohol->Eugenol Transformation Syringaldehyde Syringaldehyde (Spicy, Woody) Sinapyl_Alcohol->Syringaldehyde Oxidation Furfural Furfural (Almond, Caramel) Pentoses->Furfural Dehydration

Caption: Formation pathways of key aroma compounds from oak wood precursors.

This diagram illustrates the degradation of major oak wood components into key aromatic compounds.[7][13][15][16][17][18][19] Lignin degradation, initiated by the toasting process, yields coniferyl and sinapyl alcohols, which are precursors to vanillin, guaiacol, eugenol, and syringaldehyde.[7][16][19] Hemicellulose, a polymer of various sugars, breaks down through hydrolysis into pentoses and hexoses, with pentoses like xylose being dehydrated to form furfural.[13][15][18] this compound is formed through the hydrolysis of its precursors present in the oak wood, followed by a lactonization reaction.[2] The extent of these reactions and the resulting concentration of aroma compounds are influenced by factors such as the oak species, the level of toasting or charring, and the duration of aging.

References

A Comparative Analysis of Whiskey Lactone Isomers Across Various Whiskey Types

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative differences of cis- and trans-whiskey lactone isomers reveals distinct profiles among various whiskey categories. These variations, largely influenced by the type of oak used for maturation, play a crucial role in the final aroma and flavor profile of the spirit. This guide provides a comparative overview of whiskey lactone concentrations, supported by experimental data and detailed analytical methodologies.

This compound, or β-methyl-γ-octalactone, exists as two primary isomers: the cis-isomer, known for its sweet, coconut-like aroma, and the trans-isomer, which imparts a more woody, spicy, or celery-like note. The relative concentrations of these isomers are a key determinant of a whiskey's character and are primarily dictated by the species of oak used for the aging barrels.

Quantitative Comparison of this compound Isomers

The concentration of cis- and trans-whiskey lactone varies significantly across different types of whiskey. This is largely attributed to the prevalent use of different oak species for maturation in each category. American oak (Quercus alba) is known to contain significantly higher levels of this compound precursors and typically yields a higher ratio of the cis-isomer compared to European oak (Quercus robur and Quercus petraea).

Below is a summary of available quantitative data for this compound isomers in Bourbon and Scotch whiskies. Data for Rye, Irish, and Japanese whiskies are less commonly reported in publicly available research; therefore, a qualitative comparison based on typical wood aging practices is also provided.

Table 1: Quantitative Comparison of this compound Isomers in Bourbon and Scotch Whiskies

Whiskey TypeLactone IsomerConcentration Range (mg/L)Oak Type Used for MaturationSource
Bourbon cis-Whiskey Lactone2.0 - 4.0New Charred American Oak[1]
trans-Whiskey LactoneData not specified
Scotch (matured in refill casks) cis-Whiskey Lactone0.3 - 0.4Primarily used European Oak[1]
trans-Whiskey LactoneData not specified

Table 2: Time-Course Quantitative Data for this compound Isomers in Bourbon During Maturation (mg/L)

This table presents data from a study on Bourbon aged for 48 months in barrels made from different oak species.

Oak TypeLactone Isomer12 Months24 Months36 Months48 Months
American Oak cis-Whiskey Lactone~1.5~2.5~3.5~4.5
trans-Whiskey Lactone~0.5~0.8~1.1~1.3
European Oak cis-Whiskey Lactone~0.3~0.5~0.7~0.9
trans-Whiskey Lactone~0.4~0.7~1.0~1.2
French Oak cis-Whiskey Lactone~0.2~0.4~0.6~0.8
trans-Whiskey Lactone~0.3~0.6~0.9~1.1

Data is estimated from graphical representations in the cited source and should be considered approximate.

Qualitative Comparison for Other Whiskey Types:

  • Rye Whiskey: Traditionally aged in new charred American oak barrels, similar to Bourbon. Therefore, it is expected that Rye whiskies would exhibit a higher concentration of cis-whiskey lactone, contributing to a coconut and sweet aroma profile.

  • Irish Whiskey: Typically matured in used barrels, often ex-bourbon American oak or ex-sherry European oak casks. The lactone concentrations would, therefore, be more variable and generally lower than in Bourbon, with the specific barrel history playing a significant role in the final lactone profile.

  • Japanese Whisky: The Japanese whisky industry is known for its diverse use of oak, including American oak, European sherry casks, and the unique Japanese Mizunara oak (Quercus mongolica). Mizunara oak is reported to impart a distinct sandalwood and coconut character, suggesting a significant contribution of whiskey lactones, particularly the cis-isomer. However, specific quantitative data is not widely available.

Experimental Protocols

The quantification of this compound isomers is most commonly achieved through gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation technique such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method

This method is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a liquid matrix like whiskey.

1. Sample Preparation:

  • Pipette a known volume (e.g., 5 mL) of the whiskey sample into a headspace vial (e.g., 20 mL).
  • Add a saturated solution of sodium chloride (e.g., 1 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
  • If using an internal standard for quantification, it should be added at this stage.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.
  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the equilibration of the analytes between the liquid and headspace phases.
  • Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the whiskey lactones and other volatile compounds.

3. GC-MS Analysis:

  • Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed analytes are thermally desorbed onto the GC column.
  • Gas Chromatography:
  • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX or HP-INNOWax), is typically used for the separation of lactones.
  • Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.
  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
  • Mass Spectrometry:
  • Ionization: Electron ionization (EI) at 70 eV is standard.
  • Detection: The mass spectrometer is operated in either full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for targeted quantification of the this compound isomers, which offers higher sensitivity.
  • Identification: The identification of the cis- and trans-whiskey lactone isomers is confirmed by comparing their mass spectra and retention times with those of authentic reference standards.
  • Quantification: A calibration curve is generated using standard solutions of the this compound isomers at known concentrations to quantify their amounts in the whiskey samples.

Visualizing the Experimental Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the quantitative analysis of this compound isomers.

G Logical Relationships in this compound Analysis cluster_factors Influencing Factors cluster_isomers This compound Isomers cluster_aroma Resulting Aroma Profile Oak Oak Species (American vs. European) Cis cis-Whiskey Lactone Oak->Cis Higher in American Oak Trans trans-Whiskey Lactone Oak->Trans Higher in European Oak Maturation Maturation Time Maturation->Cis Maturation->Trans Cask Cask Treatment (New vs. Refill, Char Level) Cask->Cis Cask->Trans Aroma Whiskey Aroma (e.g., Coconut, Woody, Spicy) Cis->Aroma Trans->Aroma G Experimental Workflow for this compound Quantification Start Whiskey Sample Prep Sample Preparation (Vial, Salt, Internal Standard) Start->Prep HSPME HS-SPME (Incubation & Extraction) Prep->HSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSPME->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data End Quantitative Results Data->End

References

A Comparative Guide to the Synthesis of Whiskey Lactone: Chemo-Enzymatic Route vs. Chemical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like whiskey lactone is of paramount importance. This guide provides a detailed comparison of a chemo-enzymatic synthesis route with traditional chemical alternatives, supported by experimental data and protocols.

This compound, also known as oak lactone or (3S,4R)-3-methyl-4-octanolide, is a crucial flavor component in aged spirits and a valuable chiral building block in organic synthesis.[1][2] Its synthesis has been approached through various methods, each with distinct advantages and disadvantages. This guide focuses on the validation of a chemo-enzymatic route, offering a greener and more selective alternative to conventional chemical syntheses such as Knoevenagel condensation and radical addition reactions.

Performance Comparison

The following table summarizes the key performance indicators for the different synthesis routes of this compound, highlighting the superior stereoselectivity of the chemo-enzymatic approach.

Performance MetricChemo-Enzymatic SynthesisKnoevenagel CondensationRadical Addition
Overall Yield ~85% (enzymatic step)[3]Up to 90%[4]~87%[5]
Purity (Enantiomeric Excess) >99% for specific isomers[3][6]Primarily racemic or mixture of diastereomersHigh cis-isomer content (98%), but stereocenter control is limited[5]
Reaction Time 24-72 hours (enzymatic step)[1][2]30 minutes - 8 hours (condensation step)[7][8]3-4 hours (addition step)[5]
Key Reagents Rhodococcus erythropolis, LiAlH₄n-valeraldehyde, crotonic acid/ester, base catalystn-valeraldehyde, crotonic acid, radical initiator
Environmental Impact Milder conditions, biodegradable catalystUse of organic solvents and catalystsUse of organic solvents and potentially hazardous initiators

Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This three-step method combines chemical reduction with highly selective enzymatic oxidation to produce enantiomerically pure this compound isomers.[1][2]

Step 1: Separation of Diastereomers A commercially available mixture of cis- and trans-whiskey lactones is separated by column chromatography to isolate the individual diastereomers.[1]

Step 2: Chemical Reduction The separated cis- or trans-whiskey lactone is reduced to the corresponding syn- or anti-3-methyl-octane-1,4-diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.[2]

Step 3: Microbial Oxidation The racemic diol is then subjected to microbial oxidation using a whole-cell biocatalyst, such as Rhodococcus erythropolis. The bacteria selectively oxidize one enantiomer of the diol to the corresponding enantiomerically pure this compound.[1][3] The biotransformation is typically carried out in a suitable culture medium at a controlled temperature and pH for 24-72 hours.[2][3]

Knoevenagel Condensation Route

This classical chemical approach involves the condensation of an aldehyde with a compound containing an active methylene group.[4]

Protocol Outline:

  • n-valeraldehyde and a crotonic acid ester are reacted in an alcohol solvent.[4]

  • The reaction is heated to a temperature between 60-150°C.[4]

  • The resulting ketonic acid ester is then hydrogenated under pressure using a catalyst such as palladium on carbon or ruthenium on carbon to yield this compound.[4]

Radical Addition Route

This method utilizes a free radical-initiated addition to form the carbon skeleton of this compound.[5]

Protocol Outline:

  • n-valeraldehyde and crotonic acid are reacted under an inert atmosphere (N₂ protection).[5]

  • A radical initiator (e.g., benzoyl peroxide) and a catalyst are used to initiate the free radical addition, forming a ketonic acid.[5]

  • The resulting ketonic acid is then hydrogenated in the presence of a catalyst like Raney Nickel, followed by dehydration and cyclization upon heating to yield this compound.[5]

Visualizing the Synthesis Pathways

To better illustrate the workflows, the following diagrams were generated using the DOT language.

chemo_enzymatic_synthesis cluster_start Starting Material cluster_step1 Step 1: Separation cluster_step2 Step 2: Chemical Reduction cluster_step3 Step 3: Microbial Oxidation cluster_end Final Product start Mixture of This compound Diastereomers sep Column Chromatography start->sep Separation red Reduction (LiAlH₄) sep->red Isolated Diastereomer ox Oxidation (R. erythropolis) red->ox Racemic Diol end Enantiomerically Pure This compound ox->end Selective Oxidation

Caption: Chemo-enzymatic synthesis workflow.

chemical_synthesis cluster_start Starting Materials cluster_knoevenagel Knoevenagel Condensation cluster_radical Radical Addition cluster_end Final Product start_chem n-Valeraldehyde + Crotonic Acid/Ester knoevenagel Condensation (Base Catalyst) start_chem->knoevenagel radical Addition (Radical Initiator) start_chem->radical hydrog_k Hydrogenation knoevenagel->hydrog_k end_chem This compound (Mixture of Stereoisomers) hydrog_k->end_chem hydrog_r Hydrogenation & Cyclization radical->hydrog_r hydrog_r->end_chem

Caption: Alternative chemical synthesis routes.

Conclusion

The chemo-enzymatic synthesis route for this compound presents a highly attractive alternative to traditional chemical methods. While chemical syntheses like the Knoevenagel condensation and radical addition can offer high overall yields, they typically result in mixtures of stereoisomers, necessitating further resolution steps that can be costly and time-consuming. The chemo-enzymatic approach, particularly utilizing Rhodococcus erythropolis, provides excellent enantioselectivity, yielding optically pure isomers in a more environmentally benign process. For applications where stereochemistry is critical, the chemo-enzymatic route is a demonstrably superior and more sustainable method.

References

Comparative study of different bacterial strains for whiskey lactone biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective synthesis of whiskey lactone isomers using various bacterial strains. This guide provides a comparative analysis of biotransformation efficiency, detailed experimental protocols, and visual workflows.

The production of specific, optically pure stereoisomers of this compound is of significant interest in the food and fragrance industries. Microbial biotransformation offers a promising and environmentally friendly alternative to traditional chemical synthesis. This guide compares the performance of different bacterial strains in the biotransformation of 3-methyl-octane-1,4-diol precursors into valuable this compound isomers, providing key data and methodologies to aid in the selection of suitable biocatalysts.

Comparative Performance of Bacterial Strains

The efficiency of this compound biotransformation is highly dependent on the chosen bacterial strain and the specific substrate isomer. The following table summarizes the performance of various bacteria in the oxidation of anti-3-methyl-octane-1,4-diol and syn-3-methyl-octane-1,4-diol to their corresponding this compound isomers. Key metrics include conversion percentage and the enantiomeric excess (ee) of the produced isomers.

Bacterial StrainSubstrateProduct Isomer(s)Conversion (%)Enantiomeric Excess (ee, %)Reference
Rhodococcus erythropolis DSM44534anti-3-methyl-octane-1,4-dioltrans-(+)-(4S,5R)>9999[1]
cis-(−)-(4S,5S)>99[1]
syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)>99>99[1]
Rhodococcus erythropolis PCM2150anti-3-methyl-octane-1,4-dioltrans-(−)-(4R,5S)>9973 (after 48h)[1]
syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)>99>99[1]
Dietzia sp. DSM44016syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)10079[2]
Gordonia rubripertincta PCM2144syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)100High[2]
Rhodococcus ruber PCM2166syn-3-methyl-octane-1,4-diolcis-(+)-(4R,5R)>99>99[1]
Streptomyces griseus subsp. griseus PCM2331syn-3-methyl-octane-1,4-dioltrans and cis isomers5-16Low[2]
Micrococcus luteus PCM525anti-3-methyl-octane-1,4-dioltrans isomer20-35Not specified[2]
syn-3-methyl-octane-1,4-diolcis isomer30-35Not specified[2]

Experimental Protocols

The successful biotransformation of this compound precursors relies on carefully controlled experimental conditions. The following sections detail the key methodologies for substrate preparation, bacterial cultivation, and biotransformation.

Preparation of Substrates for Biotransformation

A three-step chemo-enzymatic method is commonly employed for the synthesis of individual this compound enantiomers.[3][4]

  • Separation of Diastereoisomers : A commercially available mixture of cis/trans-whiskey lactones is separated using column chromatography to obtain the individual trans and cis isomers.[3][5]

  • Chemical Reduction : The separated trans- and cis-whiskey lactones are chemically reduced to their corresponding anti- and syn-3-methyl-octane-1,4-diols, respectively.[3][5]

  • Microbial Oxidation : The resulting racemic diols are then used as substrates for microbial oxidation to produce the desired enantiomerically pure this compound isomers.[3][5]

Screening-Scale Biotransformation in Microtiter Plates

Initial screening of a large number of bacterial strains can be efficiently performed in 24-well microtiter plates.[3]

  • Media Preparation : A suitable medium, such as PCM medium, is sterilized and dispensed into the wells of the microtiter plates.[3]

  • Inoculation : Each well is inoculated with a specific bacterial strain from a pre-culture.[3]

  • Incubation : The plates are incubated at a controlled temperature (e.g., 22°C) with shaking.[3]

  • Substrate Addition : After a period of growth (e.g., 3 days), the substrate (anti- or syn-3-methyl-octane-1,4-diol) dissolved in a suitable solvent like acetone is added to each well.[3]

  • Sampling and Analysis : Samples are taken at various time points (e.g., 6, 18, 42, and 66 hours), extracted with an organic solvent (e.g., ethyl acetate), and analyzed by gas chromatography (GC) to determine the conversion and enantiomeric excess.[3]

Preparative-Scale Biotransformation in Shake Flasks

For larger-scale production, biotransformations are typically carried out in Erlenmeyer flasks.

  • Cultivation : Bacteria are cultivated in a liquid medium in shake flasks under controlled temperature and agitation.[3]

  • Substrate Addition : Once the culture reaches a suitable growth phase (e.g., after 3 days), the diol substrate is added.[3]

  • Biotransformation : The flasks are further incubated to allow for the biotransformation to occur.

  • Extraction and Analysis : Samples are periodically extracted and analyzed by GC to monitor the progress of the reaction.

Solid-State Fermentation (SSF)

An alternative to submerged fermentation is solid-state fermentation, which utilizes solid substrates like oilseed cakes as the growth medium.

  • Medium Preparation : Agro-industrial byproducts such as linseed, rapeseed, or evening primrose cakes are used as the solid support and nutrient source.[2][6]

  • Inoculation and Incubation : The solid medium is inoculated with the selected bacterial strain and incubated in a bioreactor with controlled temperature and humidity.[6]

  • Biotransformation : The diol substrates are added to the solid-state culture for biotransformation.[2]

  • Product Isolation : The this compound products can be isolated using methods like steam distillation combined with solvent extraction.[6]

Visualizing the Process

To better understand the workflow and the underlying biochemical pathway, the following diagrams have been generated.

G Chemo-enzymatic Synthesis of this compound Isomers cluster_0 Chemical Synthesis cluster_1 Biotransformation A cis/trans-Whiskey Lactone Mixture B Column Chromatography A->B C trans-Whiskey Lactone B->C D cis-Whiskey Lactone B->D E Chemical Reduction (LiAlH4) C->E D->E F anti-3-methyl-octane-1,4-diol E->F from trans-lactone G syn-3-methyl-octane-1,4-diol E->G from cis-lactone H Bacterial Oxidation (e.g., Rhodococcus erythropolis) F->H G->H I trans-Whiskey Lactone Isomers H->I J cis-Whiskey Lactone Isomers H->J

Caption: Chemo-enzymatic synthesis of this compound isomers.

G Experimental Workflow for Bacterial Biotransformation A Bacterial Strain Selection B Pre-culture Preparation A->B C Inoculation into Production Medium B->C D Incubation and Growth C->D E Substrate Addition (3-methyl-octane-1,4-diols) D->E F Biotransformation E->F G Sampling and Extraction F->G at different time points H GC Analysis G->H I Data Analysis (Conversion %, ee %) H->I

Caption: Experimental workflow for bacterial biotransformation.

References

A Comparative Analysis of Cis- and Trans-Whiskey Lactone: Unraveling the Organoleptic Nuances

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct sensory properties of cis- and trans-isomers of β-methyl-γ-octalactone, commonly known as whiskey lactone. This document provides a comparative analysis of their organoleptic characteristics, supported by quantitative data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.

This compound, a key aroma compound derived from oak barrels during the aging of spirits, exists as two primary diastereomers: cis- and trans-β-methyl-γ-octalactone. These isomers, while structurally similar, elicit markedly different sensory experiences. Understanding these distinctions is crucial for applications in the food and beverage industry, fragrance development, and sensory science research. This guide presents a detailed comparison of their organoleptic properties, methods for their evaluation, and the underlying biological mechanisms of their perception.

Organoleptic Profile: A Tale of Two Isomers

The primary organoleptic distinction between cis- and trans-whiskey lactone lies in their aroma profiles. The cis-isomer is renowned for its pleasant, sweet, and potent aroma, often described with notes of coconut, woody, and vanilla.[1] In contrast, the trans-isomer presents a distinctly different and less potent aromatic profile, characterized by notes of celery, spice, and fresh sawdust.[1]

These qualitative descriptions are substantiated by significant differences in their odor detection thresholds, which quantify the minimum concentration at which a substance can be perceived by the human olfactory system. The cis-isomer consistently exhibits a much lower odor detection threshold, indicating it is a more potent aroma compound.

Quantitative Sensory Data

The following table summarizes the odor detection thresholds for cis- and trans-whiskey lactone in various media, highlighting the significantly greater potency of the cis-isomer.

IsomerMediumOdor Detection Threshold (µg/L)Aroma Description
cis-Whiskey Lactone Water0.8[1]Coconut, vanilla, toasted wood[1]
12% v/v Ethanol Solution20[2]Woody, earthy[2]
Red Wine0.074 (mg/L)[3]Woody, spicy, sweet, caramel[3]
trans-Whiskey Lactone Water12[1]Celery, spice, fresh sawdust[1]
12% v/v Ethanol Solution130[2]Celery-like[4]
Red Wine0.32 (mg/L)[3]

Experimental Protocols

To objectively assess the organoleptic differences between cis- and trans-whiskey lactone, a combination of sensory evaluation and analytical chemistry techniques is employed.

Sensory Evaluation: Duo-Trio Difference Test

Objective: To determine if a perceptible sensory difference exists between the cis- and trans-isomers of this compound.

Materials:

  • Purified, odorless water or a 10% v/v ethanol/water solution as the base.

  • High-purity cis- and trans-whiskey lactone standards.

  • Odor-free glass tasting vessels.

  • A panel of 20-30 trained sensory panelists.

Panelist Screening and Training: Panelists are screened for their ability to detect basic tastes and aromas and for their ability to describe sensory experiences. Training involves familiarization with the aroma profiles of known concentrations of cis- and trans-whiskey lactone to establish a common descriptive vocabulary.

Sample Preparation: Solutions of cis- and trans-whiskey lactone are prepared in the base solution at concentrations above their respective detection thresholds but below levels that would cause sensory fatigue. For example, cis-whiskey lactone could be prepared at 50 µg/L and trans-whiskey lactone at 200 µg/L in a 10% ethanol solution.

Procedure:

  • Each panelist is presented with three samples: one identified as the reference (R) and two coded samples.

  • One of the coded samples is identical to the reference, and the other is the different isomer.

  • The order of presentation of the coded samples is randomized for each panelist.

  • Panelists are asked to identify which of the two coded samples is different from the reference.

  • The number of correct identifications is recorded and statistically analyzed to determine if a significant difference exists.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity of the isomers and to quantify their presence in any given sample.

Method:

  • Sample Preparation: The this compound isomers are dissolved in a suitable solvent (e.g., dichloromethane).

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The isomers are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a DB-Wax column).

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each isomer.

Biological Perception: The Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to cis- and trans-whiskey lactone have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. It is a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Cilium Odorant This compound (cis or trans) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx of Na_ion Na⁺ CNG_channel->Na_ion Influx of Depolarization Depolarization Signal Nerve Impulse to Brain Depolarization->Signal

Figure 1: Generalized Olfactory Signaling Pathway

Experimental Workflow

The comprehensive assessment of the organoleptic differences between cis- and trans-whiskey lactone involves a multi-faceted approach, integrating both sensory and chemical analyses.

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_chemical Chemical Analysis cluster_conclusion Conclusion Panelist_Screening Panelist Screening & Training Duo_Trio Duo-Trio Difference Test Panelist_Screening->Duo_Trio Sample_Prep_Sensory Sample Preparation (Aqueous/Ethanolic Solution) Sample_Prep_Sensory->Duo_Trio Data_Analysis_Sensory Statistical Analysis (Significance Testing) Duo_Trio->Data_Analysis_Sensory Conclusion Comparative Assessment of Organoleptic Differences Data_Analysis_Sensory->Conclusion Sample_Prep_Chem Sample Preparation (Solvent Extraction) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep_Chem->GCMS Data_Analysis_Chem Data Analysis (Purity & Quantification) GCMS->Data_Analysis_Chem Data_Analysis_Chem->Conclusion

References

The Impact of Toasting on Whiskey Lactone Precursors in Oak: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The maturation of whiskey in oak barrels is a complex process responsible for developing the spirit's characteristic flavor and aroma profile. Key to this transformation is the extraction of various compounds from the wood, including precursors to whiskey lactones and other aromatic molecules. The practice of toasting the oak barrels prior to use significantly alters the chemical composition of the wood, thereby influencing the profile of extractable compounds and the final sensory characteristics of the whiskey. This guide provides a comparative analysis of whiskey lactone precursors in toasted versus untoasted oak, supported by experimental data and detailed methodologies.

Quantitative Comparison of Precursors

The toasting process has a dichotomous effect on the concentration of this compound precursors. While it can lead to the degradation of some non-volatile precursors, it concurrently generates other important aromatic compounds from the thermal degradation of wood polymers like lignin. The following table summarizes the quantitative differences in key precursors found in untoasted and toasted American oak (Quercus alba).

Precursor CompoundUntoasted Oak (µg/g of wood)Toasted Oak (µg/g of wood)
Whiskey Lactones (β-methyl-γ-octalactone)
cis-Whiskey LactoneHigher concentrationsLower concentrations[1][2]
trans-Whiskey LactoneHigher concentrationsLower concentrations[1]
Glycoconjugate Precursors
3-methyl-4-hydroxyoctanoic acid galloylglucosidePresent in significant amountsThermally stable up to around 200°C[3]
3-methyl-4-hydroxyoctanoic acid glucosidePresentCan be formed from the hydrolysis of the galloylglucoside during maturation[3]
Lignin-Derived Phenolic Aldehydes
VanillinLower concentrationsSignificantly higher concentrations[1][4]
SyringaldehydeLower concentrationsSignificantly higher concentrations[1]
ConiferaldehydeLower concentrationsSignificantly higher concentrations[1]
SinapaldehydeLower concentrationsSignificantly higher concentrations[1]

The Chemical Transformation Journey

The journey from precursor to impactful flavor compound is a multi-step process influenced by the heat of toasting and the conditions of whiskey maturation. Non-volatile glycoconjugates of 3-methyl-4-hydroxyoctanoic acid, naturally present in oak, serve as the primary precursors to whiskey lactones.[4][5] During toasting, these precursors can be thermally degraded, but a significant portion remains and is later extracted into the whiskey. In the acidic environment of the spirit, these glycoconjugates undergo hydrolysis, releasing 3-methyl-4-hydroxyoctanoic acid, which then lactonizes to form the characteristic cis- and trans-whiskey lactones.[6]

Simultaneously, the intense heat of toasting breaks down lignin, a complex polymer in the wood, into a variety of aromatic aldehydes. This process, known as pyrolysis, is the primary source of compounds like vanillin (vanilla flavor), syringaldehyde, coniferaldehyde, and sinapaldehyde, which are present in much lower concentrations in untoasted oak.[1]

G Glycoconjugates Glycoconjugate Precursors (e.g., 3-methyl-4-hydroxyoctanoic acid galloylglucoside) Degraded_Glycoconjugates Partially Degraded Glycoconjugates Glycoconjugates->Degraded_Glycoconjugates Toasting (Pyrolysis) Lignin_U Lignin Lignin_T Degraded Lignin Lignin_U->Lignin_T Toasting (Pyrolysis) Extracted_Glycoconjugates Extracted Glycoconjugates Degraded_Glycoconjugates->Extracted_Glycoconjugates Extraction Phenolic_Aldehydes Phenolic Aldehydes (Vanillin, Syringaldehyde, etc.) Lignin_T->Phenolic_Aldehydes Extracted_Aldehydes Extracted Phenolic Aldehydes Phenolic_Aldehydes->Extracted_Aldehydes Extraction Hydroxy_Acid 3-methyl-4-hydroxyoctanoic acid Extracted_Glycoconjugates->Hydroxy_Acid Hydrolysis (in spirit) Whiskey_Lactones cis- & trans- Whiskey Lactones Hydroxy_Acid->Whiskey_Lactones Lactonization

This compound precursor transformation pathway.

Experimental Protocols

The following are detailed methodologies for the analysis of both non-volatile glycoconjugate precursors and volatile lignin-derived aldehydes in oak wood.

Analysis of Non-Volatile Glycoconjugate Precursors via LC-MS/MS

This method is adapted from the procedures described by Hayasaka et al. (2007) and Wilkinson et al. (2013).[3][6]

  • Sample Preparation and Extraction:

    • Oak wood samples (toasted and untoasted) are ground to a fine powder.

    • A known mass of the powdered wood (e.g., 1 g) is extracted with a solvent mixture, typically methanol/water (e.g., 80:20 v/v), under sonication for a specified period (e.g., 30 minutes).

    • The mixture is centrifuged, and the supernatant is collected. The extraction process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.

    • The combined supernatants are evaporated to dryness under reduced pressure.

    • The residue is redissolved in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known precursors. Specific precursor-to-product ion transitions are monitored for each target analyte. For example, for the glucoside of 3-methyl-4-hydroxyoctanoic acid, a transition of m/z 335 → 173 might be used.

Analysis of Volatile Lignin-Derived Aldehydes via GC-MS

This protocol is a synthesis of common methodologies for the analysis of volatile compounds in oak.

  • Sample Preparation and Extraction:

    • Toasted and untoasted oak wood samples are ground to a consistent particle size.

    • A known amount of the wood powder (e.g., 2 g) is placed in a headspace vial.

    • An internal standard (e.g., 4-methylguaiacol-d3) is added to each vial for quantification.

    • For liquid extraction, the wood powder can be extracted with a solvent like dichloromethane, followed by concentration of the extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: Splitless injection is commonly used to enhance sensitivity for trace analytes.

    • Oven Temperature Program: A temperature program is designed to separate the target analytes. For example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at a rate of 5°C/minute, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Analysis Mode: Full scan mode for qualitative identification of compounds by comparing mass spectra to a library (e.g., NIST). For quantitative analysis, Selected Ion Monitoring (SIM) mode is used, monitoring specific ions for each target aldehyde (e.g., m/z 152 for vanillin).

G cluster_LCMS LC-MS/MS Workflow (Non-Volatile Precursors) cluster_GCMS GC-MS Workflow (Volatile Aldehydes) Oak_LC Oak Powder (Toasted/Untoasted) Extraction_LC Solvent Extraction (Methanol/Water) Oak_LC->Extraction_LC Concentration_LC Evaporation & Reconstitution Extraction_LC->Concentration_LC LC_Separation HPLC Separation (C18 Column) Concentration_LC->LC_Separation MS_Detection_LC Tandem MS Detection (ESI-, MRM) LC_Separation->MS_Detection_LC Oak_GC Oak Powder (Toasted/Untoasted) Extraction_GC Headspace or Solvent Extraction Oak_GC->Extraction_GC GC_Separation GC Separation (Capillary Column) Extraction_GC->GC_Separation MS_Detection_GC MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection_GC

Analytical workflows for precursor analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of whiskey lactone is a critical aspect of laboratory safety and environmental responsibility. While some safety data sheets may indicate that this compound is not classified as a hazardous substance under specific transport regulations, it is considered a combustible liquid and potentially toxic to aquatic life, necessitating its disposal as regulated chemical waste.[1][2][3] Adherence to institutional and local regulations is paramount for ensuring safety and compliance.

Experimental Protocols: Step-by-Step Disposal Guidance

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. The fundamental principle is that no experimental work should commence without a clear plan for the disposal of all resulting materials.[4]

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile) and safety glasses or goggles.[5][6]

  • If there is a risk of splashing, a face shield is recommended.[6]

  • Conduct all handling and disposal procedures in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[7]

2. Waste Collection and Segregation:

  • Do Not Drain Dispose: Under no circumstances should this compound or materials contaminated with it be poured down the sink or drain.[2][8][9] This is to prevent environmental contamination and potential damage to the municipal waste system.[3][9]

  • Designated Waste Container: Collect all waste containing this compound (including solutions, contaminated solvents, and spill cleanup materials) in a designated hazardous waste container.[8][10]

  • Container Compatibility: The waste container must be made of a compatible material (e.g., glass or a suitable plastic) and have a tightly fitting screw cap to prevent the release of vapors.[8][10][11] Keep the container closed except when actively adding waste.[8]

  • Labeling: Clearly label the waste container with a "Hazardous Waste" tag, identifying the contents as "this compound".[8][12] Vague identifiers like "Solvent Waste" are not acceptable.[8]

3. Spill Management:

  • In the event of a spill, remove any nearby sources of ignition.[6]

  • Absorb the spilled liquid using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent (e.g., Chemizorb®).[2][6]

  • Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container for disposal.[6]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be treated as hazardous waste as residue can still pose a risk.[9]

  • It is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[7][11]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste in your designated container.[4][7]

5. Storage and Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area.[10]

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[10]

  • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8][10] Disposal methods often include incineration or sanitary landfill in strict accordance with local, state, and federal regulations.[3]

Data Presentation: Properties of this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and management.

PropertyValueSource(s)
Chemical Formula C₉H₁₆O₂[13]
Molecular Weight 156.22 g/mol [13]
CAS Number 39212-23-2
Flash Point 113 °C / 235.4 °F (closed cup)
Physical Form Clear Liquid[13]
Storage Class 10 - Combustible Liquids

Mandatory Visualization: Disposal Workflow

The diagram below illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal A This compound Waste Generated (Pure, Solutions, Contaminated Items) B NEVER Pour Down Drain A->B C Select Compatible Container (Glass or Approved Plastic) A->C D Collect Waste in Container C->D E Securely Cap Container (Keep Closed) D->E F Label Clearly: 'Hazardous Waste: this compound' E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatibles G->H I Container Full or Ready for Disposal H->I J Contact Institutional EH&S or Licensed Waste Contractor I->J K Arrange for Pickup J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Whiskey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Whiskey lactone, a common flavoring agent, to empower your team with the knowledge to manage this chemical responsibly.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryRecommended EquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shields, splash goggles, or a face shield.In general, safety glasses are recommended.[1] Where splashing is a potential hazard, splash goggles or a face shield should be employed.[1] An eye wash bottle with pure water should be readily available.[2]
Hand Protection Chemical-resistant gloves.The specific type of glove should be selected based on the nature of the work and in consultation with the glove manufacturer.[2]
Respiratory Protection NIOSH-approved respirator.Not typically required in well-ventilated areas.[1] In confined or poorly ventilated spaces, or where aerosols may be generated, a NIOSH-approved respirator is necessary.[1][3]
Skin and Body Protection Impervious clothing, lab coat.Choose body protection based on the amount and concentration of the substance being handled.[2]

Operational and Disposal Plans

Handling and Storage: It is recommended that this compound be stored in tightly sealed containers in a cool, dry place away from light.[1] General laboratory hygiene practices should be followed, including refraining from eating, drinking, or smoking in the work area.[2]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[3]

Experimental Protocols: Chemical Spill Response

In the event of a chemical spill, a clear and practiced response plan is crucial to mitigate risks. The following workflow outlines the necessary steps for handling a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate 1. Evacuate Area Alert 2. Alert Supervisor & Safety Officer Evacuate->Alert Immediately Source 3. Remove Ignition Sources Alert->Source Assess 4. Assess Spill Size & Risk Source->Assess PPE 5. Don Appropriate PPE Assess->PPE Based on assessment Contain 6. Contain the Spill PPE->Contain Absorb 7. Absorb with Inert Material Contain->Absorb e.g., vermiculite Collect 8. Collect & Containerize Waste Absorb->Collect Decontaminate 9. Decontaminate Spill Area Collect->Decontaminate Dispose 10. Dispose of Waste Decontaminate->Dispose Follow regulations

Caption: A logical workflow for responding to a chemical spill of this compound.

This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's safety officer and the most current Safety Data Sheet (SDS) for this compound before use.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Whiskey lactone
Reactant of Route 2
Whiskey lactone

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.